SCFSkp2-IN-2
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C17H20N4O2 |
|---|---|
Molecular Weight |
312.37 g/mol |
IUPAC Name |
N-[(E)-[4-(diethylamino)-2-hydroxyphenyl]methylideneamino]pyridine-3-carboxamide |
InChI |
InChI=1S/C17H20N4O2/c1-3-21(4-2)15-8-7-13(16(22)10-15)12-19-20-17(23)14-6-5-9-18-11-14/h5-12,22H,3-4H2,1-2H3,(H,20,23)/b19-12+ |
InChI Key |
HEUHCTYMFLTWAX-XDHOZWIPSA-N |
Isomeric SMILES |
CCN(CC)C1=CC(=C(C=C1)/C=N/NC(=O)C2=CN=CC=C2)O |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)C=NNC(=O)C2=CN=CC=C2)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of SCFSkp2-IN-2
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mechanism of action for the small molecule inhibitor, SCFSkp2-IN-2, also known as Compound AAA-237. S-phase kinase-associated protein 2 (Skp2) is a critical component of the SCF (Skp1-Cul1-F-box) E3 ubiquitin ligase complex, which plays a pivotal role in cell cycle progression by targeting tumor suppressor proteins for proteasomal degradation. Overexpression of Skp2 is a hallmark of numerous cancers and is associated with poor prognosis. This compound has emerged as a promising therapeutic agent by directly targeting the function of the SCFSkp2 complex. This document details the molecular interactions, cellular consequences, and preclinical anti-tumor activity of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways and experimental workflows.
Introduction to the SCFSkp2 E3 Ubiquitin Ligase Complex
The SCFSkp2 complex is a multi-protein E3 ubiquitin ligase that facilitates the ubiquitination of specific substrate proteins, marking them for degradation by the 26S proteasome.[1] Skp2 serves as the F-box protein component, responsible for substrate recognition.[1] Key substrates of the SCFSkp2 complex include the cyclin-dependent kinase inhibitors (CKIs) p27Kip1, p21Cip1, and p57Kip2.[2] By mediating the degradation of these proteins, the SCFSkp2 complex promotes the transition from the G1 to the S phase of the cell cycle, thereby driving cell proliferation. Dysregulation of this complex, particularly the overexpression of Skp2, is a common event in many human cancers, leading to uncontrolled cell growth and tumor progression.
Mechanism of Action of this compound
This compound is a small molecule inhibitor designed to directly interfere with the function of the SCFSkp2 complex.
Direct Binding to Skp2
This compound exerts its inhibitory effect through direct physical interaction with the Skp2 protein. Biochemical assays have demonstrated a binding affinity (KD) of 28.77 μM. This binding event is believed to disrupt the conformation of Skp2 or its interaction with other components of the SCF complex or its substrates, thereby inhibiting its E3 ligase activity.
Inhibition of Substrate Ubiquitination and Degradation
By binding to Skp2, this compound prevents the ubiquitination and subsequent proteasomal degradation of key cell cycle inhibitors. This leads to the accumulation of proteins such as p21 and p27 within the cell. The stabilization of these tumor-suppressive proteins is a primary mechanism through which this compound exerts its anti-proliferative effects.
Cellular Effects of this compound
The inhibition of the SCFSkp2 complex by this compound triggers a cascade of cellular events that collectively contribute to its anti-tumor activity. These effects have been extensively studied in non-small cell lung cancer (NSCLC) cell lines, such as A549 and H1299.
Inhibition of Cell Proliferation
Treatment of NSCLC cells with this compound leads to a dose- and time-dependent inhibition of cell proliferation.
Cell Cycle Arrest
The accumulation of CKIs, particularly p27 and p21, following treatment with this compound, leads to the inhibition of cyclin-dependent kinases. This blocks the transition from the G0/G1 phase to the S phase of the cell cycle, resulting in G0/G1 arrest.[2] This cell cycle blockade is a direct consequence of the stabilization of key regulatory proteins.
Induction of Apoptosis
At higher concentrations, this compound has been shown to induce programmed cell death (apoptosis) in NSCLC cells.[2] This is mediated through the intrinsic, or mitochondrial, pathway of apoptosis.
Induction of Cellular Senescence
Prolonged exposure to lower concentrations of this compound can induce a state of irreversible growth arrest known as cellular senescence in NSCLC cells.[2]
In Vivo Anti-Tumor Activity
The anti-tumor efficacy of this compound has been evaluated in a preclinical xenograft mouse model using human A549 lung cancer cells. Daily intraperitoneal administration of this compound resulted in a significant, dose-dependent inhibition of tumor growth.
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the activity of this compound.
Table 1: Binding Affinity of this compound
| Compound | Target | KD (μM) |
| This compound | Skp2 | 28.77[2] |
Table 2: In Vitro Anti-proliferative Activity of this compound in NSCLC Cell Lines
| Cell Line | 24h IC50 (μM) | 48h IC50 (μM) | 72h IC50 (μM) |
| A549 | 3.0[2] | 2.5[2] | 0.7[2] |
| H1299 | 3.9[2] | 1.8[2] | 1.1[2] |
Table 3: In Vivo Efficacy of this compound in A549 Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (%) |
| This compound (Low Dose) | 15 | Daily (i.p.) for 14 days | 55[2] |
| This compound (High Dose) | 45 | Daily (i.p.) for 14 days | 64[2] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of SCFSkp2 Action and Inhibition
Caption: The SCFSkp2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Assessing In Vitro Efficacy
Caption: A generalized workflow for the in vitro characterization of this compound.
Experimental Workflow for In Vivo Xenograft Study
Caption: Workflow for the in vivo evaluation of this compound in a xenograft model.
Experimental Protocols
The following are representative, detailed protocols for the key experiments cited in the characterization of this compound.
Cell Proliferation (MTT) Assay
-
Cell Seeding: Seed A549 or H1299 cells in a 96-well plate at a density of 5 x 103 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using appropriate software.
Western Blot Analysis
-
Cell Lysis: After treatment with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and boil for 5-10 minutes at 95-100°C.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. Run the gel to separate the proteins by molecular weight.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Skp2, p27, p21, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment and Harvesting: Treat cells with this compound for the indicated times. Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use appropriate software (e.g., ModFit LT or FlowJo) to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
In Vivo Xenograft Study
-
Cell Implantation: Subcutaneously inject A549 cells (e.g., 5 x 106 cells in a mixture of medium and Matrigel) into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth and Randomization: Monitor the mice for tumor growth. When the tumors reach a predetermined size (e.g., 100-150 mm3), randomize the mice into treatment and control groups.
-
Compound Administration: Administer this compound (e.g., 15 or 45 mg/kg) or vehicle control via intraperitoneal (i.p.) injection daily for the duration of the study (e.g., 14 days).
-
Monitoring: Measure tumor volume with calipers and monitor the body weight of the mice regularly (e.g., twice a week).
-
Endpoint and Analysis: At the end of the study, euthanize the mice, and excise and weigh the tumors. The tumors can be further processed for histological or biomarker analysis.
Conclusion
This compound is a potent and specific inhibitor of the SCFSkp2 E3 ubiquitin ligase complex. Its mechanism of action involves the direct binding to Skp2, leading to the stabilization of key tumor suppressor proteins such as p27 and p21. This results in a cascade of anti-proliferative cellular events, including cell cycle arrest, apoptosis, and senescence. Preclinical studies in a lung cancer xenograft model have demonstrated significant anti-tumor efficacy. These findings underscore the therapeutic potential of targeting the SCFSkp2 complex with small molecule inhibitors like this compound for the treatment of cancers characterized by Skp2 overexpression. Further investigation and development of this and similar compounds are warranted.
References
An In-depth Technical Guide to the SCFSkp2 E3 Ligase: Core Functions, Regulation, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
The Skp1-Cul1-F-box (SCF) complex containing the F-box protein S-phase kinase-associated protein 2 (Skp2) is a pivotal E3 ubiquitin ligase that plays a critical role in the regulation of cellular processes, most notably cell cycle progression and protein degradation. Its dysregulation is frequently implicated in the pathogenesis of numerous human cancers, making it a subject of intense research and a promising target for therapeutic intervention. This guide provides a comprehensive overview of the SCFSkp2 E3 ligase, its mechanism of action, key substrates, regulatory networks, and the experimental methodologies used to investigate its function.
Core Function and Architecture of the SCFSkp2 Complex
The SCFSkp2 complex is a multi-subunit E3 ubiquitin ligase, which functions as the substrate recognition component of the ubiquitin-proteasome system (UPS). The primary role of an E3 ligase is to facilitate the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to a specific substrate protein. This polyubiquitination marks the substrate for degradation by the 26S proteasome, thereby controlling the protein's abundance and activity.
The SCFSkp2 complex is composed of four core subunits:
-
Skp1 (S-phase kinase-associated protein 1): An adaptor protein that bridges the F-box protein (Skp2) to the Cul1 scaffold.
-
Cul1 (Cullin-1): A scaffold protein that organizes the complex, binding to Skp1 at its N-terminus and the RING-box protein Rbx1 at its C-terminus.
-
Rbx1 (RING-box protein 1): A RING-finger protein that recruits the ubiquitin-loaded E2 conjugating enzyme.
-
Skp2 (S-phase kinase-associated protein 2): An F-box protein that serves as the substrate receptor, providing specificity to the complex. Skp2 recognizes and binds to specific target proteins that are typically phosphorylated, targeting them for ubiquitination.[1][2]
The assembly of these components forms an active E3 ligase that efficiently targets a range of cellular proteins for degradation.
Key Substrates and Cellular Functions
The oncogenic nature of Skp2 stems from its role in targeting several tumor suppressor proteins and cell cycle inhibitors for degradation.[1][3] By controlling the levels of these key regulators, SCFSkp2 promotes cell cycle progression, proliferation, and survival.[1]
Primary Functions:
-
Cell Cycle Regulation: SCFSkp2 is a master regulator of the G1/S phase transition. It targets cyclin-dependent kinase (CDK) inhibitors such as p27Kip1 and p21Cip1 for degradation.[1][3][4][5] The destruction of these inhibitors allows for the activation of Cyclin E-Cdk2 complexes, which is essential for entry into S phase.[6]
-
Cancer Progression and Metastasis: Overexpression of Skp2 is a common feature in many human cancers and often correlates with poor prognosis.[1][3][4] Beyond cell cycle control, Skp2 can promote cancer cell survival and glycolysis through the ubiquitination and activation of Akt.[7][8] It also has E3-ligase independent functions, such as promoting cell migration and metastasis by regulating RhoA transcription.[1]
-
Cellular Senescence: Skp2 plays a role in bypassing cellular senescence, a critical barrier to tumorigenesis. Inhibition of Skp2 can trigger p53-independent cellular senescence.[9]
The table below summarizes the major substrates of SCFSkp2 and their cellular roles.
| Substrate | Protein Class | Function of Substrate | Consequence of Degradation |
| p27Kip1 | CDK Inhibitor | Inhibits Cyclin E/A-Cdk2 complexes, arresting cells in G1.[4][6] | Promotes G1/S transition and cell proliferation.[1] |
| p21Cip1 | CDK Inhibitor | Inhibits various Cyclin-Cdk complexes; involved in G1/S and G2/M checkpoints.[1][7] | Facilitates cell cycle progression. |
| p57Kip2 | CDK Inhibitor | Primarily inhibits G1 Cyclin-Cdk complexes.[5] | Promotes cell proliferation. |
| p130 | Pocket Protein Family | Tumor suppressor that binds E2F transcription factors, repressing G1/S gene expression.[1] | Promotes entry into S phase. |
| Akt | Kinase | Promotes cell survival, growth, and glycolysis.[7] | K63-linked ubiquitination by Skp2 leads to Akt activation, not degradation.[7][9] |
| c-Myc | Transcription Factor | Proto-oncogene that drives cell proliferation and growth. | Regulates c-Myc protein turnover and activity.[10] |
| Cyclin D1 | Cyclin | Key regulator of G1 progression. | Contributes to cell cycle control.[11] |
| Cyclin E | Cyclin | Activates Cdk2 to drive S phase entry. | Regulates Cyclin E levels.[11] |
Regulation of SCFSkp2 Activity
The activity of the SCFSkp2 E3 ligase is tightly controlled at multiple levels to ensure proper cell cycle timing and prevent uncontrolled proliferation.
-
Transcriptional Control: The expression of the SKP2 gene is itself cell cycle-regulated, peaking at the G1/S boundary.
-
Post-Translational Modification of Skp2: The stability and activity of the Skp2 protein are regulated by phosphorylation. For example, Akt and Cdk2 can phosphorylate Skp2, which prevents its degradation by another E3 ligase complex, the Anaphase-Promoting Complex/Cyclosome (APC/Cdh1).[12] This creates a positive feedback loop that enhances Skp2 activity.
-
Complex Assembly and Neddylation: The assembly and activity of the SCF complex are dependent on the neddylation of Cul1. Neddylation is a process analogous to ubiquitination where the ubiquitin-like protein NEDD8 is attached to Cul1. This modification induces a conformational change that is required for ligase activity.[13] The PTEN/PI 3-kinase signaling pathway and Cyclin D1 have been shown to regulate the assembly of the SCFSkp2 complex by modulating Cul1 neddylation.[14]
Therapeutic Targeting of SCFSkp2
Given its role as an oncoprotein that is overexpressed in many cancers, inhibiting the SCFSkp2 E3 ligase is a promising strategy for cancer therapy.[6][9] The goal of such inhibitors is to prevent the degradation of tumor suppressors like p27, thereby restoring cell cycle control and inducing cell-cycle arrest or apoptosis in cancer cells.[4][15]
Several approaches are being explored:
-
Inhibiting the Skp2-Skp1 Interaction: Small molecules have been developed to bind to Skp2 and prevent its interaction with Skp1, which is necessary for the formation of a functional SCF complex.[9]
-
Blocking the Substrate-Binding Pocket: Compounds have been designed to block the pocket on Skp2/Cks1 where p27 binds, thus specifically preventing p27 ubiquitination.[6]
-
Inhibiting Cullin Neddylation: Neddylation inhibitors, such as pevonedistat (MLN4924), prevent the activation of all Cullin-RING ligases, including SCFSkp2, leading to the accumulation of their substrates.[16]
These targeted inhibitors have the potential to be more specific and less toxic than general proteasome inhibitors.[4][6]
Experimental Protocols
Investigating the SCFSkp2 E3 ligase requires a combination of biochemical and cell-based assays. Below are detailed protocols for key experiments.
Protocol 1: In Vitro Ubiquitination Assay
This assay directly assesses the ability of the SCFSkp2 complex to ubiquitinate a substrate in a controlled, cell-free environment.
Objective: To determine if a substrate of interest is directly ubiquitinated by the SCFSkp2 E3 ligase.
Materials:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme (e.g., UbcH3)
-
Recombinant, purified SCFSkp2/Cks1 complex
-
Recombinant, purified substrate protein (e.g., p27)
-
Ubiquitin
-
ATP solution (2 mM)
-
10x Ubiquitination Buffer (e.g., 500 mM Tris-HCl pH 7.5, 50 mM MgCl2, 10 mM DTT)
-
SDS-PAGE loading buffer
-
Antibodies for Western blotting (anti-substrate, anti-ubiquitin)
Procedure:
-
Reaction Setup: On ice, assemble the ubiquitination reaction in a microcentrifuge tube. A typical 50 µL reaction is as follows:
-
E1 Enzyme: 50-100 nM
-
E2 Enzyme: 0.5-1 µM
-
SCFSkp2 E3 Ligase: 25-100 nM
-
Substrate: 200-500 nM
-
Ubiquitin: 5-10 µM
-
10x Ubiquitination Buffer: 5 µL
-
10x ATP Solution: 5 µL
-
Nuclease-free water to a final volume of 50 µL.
-
Negative Control: Prepare a parallel reaction lacking ATP or the E3 ligase to ensure ubiquitination is dependent on these components.
-
-
Incubation: Mix the components gently and incubate the reaction at 37°C for 30-90 minutes.
-
Termination: Stop the reaction by adding 12.5 µL of 5x SDS-PAGE loading buffer.
-
Analysis: Boil the samples at 95°C for 5 minutes. Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Western Blotting: Probe the membrane with an antibody specific to the substrate. A ladder of higher molecular weight bands above the unmodified substrate indicates polyubiquitination. The result can be confirmed by blotting with an anti-ubiquitin antibody.[17][18]
Protocol 2: Co-Immunoprecipitation (Co-IP)
This assay is used to demonstrate the physical interaction between Skp2 and its putative substrates within a cell.
Objective: To detect the in vivo interaction between Skp2 and a target protein.
Materials:
-
Cultured cells expressing the proteins of interest.
-
Ice-cold PBS.
-
Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.5% NP-40) supplemented with protease and phosphatase inhibitors.
-
Primary antibody against Skp2 (for IP).
-
Isotype-matched IgG as a negative control.
-
Protein A/G-coupled agarose or magnetic beads.
-
Wash Buffer (similar to Lysis Buffer but with lower detergent concentration).
-
Elution Buffer (e.g., low pH glycine buffer or SDS-PAGE loading buffer).
-
Antibodies for Western blotting (anti-Skp2, anti-target protein).
Procedure:
-
Cell Lysis: Lyse cultured cells with ice-cold Co-IP Lysis Buffer. Incubate on ice for 20-30 minutes with occasional vortexing.
-
Clarification: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant (clarified lysate) to a new pre-chilled tube.
-
Pre-clearing (Optional but Recommended): Add Protein A/G beads to the lysate and incubate for 1 hour at 4°C with rotation. This step removes proteins that non-specifically bind to the beads. Pellet the beads and transfer the supernatant to a new tube.
-
Immunoprecipitation: Add the anti-Skp2 antibody (or IgG control) to the pre-cleared lysate. Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Capture Immune Complexes: Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C with rotation.
-
Washing: Pellet the beads by centrifugation (e.g., 1,000 x g for 1 min). Discard the supernatant. Wash the beads 3-5 times with ice-cold Wash Buffer.
-
Elution: Elute the bound proteins from the beads by resuspending them in 1x SDS-PAGE loading buffer and boiling for 5-10 minutes.
-
Analysis: Pellet the beads and load the supernatant onto an SDS-PAGE gel. Perform Western blot analysis using antibodies against the target protein and Skp2. A band for the target protein in the Skp2 IP lane (but not the IgG control lane) indicates an interaction.[16][19]
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol is used to assess the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on DNA content. It is a powerful tool to measure the functional consequences of altering Skp2 activity.
Objective: To analyze the effect of Skp2 overexpression or inhibition on cell cycle progression.
Materials:
-
Cultured cells (treated with Skp2 inhibitor, siRNA, or overexpression vector).
-
Ice-cold PBS.
-
Fixation Solution: 70% ethanol, ice-cold.
-
Staining Solution: Propidium Iodide (PI) staining buffer (e.g., PBS containing 50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100).
-
Flow cytometer.
Procedure:
-
Cell Harvest: Harvest cells (both adherent and floating) and collect them by centrifugation (e.g., 300 x g for 5 minutes).
-
Washing: Wash the cell pellet once with ice-cold PBS and centrifuge again.
-
Fixation: Resuspend the cell pellet in ~500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. This prevents clumping.
-
Storage: Fixed cells can be stored at 4°C for at least 2 hours, and often for several days.[20]
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet once with PBS.
-
Resuspension: Resuspend the cell pellet in 300-500 µL of PI Staining Solution.
-
Incubation: Incubate the cells in the dark at room temperature for 15-30 minutes. The RNase A is crucial for degrading RNA, ensuring that PI only binds to DNA.
-
Analysis: Analyze the stained cells on a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.[21]
-
Data Interpretation: A histogram of fluorescence intensity will show distinct peaks. The first peak represents cells in G0/G1 phase (2n DNA content), the second peak represents cells in G2/M phase (4n DNA content), and the region between these peaks represents cells in S phase (actively replicating DNA).[22] Inhibition of Skp2 is expected to cause an accumulation of cells in the G0/G1 phase.
References
- 1. Novel roles of Skp2 E3 ligase in cellular senescence, cancer progression, and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SKping cell cycle regulation: role of ubiquitin ligase SKP2 in hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Novel roles of Skp2 E3 ligase in cellular senescence, cancer progression, and metastasis | Semantic Scholar [semanticscholar.org]
- 4. Targeting the p27 E3 ligase SCFSkp2 results in p27- and Skp2-mediated cell-cycle arrest and activation of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. Inhibitors of SCF-Skp2/Cks1 E3 Ligase Block Estrogen-Induced Growth Stimulation and Degradation of Nuclear p27kip1: Therapeutic Potential for Endometrial Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Skp2-SCF E3 ligase regulates Akt ubiquitination, glycolysis, Herceptin sensitivity and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aminer.org [aminer.org]
- 9. Pharmacological inactivation of Skp2 SCF ubiquitin ligase restricts cancer stem cell traits and cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. SCF E3 Ubiquitin Ligases as Anticancer Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | SKping cell cycle regulation: role of ubiquitin ligase SKP2 in hematological malignancies [frontiersin.org]
- 14. Regulation of SCF(SKP2) ubiquitin E3 ligase assembly and p27(KIP1) proteolysis by the PTEN pathway and cyclin D1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Targeting the p27 E3 ligase SCF(Skp2) results in p27- and Skp2-mediated cell-cycle arrest and activation of autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubcompare.ai [pubcompare.ai]
- 17. docs.abcam.com [docs.abcam.com]
- 18. Simple Protocol for In Vitro Ubiquitin Conjugation: R&D Systems [rndsystems.com]
- 19. assaygenie.com [assaygenie.com]
- 20. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 21. nanocellect.com [nanocellect.com]
- 22. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of SCFSkp2-IN-2: A Targeted Approach to Inhibit the Skp2 E3 Ligase
A Technical Whitepaper for Researchers and Drug Development Professionals
Abstract
The S-phase kinase-associated protein 2 (Skp2) is a critical component of the SCF (Skp1-Cul1-F-box) E3 ubiquitin ligase complex, a key regulator of cell cycle progression and cellular homeostasis.[1][2] Overexpression of Skp2 is a hallmark of numerous human cancers, correlating with poor prognosis and therapeutic resistance.[3][4] This has positioned Skp2 as a compelling target for anticancer drug development. This whitepaper details the discovery and development of SCFSkp2-IN-2 (also known as AAA-237), a small molecule inhibitor of Skp2. We will explore its mechanism of action, summarize key preclinical data, and provide an overview of the experimental protocols utilized in its characterization.
Introduction: The SCF/Skp2 Complex as a Therapeutic Target
The SCF E3 ubiquitin ligase complex facilitates the ubiquitination and subsequent proteasomal degradation of various target proteins, thereby controlling critical cellular processes.[1] The specificity of the SCF complex is conferred by the F-box protein, which acts as a substrate recognition component.[2] Skp2, an F-box protein, primarily targets tumor suppressor proteins such as p27Kip1 and p21Cip1 for degradation, thereby promoting the transition from the G1 to S phase of the cell cycle.[1][5] Dysregulation of the Skp2 pathway, often through overexpression, leads to uncontrolled cell proliferation, a defining characteristic of cancer.[2][3] Therefore, the development of small molecule inhibitors that can disrupt the function of the SCF/Skp2 complex represents a promising therapeutic strategy.
Discovery of this compound
This compound (also identified as compound AAA-237) was identified through screening efforts aimed at discovering potent and selective inhibitors of the Skp2 E3 ligase.[6] The primary therapeutic rationale was to develop a compound capable of preventing the interaction between Skp2 and Skp1, a crucial step for the assembly and activity of the SCF/Skp2 complex.[7]
Mechanism of Action
This compound exerts its inhibitory effect through a dual mechanism of action. The primary mode of action is the prevention of the assembly of the Skp2-Skp1 complex by directly binding to Skp2.[7] Additionally, it can also act on pre-existing Skp1-Skp2 complexes.[7] This disruption of the SCF/Skp2 complex formation abrogates the E3 ligase activity of Skp2, leading to the accumulation of its downstream targets, most notably the cyclin-dependent kinase inhibitor p27.[6][7] The stabilization of p27 results in cell cycle arrest at the G0/G1 checkpoint.[6] Furthermore, this compound has been shown to induce apoptosis and cellular senescence in non-small cell lung cancer (NSCLC) cells.[6]
The following diagram illustrates the proposed mechanism of action:
Caption: Mechanism of this compound Action.
Preclinical Data Summary
The preclinical efficacy of this compound has been evaluated in various in vitro and in vivo models.
In Vitro Activity
| Parameter | Value | Cell Lines | Reference |
| Binding Affinity (KD) | 28.77 µM | - | [6] |
| Proliferation Inhibition (IC50) | 0.3-3 µM (Dose-dependent) | A549, H1299 | [6] |
| Cell Cycle Arrest | G0/G1 phase | A549, H1299 | [6] |
| Apoptosis Induction | Dose and time-dependent | A549, H1299 | [6] |
| Senescence Induction | Observed at 0.3 µM | NSCLC cells | [6] |
In Vivo Activity
| Animal Model | Dosing Regimen | Tumor Growth Inhibition | Key Biomarker Changes | Reference |
| A549 Xenograft (Mice) | 15 or 45 mg/kg; i.p.; daily for 14 days | 55% (low dose), 64% (high dose) | ↓Ki67, ↓Skp2, ↓Bcl-2, ↑p27, ↑cleaved caspase 3/9, ↑PARP, ↑Bax | [6] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are overviews of key experimental protocols used in the characterization of this compound.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for Skp2-Skp1 Interaction
This assay is designed to screen for inhibitors of the Skp2-Cks1 interaction, which is a component of the larger SCF complex.[8][9][10]
Principle: The assay utilizes fluorescence resonance energy transfer (FRET) between a donor fluorophore (Europium cryptate) and an acceptor fluorophore (d2). GST-tagged Skp1/Skp2 complex and His6-tagged Cks1 are used. Anti-GST-Europium and anti-His6-d2 antibodies bring the donor and acceptor into proximity when Skp2 and Cks1 interact, resulting in a high FRET signal. Inhibitors of this interaction will disrupt the FRET, leading to a decrease in the signal.[10]
Workflow:
Caption: HTRF Assay Workflow.
Detailed Protocol: A detailed protocol for a similar HTRF assay can be found in the literature.[10][11] Key steps involve the preparation of reagents, including the tagged proteins and antibodies, followed by incubation with the test compound and subsequent measurement of the HTRF signal.
In Vitro Ubiquitination Assay
This assay is used to directly assess the E3 ligase activity of the SCF/Skp2 complex.[12][13][14]
Principle: The assay reconstitutes the ubiquitination cascade in vitro, including E1 (ubiquitin-activating enzyme), E2 (ubiquitin-conjugating enzyme), the SCF/Skp2 E3 ligase complex, ubiquitin, and the substrate (e.g., p27). The ubiquitination of the substrate is then detected, typically by western blotting for high molecular weight polyubiquitinated species.
Workflow:
Caption: Ubiquitination Assay Workflow.
Detailed Protocol: A general protocol involves combining the purified enzymes, ubiquitin, substrate, and ATP in a reaction buffer, with or without the inhibitor, and incubating at 37°C. The reaction is then stopped, and the products are resolved by SDS-PAGE and analyzed by western blot.[12][13]
Cell Viability and Apoptosis Assays
These assays are used to determine the cytotoxic and pro-apoptotic effects of this compound on cancer cells.
Cell Viability (MTT/CCK-8 Assay): Principle: These are colorimetric assays that measure cell metabolic activity. Viable cells reduce a tetrazolium salt (MTT or WST-8) to a colored formazan product, the amount of which is proportional to the number of living cells.
Apoptosis (Annexin V/PI Staining): Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is conjugated to a fluorophore and used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.
Signaling Pathways Affected by this compound
Inhibition of Skp2 by this compound leads to the modulation of several key signaling pathways that are critical for cancer cell survival and proliferation.
Caption: Signaling Pathways Modulated by this compound.
The inhibition of Skp2 by this compound leads to the accumulation of p27, which in turn inhibits CDK2/Cyclin E activity and causes G1 cell cycle arrest.[6] Additionally, this compound has been shown to modulate the PI3K/Akt-FOXO1 signaling pathway, contributing to its pro-apoptotic effects.[6]
Conclusion and Future Directions
This compound represents a promising lead compound for the development of novel anticancer therapeutics targeting the Skp2 E3 ligase. Its ability to induce cell cycle arrest, apoptosis, and senescence in cancer cells, coupled with its in vivo anti-tumor activity, underscores the potential of this therapeutic strategy. Further development will likely focus on optimizing the potency and pharmacokinetic properties of this compound class, as well as exploring its efficacy in a broader range of cancer types and in combination with other anticancer agents. The detailed experimental frameworks provided herein should serve as a valuable resource for researchers in the field of targeted cancer therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. SKping cell cycle regulation: role of ubiquitin ligase SKP2 in hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Skp2 Pathway: A Critical Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological inactivation of Skp2 SCF ubiquitin ligase restricts cancer stem cell traits and cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of the SCFSkp2 ubiquitin ligase in the degradation of p21Cip1 in S phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Pharmacological inactivation of Skp2 SCF ubiquitin ligase restricts cancer stem cell traits and cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Establishment of high-throughput screening HTRF assay for identification small molecule inhibitors of Skp2-Cks1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. US10067143B2 - Ubiquitination assay - Google Patents [patents.google.com]
- 13. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
The SCFSkp2 E3 Ubiquitin Ligase Complex
An In-depth Technical Guide on the Role of Skp2 in Cell Cycle Regulation
Audience: Researchers, scientists, and drug development professionals.
Executive Summary: S-phase kinase-associated protein 2 (Skp2) is a critical E3 ubiquitin ligase component that plays a pivotal role in regulating cell cycle progression, primarily by targeting key cell cycle inhibitors for proteasomal degradation. As the substrate recognition subunit of the Skp1-Cul1-F-box (SCF) complex, Skp2's activity is tightly controlled throughout the cell cycle. Its dysregulation is a hallmark of numerous human cancers, leading to uncontrolled cell proliferation and tumor progression.[1][2][3][4] This overexpression often correlates with aggressive disease and poor patient prognosis, making Skp2 an attractive and compelling target for novel anticancer therapeutic strategies.[3][5][6][7] This document provides a comprehensive technical overview of Skp2's function, regulation, and significance in oncology, along with key experimental methodologies for its study.
The ubiquitin-proteasome system (UPS) is the principal mechanism for controlled protein degradation in eukaryotic cells, essential for maintaining cellular homeostasis and regulating processes like cell cycle progression.[8] The specificity of this system is conferred by E3 ubiquitin ligases, which recognize and bind to specific substrates. Skp2 is an F-box protein, a class of proteins that serve as the substrate-recognition component of the multi-protein SCF E3 ubiquitin ligase complex.[1][9][10][11]
The core SCFSkp2 complex consists of:
-
Skp1 (S-phase Kinase-associated Protein 1): An adaptor protein that links the F-box protein to the rest of the complex.[2][5]
-
Cul1 (Cullin 1): A scaffold protein that forms the backbone of the complex, binding to both Skp1 and the RING-finger protein Rbx1.[2][5]
-
Rbx1 (RING-box Protein 1): A RING-finger protein that recruits the ubiquitin-conjugating enzyme (E2), which carries activated ubiquitin.[2][5][11]
-
Skp2 (S-phase Kinase-associated Protein 2): The F-box protein that provides substrate specificity, binding directly to target proteins destined for ubiquitination.[1][10]
Once assembled, the SCFSkp2 complex facilitates the transfer of ubiquitin molecules from the E2 enzyme to the substrate. The resulting polyubiquitin chain (typically K48-linked) acts as a signal for the 26S proteasome to recognize and degrade the tagged protein.[1][8][9]
The Canonical Role of Skp2 in the G1/S Transition
The transition from the G1 (Gap 1) phase to the S (Synthesis) phase is a critical checkpoint in the cell cycle, and its deregulation is a common feature of cancer. Skp2's most well-characterized function is promoting this transition by targeting the cyclin-dependent kinase (CDK) inhibitor p27Kip1 (p27) for degradation.[1][12][13]
The process is tightly regulated:
-
p27 Function: In the G0/G1 phase, p27 is stable and binds to Cyclin E-CDK2 complexes, inhibiting their kinase activity and preventing premature entry into S phase.[1][8]
-
Phosphorylation Signal: For cells to progress into S phase, mitogenic signals lead to the activation of Cyclin E-CDK2, which then phosphorylates p27 on a key threonine residue (Thr187).[8][12][13]
-
Skp2 Recognition: This phosphorylation event creates a binding site for Skp2. The recognition and binding of phosphorylated p27 by Skp2 often requires an accessory protein, Cks1 (Cyclin-dependent kinase subunit 1).[8][10][14]
-
Ubiquitination and Degradation: Once bound, the SCFSkp2 complex polyubiquitinates p27. This marks p27 for degradation by the 26S proteasome, relieving the inhibition of Cyclin E-CDK2.[1]
-
S Phase Entry: The now fully active Cyclin E-CDK2 can phosphorylate its substrates, such as pRb, leading to the release of E2F transcription factors and the expression of genes required for DNA replication, thereby driving the cell into S phase.[1]
Dysregulation of this axis, particularly through Skp2 overexpression, leads to excessive degradation of p27, resulting in uncontrolled cell proliferation.[1][6]
Regulation of Skp2 Expression and Activity
To ensure orderly cell cycle progression, Skp2 levels and activity are themselves subject to stringent regulation. Skp2 abundance oscillates, being low in G0/G1, rising at the G1/S transition, peaking in S/G2, and declining in M phase.[1][15][16] This is achieved through both transcriptional and post-translational mechanisms.
Transcriptional Regulation:
-
E2F Transcription Factors: As cells prepare to enter S phase, activated E2F family members can bind to the Skp2 promoter and drive its transcription.[1][5]
-
Other Factors: Other transcription factors, including FoxM1 and GA-binding protein (GABP), have also been shown to regulate Skp2 expression in a cell cycle-dependent manner.[8][15]
Post-Translational Regulation:
-
Degradation by APC/CCdh1: During late M and early G1 phases, the Anaphase-Promoting Complex/Cyclosome (APC/C) in complex with its co-activator Cdh1 acts as the primary E3 ligase for Skp2.[8][17][18] APC/CCdh1 recognizes a destruction box (D-box) motif in Skp2, leading to its ubiquitination and degradation.[18][19] This keeps Skp2 levels low, allowing p27 to accumulate and maintain the G1 state.[8][17]
-
Stabilization by Phosphorylation: As cells approach the G1/S boundary, rising CDK2 and Akt activity leads to the phosphorylation of Skp2 at specific serine residues (e.g., Ser64 by CDK2, Ser72 by Akt).[8][19] This phosphorylation prevents Skp2 from interacting with Cdh1, thereby blocking its degradation and allowing it to accumulate for S phase entry.[8][19] Akt-mediated phosphorylation not only stabilizes Skp2 but also facilitates the formation of a functional SCF complex.[8]
References
- 1. SKping cell cycle regulation: role of ubiquitin ligase SKP2 in hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of Skp2 expression and activity and its role in cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SKP2 E3 ligase in urological malignancies: a critical regulator of the cell cycle and therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SKping cell cycle regulation: role of ubiquitin ligase SKP2 in hematological malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Regulation of Skp2 Expression and Activity and Its Role in Cancer Progression | Semantic Scholar [semanticscholar.org]
- 6. pnas.org [pnas.org]
- 7. Skp2: A dream target in the coming age of cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Skp2 Pathway: A Critical Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. SCF complex - Wikipedia [en.wikipedia.org]
- 11. Frontiers | SKping cell cycle regulation: role of ubiquitin ligase SKP2 in hematological malignancies [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. docs.univr.it [docs.univr.it]
- 14. SKP2 - Wikipedia [en.wikipedia.org]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Effects of RNAi-induced Skp2 inhibition on cell cycle, apoptosis and proliferation of endometrial carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Control of the SCF(Skp2-Cks1) ubiquitin ligase by the APC/C(Cdh1) ubiquitin ligase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. kirschner.med.harvard.edu [kirschner.med.harvard.edu]
- 19. researchgate.net [researchgate.net]
An In-depth Technical Guide to the SCF/Skp2-p27Kip1 Degradation Pathway and its Inhibition by SCFSkp2-IN-2
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
The cyclin-dependent kinase (CDK) inhibitor p27Kip1 is a critical regulator of cell cycle progression, primarily controlling the transition from G1 to S phase. Its cellular levels are tightly regulated, mainly through ubiquitin-mediated proteasomal degradation. The Skp1-Cul1-F-box (SCF) E3 ubiquitin ligase complex, with Skp2 as the substrate recognition subunit, is the primary mediator of p27Kip1 ubiquitination and subsequent degradation. Overexpression of Skp2 is a common feature in many human cancers, leading to decreased p27Kip1 levels and uncontrolled cell proliferation, making the SCF/Skp2 complex a compelling target for cancer therapy. This guide provides a detailed overview of the p27Kip1 degradation pathway, the mechanism of the small molecule inhibitor SCFSkp2-IN-2, quantitative data on its activity, and detailed protocols for key experimental assays used to study this pathway.
The SCF/Skp2-p27Kip1 Degradation Pathway
The degradation of p27Kip1 is a multi-step process orchestrated by the SCF/Skp2 E3 ubiquitin ligase complex, ensuring the timely progression of the cell cycle.[1][2]
1.1. Core Components of the SCF/Skp2 Complex
The SCF complex is a multi-protein E3 ubiquitin ligase that catalyzes the ubiquitination of proteins targeted for destruction by the 26S proteasome.[3] It consists of three core subunits and a variable F-box protein that determines substrate specificity.[3]
-
Skp1 (S-phase Kinase-associated Protein 1): An adaptor protein that links the F-box protein to the Cullin-1 scaffold.[3]
-
Cul1 (Cullin-1): A scaffold protein that holds the complex together, binding Skp1 at its N-terminus and Rbx1 at its C-terminus.[3][4]
-
Rbx1 (RING-Box Protein 1): A RING-finger protein that recruits the E2 ubiquitin-conjugating enzyme, facilitating the transfer of ubiquitin to the substrate.[3]
-
Skp2 (S-phase Kinase-associated Protein 2): The F-box protein that specifically recognizes and binds to the substrate, in this case, a phosphorylated form of p27Kip1.[3][5]
1.2. The Degradation Cascade
The targeted degradation of p27Kip1 is initiated by phosphorylation and requires several sequential events:
-
Phosphorylation of p27Kip1: For p27Kip1 to be recognized by Skp2, it must first be phosphorylated on a key threonine residue, Thr187, by active Cyclin E/A-Cdk2 complexes during the late G1 and early S phases.[1][6]
-
Cks1-Mediated Recognition: The accessory protein Cks1 (Cyclin kinase subunit 1) is essential for the high-affinity binding of phosphorylated p27Kip1 to Skp2.[2][7] Cks1 acts as a docking factor, stabilizing the interaction.
-
SCF/Skp2-Mediated Ubiquitination: The phosphorylated p27Kip1, bound to Skp2-Cks1, is brought into proximity with the E2 enzyme recruited by Rbx1. This allows for the covalent attachment of a polyubiquitin chain to p27Kip1.[8]
-
Proteasomal Degradation: The polyubiquitinated p27Kip1 is then recognized and degraded by the 26S proteasome, leading to a drop in p27Kip1 levels and allowing the cell to proceed into S phase.
The following diagram illustrates this signaling pathway.
Caption: The SCF/Skp2-mediated p27Kip1 ubiquitination and degradation pathway.
This compound: A Pharmacological Inhibitor
Given the oncogenic role of Skp2, significant effort has been directed toward developing small molecule inhibitors. This compound (also known as Compound AAA-237) is one such inhibitor that has demonstrated anti-tumor activity by targeting this pathway.[9]
2.1. Mechanism of Action
This compound functions by directly binding to Skp2, thereby inhibiting its E3 ligase activity.[9] This inhibition prevents the proper assembly and function of the SCF complex, possibly by disrupting the crucial interaction between Skp2 and Skp1.[10] As a result, p27Kip1 is not ubiquitinated, leading to its stabilization and accumulation within the cell. The elevated levels of p27Kip1 then effectively inhibit Cdk2 activity, causing cells to arrest at the G1/S checkpoint.[9] This ultimately suppresses cell proliferation and can induce apoptosis and cellular senescence in cancer cells.[9]
2.2. Quantitative Data
The following tables summarize the reported quantitative data for this compound and its effects on non-small cell lung cancer (NSCLC) cells.
Table 1: Binding Affinity and Cellular Potency of this compound
| Parameter | Value | Cell Lines | Conditions | Reference |
|---|---|---|---|---|
| Binding Affinity (KD) | 28.77 µM | N/A (Biochemical) | N/A | [9] |
| IC50 (24h) | 3.0 µM | A549 | Cell Proliferation | [9] |
| IC50 (48h) | 2.5 µM | A549 | Cell Proliferation | [9] |
| IC50 (72h) | 0.7 µM | A549 | Cell Proliferation | [9] |
| IC50 (24h) | 3.9 µM | H1299 | Cell Proliferation | [9] |
| IC50 (48h) | 1.8 µM | H1299 | Cell Proliferation | [9] |
| IC50 (72h) | 1.1 µM | H1299 | Cell Proliferation |[9] |
Table 2: In Vivo Efficacy of this compound
| Parameter | Value | Model | Dosing Schedule | Reference |
|---|---|---|---|---|
| Tumor Growth Inhibition | 55% | A549 Xenograft | 15 mg/kg, i.p., daily for 14 days | [9] |
| Tumor Growth Inhibition | 64% | A549 Xenograft | 45 mg/kg, i.p., daily for 14 days |[9] |
Key Experimental Methodologies
Studying the SCF/Skp2-p27Kip1 pathway and its inhibitors involves a combination of biochemical and cell-based assays. The following diagram and protocols outline a typical experimental workflow.
Caption: A typical experimental workflow for validating an SCF/Skp2 inhibitor.
3.1. In Vitro Ubiquitination Assay
This assay reconstitutes the ubiquitination machinery in a test tube to directly measure the E3 ligase activity of the SCF/Skp2 complex towards its substrate, p27Kip1.
-
Objective: To determine if a compound directly inhibits the polyubiquitination of p27Kip1 by the SCF/Skp2 complex.
-
Materials:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme (e.g., UbcH3)
-
Recombinant SCF/Skp2/Cks1 complex components (or immunopurified complex)
-
Recombinant p27Kip1 substrate (often 35S-methionine labeled or tagged)
-
Ubiquitin
-
ATP solution (10 mM)
-
Ubiquitination reaction buffer (e.g., 40 mM Tris-HCl pH 7.6, 5 mM MgCl2, 1 mM DTT)
-
Test inhibitor (e.g., this compound) and vehicle control (DMSO)
-
5X SDS-PAGE loading buffer
-
-
Protocol:
-
Prepare a master mix containing reaction buffer, ATP, ubiquitin, E1, and E2 enzymes on ice.
-
In separate tubes, add the p27Kip1 substrate and the purified SCF/Skp2/Cks1 complex.
-
Add the test inhibitor or vehicle control to the respective tubes and incubate briefly (e.g., 15 minutes at room temperature) to allow for binding.
-
Initiate the reaction by adding the master mix to each tube.
-
Incubate the reaction at 30°C for 60-90 minutes.
-
Stop the reaction by adding 5X SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.
-
Analyze the samples by SDS-PAGE followed by autoradiography (for 35S-labeled substrate) or Western blotting with an anti-p27 or anti-ubiquitin antibody.
-
3.2. Co-Immunoprecipitation (Co-IP)
This technique is used to assess protein-protein interactions within a cell lysate, such as the interaction between Skp1 and Skp2.
-
Objective: To determine if an inhibitor disrupts the formation of the SCF/Skp2 complex by preventing the binding of Skp2 to Skp1.[6][10]
-
Materials:
-
Cultured cells treated with inhibitor or vehicle.
-
Cell lysis buffer (non-denaturing, e.g., RIPA buffer with protease/phosphatase inhibitors).
-
Primary antibody against one of the target proteins (e.g., anti-Skp1).
-
Isotype control IgG.
-
Protein A/G magnetic beads or agarose resin.
-
Wash buffer (e.g., PBS with 0.1% Tween-20).
-
Elution buffer (e.g., 1X SDS-PAGE loading buffer).
-
-
Protocol:
-
Treat cells with the desired concentration of inhibitor or vehicle for a specified time.
-
Harvest and lyse the cells on ice. Centrifuge to pellet cell debris and collect the supernatant (lysate).
-
Pre-clear the lysate by incubating with beads for 1 hour at 4°C to reduce non-specific binding.
-
Incubate the pre-cleared lysate with the primary antibody (e.g., anti-Skp1) or isotype control IgG overnight at 4°C with gentle rotation.
-
Add Protein A/G beads to capture the antibody-protein complexes and incubate for 2-4 hours at 4°C.
-
Pellet the beads and wash them 3-5 times with cold wash buffer to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads by resuspending in loading buffer and boiling for 5-10 minutes.
-
Analyze the eluates and a sample of the input lysate by Western blotting using an antibody against the interacting protein (e.g., anti-Skp2).
-
Expected Outcome: The amount of Skp2 detected in the Skp1 immunoprecipitate will be lower in cells treated with an effective inhibitor compared to vehicle-treated cells, indicating a disruption of the Skp1-Skp2 interaction.[6]
-
3.3. Western Blotting for Protein Levels
A standard technique to measure the relative abundance of specific proteins in a cell lysate.
-
Objective: To measure the accumulation of p27Kip1 and potential changes in Skp2 levels following inhibitor treatment.
-
Materials:
-
Cell lysates from inhibitor-treated and control cells.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes.
-
Transfer buffer and apparatus.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-p27Kip1, anti-Skp2, and a loading control like anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate (ECL).
-
-
Protocol:
-
Prepare cell lysates and determine protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE.[12]
-
Transfer the separated proteins from the gel to a membrane.[12]
-
Block the membrane for 1 hour at room temperature to prevent non-specific antibody binding.[12]
-
Incubate the membrane with the primary antibody (e.g., anti-p27Kip1) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Wash the membrane three times with TBST.
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensity and normalize to the loading control.
-
Expected Outcome: Treatment with this compound should lead to a dose- and time-dependent increase in the protein levels of p27Kip1.[9]
-
3.4. Cell Cycle Analysis by Flow Cytometry
This technique measures the DNA content of individual cells to determine their distribution across the different phases of the cell cycle.
-
Objective: To determine if the accumulation of p27Kip1 induced by an inhibitor leads to cell cycle arrest, typically in the G1 phase.
-
Materials:
-
Cultured cells treated with inhibitor or vehicle.
-
Phosphate-buffered saline (PBS).
-
Fixation solution (e.g., ice-cold 70% ethanol).
-
DNA staining solution (e.g., PBS containing propidium iodide (PI) and RNase A).
-
Flow cytometer.
-
-
Protocol:
-
Treat cells with the inhibitor or vehicle for the desired time (e.g., 24-48 hours).
-
Harvest cells by trypsinization, collect them by centrifugation, and wash once with cold PBS.
-
Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing gently to fix the cells. Incubate for at least 2 hours at -20°C.
-
Centrifuge the fixed cells, discard the ethanol, and wash with PBS.
-
Resuspend the cells in the PI/RNase A staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.
-
Use cell cycle analysis software to model the resulting DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
References
- 1. p27(Kip1) ubiquitination and degradation is regulated by the SCF(Skp2) complex through phosphorylated Thr187 in p27 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. SCF complex - Wikipedia [en.wikipedia.org]
- 4. The Skp2 Pathway: A Critical Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Targeting the p27 E3 ligase SCFSkp2 results in p27- and Skp2-mediated cell-cycle arrest and activation of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of the SCFSkp2 ubiquitin ligase in the degradation of p21Cip1 in S phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Pharmacological inactivation of Skp2 SCF ubiquitin ligase restricts cancer stem cell traits and cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Specific Small Molecule Inhibitors of Skp2-Mediated p27 Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Western Blot Protocol | Proteintech Group [ptglab.com]
- 13. antibodiesinc.com [antibodiesinc.com]
- 14. Overexpression of p27KIP1 induced cell cycle arrest in G1 phase and subsequent apoptosis in HCC-9204 cell line - PMC [pmc.ncbi.nlm.nih.gov]
The Therapeutic Potential of Skp2 Inhibitors in Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
S-phase kinase-associated protein 2 (Skp2) is a critical component of the Skp1-Cullin-1-F-box (SCF) E3 ubiquitin ligase complex, playing a pivotal role in cell cycle progression and tumorigenesis.[1][2][3] Its primary oncogenic function lies in targeting various tumor suppressor proteins, most notably p27Kip1, for ubiquitination and subsequent proteasomal degradation.[1][2][3][4] Overexpression of Skp2 is a common feature in a wide array of human cancers and is frequently associated with poor prognosis, drug resistance, and tumor metastasis.[5][6][7] Consequently, the development of small molecule inhibitors targeting Skp2 has emerged as a promising therapeutic strategy in oncology. This guide provides a comprehensive overview of the core principles of Skp2 inhibition, detailing its mechanism of action, summarizing key preclinical data, outlining experimental protocols, and visualizing the intricate signaling pathways involved.
The Role of Skp2 in Cancer Pathogenesis
Skp2 is the substrate recognition subunit of the SCFSkp2 E3 ligase complex.[1][2][3] Its overexpression leads to the accelerated degradation of key cell cycle inhibitors, thereby promoting uncontrolled cell proliferation.
Key Substrates and Functions:
-
Proteolytic (K48-linked ubiquitination):
-
p27Kip1: A cyclin-dependent kinase (CDK) inhibitor that negatively regulates the G1/S phase transition. Skp2-mediated degradation of p27 is a canonical step in cell cycle progression.[2][4][5]
-
p21Cip1 and p57Kip2: Other members of the Cip/Kip family of CDK inhibitors also targeted by Skp2.[2][8]
-
FOXO1: A forkhead box transcription factor that acts as a tumor suppressor by promoting apoptosis and cell cycle arrest.[5][7][9]
-
c-Myc: An oncoprotein that is also regulated by Skp2-mediated degradation.[7][8]
-
-
Non-Proteolytic (K63-linked ubiquitination):
-
E3 Ligase-Independent Functions:
Therapeutic Rationale for Skp2 Inhibition
The multifaceted role of Skp2 in promoting tumorigenesis makes it an attractive target for cancer therapy. Inhibition of Skp2 can lead to a variety of anti-cancer effects:
-
Cell Cycle Arrest: The primary consequence of Skp2 inhibition is the stabilization and accumulation of p27, leading to a G1 phase cell cycle arrest.[2][8]
-
Induction of Senescence and Apoptosis: Skp2 inhibition can trigger p53-independent cellular senescence and apoptosis.[10][11][12]
-
Suppression of Cancer Stem Cells: Skp2 has been shown to be crucial for the maintenance and self-renewal of cancer stem cell populations. Its inhibition can diminish these traits.[10][11]
-
Overcoming Drug Resistance: Skp2 overexpression is linked to resistance to various chemotherapeutic agents and targeted therapies.[5][9][13][14] Skp2 inhibitors can re-sensitize resistant cancer cells to these treatments.[9][13]
-
Inhibition of Metastasis: By regulating proteins such as RhoA, Skp2 plays a role in cell migration and invasion.[3][5]
Skp2 Signaling Pathways
The activity of the SCFSkp2 complex is tightly regulated by upstream signaling pathways, and its downstream effects propagate through multiple oncogenic networks.
Caption: Skp2 signaling network in cancer.
Preclinical Skp2 Inhibitors
A number of small molecule inhibitors of Skp2 have been identified through various discovery platforms, including high-throughput screening and in silico virtual screening.[10][15][16] These inhibitors typically function by disrupting critical protein-protein interactions within the SCFSkp2 complex.
Table 1: Summary of Preclinical Skp2 Inhibitors
| Compound Class/Name | Mechanism of Action | Reported In Vitro Activity | Reported In Vivo Activity | Reference(s) |
| SZL-P1-41 (Compound #25) | Disrupts Skp2-Skp1 interaction by binding to the F-box domain of Skp2. | Inhibits proliferation of various cancer cell lines; induces senescence and apoptosis; suppresses cancer stem cell self-renewal. | Inhibits prostate and lung tumor growth in xenograft models. | [10][11][12][16] |
| SKPin C1 | Inhibits Skp2 E3 ligase activity. | Inhibits proliferation of uveal melanoma, lung cancer, and T-ALL cells; induces apoptosis in metastatic melanoma and breast cancer cells. | Inhibits uveal melanoma and lung cancer growth in vivo. | [17] |
| 1,3-Diphenylpyrazines | Disrupts Skp2-Cks1 interaction. | Inhibit proliferation and migration in prostate and gastric cancer cells. | Show efficacy in prostate and gastric xenograft models. | [18][19] |
| [1][5][10]Triazolo[1,5-a]pyrimidines (e.g., E35) | Disrupts Skp2-Cks1 interaction. | Inhibit proliferation and migration in prostate and gastric cancer cells; induce S-phase arrest. | E35 shows efficacy in gastric xenograft models. | [19][20] |
| Betulinic Acid (BA) | Binds to Skp2, decreasing its stability and preventing Skp2-Skp1 interaction. | Antitumor activity demonstrated. | Phase 1 clinical trials for metastatic melanoma have been conducted. | [21] |
| MLN4924 (Pevonedistat) | Neddylation inhibitor; inactivates the SCFSkp2 complex by blocking Cullin neddylation. | Decreases Skp2 protein levels in prostate cancer cell lines. | Shows efficacy in various preclinical cancer models. | [17] |
| DT204 | Reduces Skp2 binding to Cullin-1, preventing its incorporation into the SCF complex. | Increases p27 levels; sensitizes bortezomib-resistant multiple myeloma cells. | Synergistic anti-myeloma activity with bortezomib in xenograft models. | [8][17] |
Experimental Protocols and Methodologies
The evaluation of Skp2 inhibitors involves a range of biochemical and cell-based assays to determine their potency, selectivity, and mechanism of action.
In Vitro Ubiquitination Assay
This assay directly measures the E3 ligase activity of the SCFSkp2 complex.
Objective: To determine if a compound inhibits the ubiquitination of a Skp2 substrate (e.g., p27).
Materials:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme (e.g., UbcH3, UbcH5)
-
Recombinant SCFSkp2 complex
-
Recombinant substrate (e.g., phosphorylated p27)
-
Ubiquitin
-
ATP
-
Test compound
-
Reaction buffer
-
Anti-p27 or anti-ubiquitin antibody for Western blotting
Procedure:
-
Assemble the ubiquitination reaction mixture containing E1, E2, SCFSkp2, ubiquitin, ATP, and the substrate in the reaction buffer.
-
Add the test compound at various concentrations (a DMSO control should be included).
-
Incubate the reaction at 30-37°C for a specified time (e.g., 60-90 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE.
-
Perform a Western blot analysis using an antibody against the substrate (p27) to visualize the appearance of higher molecular weight polyubiquitinated forms.
Caption: Workflow for an in vitro ubiquitination assay.
Co-Immunoprecipitation (Co-IP) Assay
This assay is used to assess the disruption of protein-protein interactions, such as Skp2-Skp1 or Skp2-Cks1.
Objective: To determine if a compound disrupts the interaction between Skp2 and its binding partners.
Materials:
-
Cancer cell line expressing endogenous or tagged Skp2
-
Cell lysis buffer
-
Antibody against one of the proteins in the complex (e.g., anti-Skp2)
-
Protein A/G agarose beads
-
Test compound
-
Wash buffers
-
SDS-PAGE loading buffer
Procedure:
-
Treat cells with the test compound or DMSO for a specified time.
-
Lyse the cells and collect the protein lysate.
-
Incubate the lysate with the primary antibody to form an antibody-protein complex.
-
Add protein A/G beads to pull down the antibody-protein complex.
-
Wash the beads to remove non-specific binding proteins.
-
Elute the protein complexes from the beads using SDS-PAGE loading buffer.
-
Analyze the eluted proteins by Western blotting using antibodies against the interacting proteins (e.g., anti-Skp1, anti-Cks1). A reduction in the co-precipitated protein in the compound-treated sample indicates disruption of the interaction.
Cell Viability and Proliferation Assays
Standard assays are used to measure the effect of Skp2 inhibitors on cancer cell growth.
-
MTT/XTT Assays: Colorimetric assays to measure metabolic activity as an indicator of cell viability.
-
BrdU Incorporation Assay: Measures DNA synthesis as a marker of cell proliferation.
-
Colony Formation Assay: Assesses the long-term ability of single cells to proliferate and form colonies.
In Vivo Xenograft Models
These models are crucial for evaluating the anti-tumor efficacy of Skp2 inhibitors in a living organism.
Objective: To assess the effect of a Skp2 inhibitor on tumor growth in vivo.
Procedure:
-
Implant human cancer cells (e.g., prostate, lung, breast) subcutaneously or orthotopically into immunocompromised mice (e.g., nude or SCID mice).
-
Allow tumors to establish to a palpable size.
-
Randomize mice into treatment and control groups.
-
Administer the Skp2 inhibitor (e.g., via oral gavage, intraperitoneal injection) or vehicle control according to a predetermined schedule and dose.
-
Measure tumor volume regularly using calipers.
-
Monitor animal body weight and general health.
-
At the end of the study, excise tumors for weight measurement and further analysis (e.g., Western blotting for p27 levels, immunohistochemistry).
Future Directions and Conclusion
The development of Skp2 inhibitors represents a highly promising avenue for cancer therapy. While no Skp2 inhibitors are currently in clinical trials, extensive preclinical evidence supports their potential, particularly for cancers with defined molecular vulnerabilities such as RB1 loss or Skp2 overexpression.[19][22]
Key future directions include:
-
Improving Potency and Selectivity: Further optimization of existing lead compounds is needed to achieve sub-micromolar potency and high selectivity against other F-box proteins.[19]
-
Biomarker Development: Identifying predictive biomarkers, such as Skp2 expression levels or the status of downstream substrates like p27, will be crucial for patient stratification in future clinical trials.[19]
-
Combination Therapies: Exploring the synergistic effects of Skp2 inhibitors with standard chemotherapy, targeted therapies, and immunotherapy is a key area of investigation.[9][16][22]
-
Development of PROTACs: Proteolysis-targeting chimeras (PROTACs) that induce the degradation of Skp2 are an emerging and potentially more effective therapeutic strategy.[9]
References
- 1. Skp2 Inhibitors: Novel Anticancer Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel roles of Skp2 E3 ligase in cellular senescence, cancer progression, and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. The Skp2 Pathway: A Critical Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
- 7. article.imrpress.com [article.imrpress.com]
- 8. SKping cell cycle regulation: role of ubiquitin ligase SKP2 in hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Pharmacological inactivation of Skp2 SCF ubiquitin ligase restricts cancer stem cell traits and cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacological inactivation of Skp2 SCF ubiquitin ligase restricts cancer stem cell traits and cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Emerging Roles of SKP2 in Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Emerging Roles of SKP2 in Cancer Drug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Specific Small Molecule Inhibitors of Skp2-Mediated p27 Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Skp2: A dream target in the coming age of cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Small-molecule compounds inhibiting S-phase kinase-associated protein 2: A review [frontiersin.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Targeting the Skp2-Cks1 protein-protein interaction: structures, assays, and preclinical inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Small-molecule compounds inhibiting S-phase kinase-associated protein 2: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Unveiling the Molecular Architecture and Mechanism of SCFSkp2-IN-2: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the structural features and mechanism of action of SCFSkp2-IN-2 (also known as AAA-237), a potent inhibitor of the S-phase kinase-associated protein 2 (Skp2). This document is intended for researchers, scientists, and drug development professionals engaged in oncology and cell cycle research.
This compound has emerged as a significant tool compound for studying the Skp2-mediated ubiquitin-proteasome pathway and as a potential therapeutic agent. It directly binds to Skp2, a critical F-box protein and a component of the SCF (Skp1-Cullin-1-F-box) E3 ubiquitin ligase complex, leading to its proteasomal degradation.[1][2] This action disrupts key oncogenic signaling pathways, culminating in cell cycle arrest, apoptosis, and senescence in cancer cells.[1][3]
Quantitative Analysis of this compound Activity
The biological activity of this compound has been quantified through various biochemical and cell-based assays. The following table summarizes the key quantitative data, providing a clear comparison of its potency.
| Parameter | Cell Line | Value | Time Points | Reference |
| Binding Affinity (KD) | - | 28.77 μM | - | [1][2][4][5][6][7][8] |
| IC50 (Cell Proliferation) | A549 (NSCLC) | 3 μM | 24 h | [2] |
| A549 (NSCLC) | 2.5 μM | 48 h | [2] | |
| A549 (NSCLC) | 0.7 μM | 72 h | [2] | |
| H1299 (NSCLC) | 3.9 μM | 24 h | [2] | |
| H1299 (NSCLC) | 1.8 μM | 48 h | [2] | |
| H1299 (NSCLC) | 1.1 μM | 72 h | [2] |
Core Mechanism of Action: Signaling Pathway Disruption
This compound exerts its anti-tumor effects by modulating two interconnected signaling pathways: the Skp2-Cip/Kip pathway and the PI3K/Akt-FOXO1 pathway. By promoting the degradation of Skp2, the inhibitor prevents the ubiquitination and subsequent degradation of key cyclin-dependent kinase inhibitors (CKIs) p21Cip1 and p27Kip1.[3][9][10] This stabilization of p21 and p27 leads to a halt in the cell cycle at the G0/G1 phase.[1][3]
Simultaneously, the inhibition of Skp2 leads to the activation of the transcription factor FOXO1. Activated FOXO1 then translocates to the nucleus and transcriptionally upregulates the expression of p21 and p27, further reinforcing the G0/G1 arrest.[2][3] At higher concentrations, this cascade initiates mitochondria-dependent apoptosis, while prolonged exposure to lower concentrations can induce cellular senescence.[3][11]
Experimental Protocols
The characterization of this compound involves a series of standard and specialized assays to determine its binding, cellular activity, and in vivo efficacy.
Cellular Thermal Shift Assay (CETSA)
This assay is employed to confirm the direct binding of this compound to Skp2 within the cellular environment.[10]
-
Cell Treatment: Glioblastoma cells (U251 or LN229) are treated with either DMSO (vehicle) or this compound.[10]
-
Heating: The treated cell lysates are divided into aliquots and heated at different temperatures for a defined period.
-
Protein Extraction: After heating, the soluble fraction of proteins is separated from the aggregated proteins by centrifugation.
-
Western Blot Analysis: The amount of soluble Skp2 protein at each temperature is quantified by Western blotting. A shift in the thermal denaturation curve of Skp2 in the presence of the inhibitor indicates direct binding.[10]
Cell Proliferation Assay (CCK-8)
This colorimetric assay is used to determine the effect of the inhibitor on cell viability and to calculate IC50 values.
-
Cell Seeding: NSCLC cells (A549 or H1299) are seeded in 96-well plates.
-
Compound Treatment: Cells are treated with a serial dilution of this compound for 24, 48, and 72 hours.[2]
-
Reagent Incubation: CCK-8 reagent is added to each well and incubated.
-
Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader. The results are used to generate dose-response curves and calculate IC50 values.[2]
Cell Cycle Analysis
Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle.
-
Cell Treatment: Cells are treated with varying concentrations of this compound for a specified time.[1]
-
Fixation: Cells are harvested and fixed, typically with cold 70% ethanol.
-
Staining: Fixed cells are stained with a DNA-intercalating dye, such as propidium iodide (PI), in the presence of RNase.
-
Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer. The percentage of cells in G0/G1, S, and G2/M phases is then quantified.[1]
In Vivo Xenograft Model
To assess the anti-tumor activity in a living organism, a xenograft mouse model is utilized.[1][11]
-
Tumor Implantation: Human cancer cells (e.g., A549) are subcutaneously injected into immunodeficient mice.[1]
-
Treatment: Once tumors reach a palpable size, mice are treated with this compound (e.g., 15 or 45 mg/kg, intraperitoneal injection, daily for 14 days) or a vehicle control.[1]
-
Monitoring: Tumor volume and mouse body weight are measured regularly throughout the study.[1]
-
Endpoint Analysis: At the end of the treatment period, tumors are excised, weighed, and may be used for further analysis, such as Western blotting for biomarkers like Ki67.[1]
The following diagram illustrates a generalized workflow for the preclinical evaluation of an Skp2 inhibitor like this compound.
References
- 1. Thieme E-Journals - Experimental and Clinical Endocrinology & Diabetes / Abstract [thieme-connect.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Anti-tumor effects of Skp2 inhibitor AAA-237 on NSCLC by arresting cell cycle at G0/G1 phase and inducing senescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Interplay Among PI3K/AKT, PTEN/FOXO and AR Signaling in Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role and mechanism of PI3K/AKT/FoxO1/PDX-1 signaling pathway in functional changes of pancreatic islets in rats after severe burns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Skp2 deficiency inhibits chemical skin tumorigenesis independent of p27(Kip1) accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Involvement of the SKP2-p27(KIP1) pathway in suppression of cancer cell proliferation by RECK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
The SCF/Skp2-p27 Axis: An In-Depth Technical Guide to a Critical Cell Cycle Regulator
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise control of the cell cycle is fundamental to normal cellular function, and its dysregulation is a hallmark of cancer. The SCF/Skp2-p27 axis is a critical regulatory pathway that governs the G1-S phase transition, a key checkpoint in the cell cycle. This technical guide provides a comprehensive overview of the core components, mechanisms, and regulation of this axis, as well as its role in oncogenesis and as a therapeutic target. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts in this area.
The S-phase kinase-associated protein 2 (Skp2) is the F-box protein component of the Skp1-Cullin1-F-box (SCF) E3 ubiquitin ligase complex.[1][2] This complex is responsible for the ubiquitination and subsequent proteasomal degradation of the cyclin-dependent kinase (CDK) inhibitor p27Kip1 (p27).[2][3] The degradation of p27 relieves its inhibitory hold on cyclin E-CDK2 complexes, thereby allowing cells to progress from the G1 to the S phase of the cell cycle.[4][5] Given its central role in cell cycle control, the deregulation of the SCF/Skp2-p27 axis, often characterized by Skp2 overexpression and/or p27 downregulation, is frequently observed in a wide range of human cancers and is often associated with poor prognosis.[1][6] This makes the SCF/Skp2-p27 pathway an attractive target for the development of novel cancer therapeutics.[5][7]
Core Components and Mechanism
The SCF/Skp2 E3 ubiquitin ligase is a multi-subunit complex that orchestrates the transfer of ubiquitin to p27. The core components include:
-
Skp1: An adaptor protein that links the F-box protein to the Cullin-1 scaffold.
-
Cullin-1 (Cul1): A scaffold protein that brings together the components of the E3 ligase and binds to the RING-finger protein Rbx1.
-
Rbx1 (or Roc1): A RING-finger protein that recruits the E2 ubiquitin-conjugating enzyme.
-
Skp2: The F-box protein that provides substrate specificity by recognizing and binding to p27.[2]
The degradation of p27 is a tightly regulated process initiated by its phosphorylation on Threonine 187 (Thr187) by the Cyclin E/CDK2 complex.[2] This phosphorylation event creates a binding site for Skp2. However, the efficient recognition and ubiquitination of p27 by the SCF/Skp2 complex requires an essential accessory protein, Cks1 (cyclin-dependent kinase subunit 1).[8] Cks1 acts as a cofactor, increasing the affinity of Skp2 for phosphorylated p27.[8] Once bound, the SCF/Skp2 complex catalyzes the polyubiquitination of p27, marking it for degradation by the 26S proteasome.[3]
Quantitative Data on Molecular Interactions
Understanding the binding affinities between the components of the SCF/Skp2-p27 axis is crucial for dissecting its regulation and for the rational design of inhibitors. The following table summarizes key dissociation constants (Kd) reported in the literature.
| Interacting Proteins | Dissociation Constant (Kd) | Method |
| Skp2 - Cks1 complex | 140 ± 14 nM | Homogeneous Time-Resolved Fluorescence |
| Phosphorylated p27 peptide - Skp2/Cks1 complex | 37 ± 2 nM | Homogeneous Time-Resolved Fluorescence |
Signaling Pathways
The activity of the SCF/Skp2-p27 axis is intricately regulated by upstream signaling pathways that control the expression and stability of its components.
Core SCF/Skp2-p27 Signaling Pathway
The central pathway involves the sequential phosphorylation of p27, its recognition by the SCF/Skp2-Cks1 complex, and its subsequent ubiquitination and degradation. This process releases the brake on Cyclin E/CDK2, promoting entry into the S phase.
Upstream Regulation of Skp2 by APC/Cdh1
The abundance of Skp2 is itself regulated through the cell cycle. During the G1 phase, the Anaphase-Promoting Complex/Cyclosome (APC/C) in complex with its co-activator Cdh1 (APC/Cdh1) functions as an E3 ubiquitin ligase that targets Skp2 for degradation.[9][10] This degradation of Skp2 in G1 allows for the accumulation of p27, which is necessary to maintain the G1 state and prevent premature entry into S phase.[9][11] As cells approach the G1/S transition, APC/Cdh1 is inactivated, leading to the stabilization and accumulation of Skp2.
Experimental Protocols
Co-Immunoprecipitation of Skp2-p27 Interaction
This protocol describes the immunoprecipitation of Skp2 to detect its interaction with p27 from cell lysates.[12]
Materials:
-
Cell lysis buffer (e.g., RIPA buffer or Nonidet P-40 buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM EDTA, 0.5% Nonidet P-40, 10% glycerol)
-
Protease and phosphatase inhibitor cocktails
-
Anti-Skp2 antibody (for immunoprecipitation)
-
Protein A/G agarose beads
-
Anti-p27 antibody (for Western blotting)
-
Anti-Skp2 antibody (for Western blotting)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and transfer membranes (PVDF)
-
Western blotting reagents
Procedure:
-
Cell Lysis:
-
Harvest cultured cells and wash with ice-cold PBS.
-
Lyse the cell pellet in ice-cold lysis buffer supplemented with protease and phosphatase inhibitors for 30 minutes on ice with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new pre-chilled tube and determine the protein concentration.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C on a rotator.
-
Centrifuge to pellet the beads and transfer the supernatant to a new tube.
-
Add the primary anti-Skp2 antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C on a rotator.
-
Add protein A/G agarose beads and incubate for another 1-2 hours at 4°C.
-
Collect the immunocomplexes by centrifugation and wash the beads 3-5 times with ice-cold lysis buffer.
-
-
Western Blotting:
-
Elute the proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against p27 and Skp2.
-
Incubate with HRP-conjugated secondary antibodies and detect the protein bands using a chemiluminescence detection system.
-
In Vitro Ubiquitination Assay for p27
This protocol outlines the reconstitution of p27 ubiquitination in a cell-free system.[13][14][15]
Materials:
-
Ubiquitination reaction buffer (e.g., 40 mM Tris-HCl pH 7.6, 5 mM MgCl2, 1 mM DTT)
-
ATP regenerating system (creatine phosphate, creatine kinase)
-
Recombinant E1 ubiquitin-activating enzyme
-
Recombinant E2 ubiquitin-conjugating enzyme (e.g., UbcH3 or UbcH5)
-
Recombinant ubiquitin (and biotinylated-ubiquitin for detection)
-
Recombinant SCF/Skp2-Cks1 complex
-
Recombinant p27 substrate (can be 35S-labeled or tagged)
-
Purified active Cyclin E/CDK2
-
Ubiquitin aldehyde (a deubiquitinase inhibitor)
-
Okadaic acid (a phosphatase inhibitor)
Procedure:
-
Phosphorylation of p27 (if not using pre-phosphorylated p27):
-
Incubate recombinant p27 with active Cyclin E/CDK2 in kinase buffer with ATP.
-
-
Ubiquitination Reaction:
-
Combine the following in a microfuge tube on ice: ubiquitination reaction buffer, ATP regenerating system, E1, E2, ubiquitin, ubiquitin aldehyde, and okadaic acid.
-
Add the phosphorylated p27 substrate and the SCF/Skp2-Cks1 complex.
-
Initiate the reaction by incubating at 30°C for 1-2 hours.
-
-
Analysis:
-
Stop the reaction by adding SDS-PAGE sample buffer.
-
Boil the samples and resolve the proteins by SDS-PAGE.
-
Analyze the ubiquitination of p27 by autoradiography (if using 35S-labeled p27) or by Western blotting with an anti-p27 antibody or streptavidin-HRP (if using biotinylated ubiquitin). A ladder of higher molecular weight bands indicates polyubiquitination.
-
Cycloheximide Chase Assay for p27 Degradation
This assay is used to determine the half-life of p27 in cultured cells.[16][17]
Materials:
-
Cultured cells of interest
-
Cycloheximide (CHX) stock solution
-
Cell lysis buffer (as for Co-IP)
-
Protease and phosphatase inhibitor cocktails
-
Reagents and equipment for Western blotting
Procedure:
-
Cell Treatment:
-
Plate cells and grow to the desired confluency.
-
Treat the cells with cycloheximide (a protein synthesis inhibitor, typically at 10-100 µg/mL) to block new protein synthesis.
-
-
Time Course Collection:
-
Harvest cells at various time points after CHX addition (e.g., 0, 30, 60, 120, 240 minutes). The time points should be optimized based on the expected stability of p27 in the specific cell line.
-
-
Protein Analysis:
-
Lyse the cells at each time point and determine the protein concentration.
-
Analyze equal amounts of protein from each time point by Western blotting using an anti-p27 antibody.
-
Use an antibody against a stable protein (e.g., actin or tubulin) as a loading control.
-
-
Data Analysis:
-
Quantify the p27 band intensity at each time point using densitometry software.
-
Normalize the p27 intensity to the loading control.
-
Plot the normalized p27 levels against time to determine the protein's half-life.
-
The SCF/Skp2-p27 Axis in Cancer and as a Therapeutic Target
The overexpression of Skp2 and the consequent degradation of p27 are common events in many human cancers, including those of the breast, prostate, lung, and colon, as well as in various hematological malignancies.[1] High Skp2 levels and low p27 levels often correlate with increased tumor grade, metastasis, and poor patient survival.[1][18] This has established the SCF/Skp2-p27 axis as a promising target for cancer therapy.
Several strategies are being explored to therapeutically target this pathway:
-
Direct Inhibition of Skp2: Small molecule inhibitors that disrupt the interaction between Skp2 and p27 or between Skp2 and other components of the SCF complex are in development. These inhibitors aim to stabilize p27, leading to cell cycle arrest and apoptosis in cancer cells.
-
Targeting Cks1: Since Cks1 is essential for the efficient recognition of p27 by Skp2, inhibitors of the Skp2-Cks1 interaction are also being investigated.[8]
-
Indirect Inhibition: Targeting upstream regulators of Skp2, such as the kinases that phosphorylate p27 or the signaling pathways that control Skp2 expression, represents another therapeutic avenue.
The development of specific and potent inhibitors of the SCF/Skp2-p27 axis holds the promise of a more targeted and less toxic approach to cancer therapy compared to general proteasome inhibitors.
Conclusion
The SCF/Skp2-p27 axis is a master regulator of the G1-S phase transition, and its deregulation is a key event in the development and progression of many cancers. A thorough understanding of its molecular mechanisms, regulation, and downstream consequences is essential for the development of effective therapeutic strategies. This technical guide provides a comprehensive resource for researchers and drug developers, offering a foundation of knowledge, quantitative data, and detailed experimental protocols to advance the study of this critical cell cycle control pathway. Further research into the intricate regulation of the SCF/Skp2-p27 axis will undoubtedly uncover new opportunities for therapeutic intervention in a wide range of human malignancies.
References
- 1. article.imrpress.com [article.imrpress.com]
- 2. The Skp2 Pathway: A Critical Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deregulated degradation of the cdk inhibitor p27 and malignant transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. SKping cell cycle regulation: role of ubiquitin ligase SKP2 in hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The SKP2‐p27 axis defines susceptibility to cell death upon CHK1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The interaction of SKP2 with p27 enhances the progression and stemness of osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-throughput screening for inhibitors of the Cks1-Skp2 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. kirschner.med.harvard.edu [kirschner.med.harvard.edu]
- 10. scholars.northwestern.edu [scholars.northwestern.edu]
- 11. embopress.org [embopress.org]
- 12. pubcompare.ai [pubcompare.ai]
- 13. Targeting the p27 E3 ligase SCFSkp2 results in p27- and Skp2-mediated cell-cycle arrest and activation of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. WO2006044747A2 - P27 ubiquitination assay and methods of use - Google Patents [patents.google.com]
- 15. Identification of small molecule inhibitors of p27Kip1 ubiquitination by high‐throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cycloheximide Chase Analysis of Protein Degradation in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Prognostic implication of p27Kip1, Skp2 and Cks1 expression in renal cell carcinoma: a tissue microarray study - PMC [pmc.ncbi.nlm.nih.gov]
The Oncogenic Role of S-Phase Kinase-Associated Protein 2 (Skp2): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
S-phase kinase-associated protein 2 (Skp2) is a critical component of the Skp1-Cullin-1-F-box (SCF) E3 ubiquitin ligase complex and a key regulator of cell cycle progression, proliferation, and survival. Its role as a proto-oncogene is well-established, with overexpression frequently observed in a wide array of human cancers. This overexpression often correlates with increased tumor grade, metastasis, and poor patient prognosis, underscoring its significance as a therapeutic target. This technical guide provides a comprehensive overview of the oncogenic functions of Skp2, detailing its regulatory mechanisms, downstream signaling pathways, and its clinical relevance in various malignancies. Furthermore, this guide offers detailed protocols for key experimental assays to study Skp2 function and presents quantitative data on its expression and prognostic value in a structured format.
Introduction to Skp2: Structure and Function
Skp2 is an F-box protein that serves as the substrate recognition subunit of the SCFSkp2 E3 ubiquitin ligase complex.[1] This complex targets a multitude of proteins for ubiquitination and subsequent proteasomal degradation, thereby controlling their cellular abundance and activity. The primary and most well-characterized substrate of Skp2 is the cyclin-dependent kinase (CDK) inhibitor p27Kip1.[2][3] By promoting the degradation of p27, Skp2 facilitates the transition from the G1 to the S phase of the cell cycle, thus driving cell proliferation.[2] Beyond p27, Skp2 targets other key tumor suppressors and cell cycle regulators, including p21, p57, and FOXO1, further contributing to its oncogenic activity.[1][4]
Skp2 in Cancer: Overexpression and Prognostic Significance
Skp2 is frequently overexpressed in a multitude of human cancers, and this elevated expression is often inversely correlated with the levels of its primary substrate, p27.[5][6] This dysregulation is a key driver of tumorigenesis and is associated with more aggressive tumor phenotypes and unfavorable clinical outcomes.[7][8][9]
Quantitative Data on Skp2 Expression and Prognosis in Various Cancers
The following tables summarize the quantitative data on Skp2 overexpression and its prognostic significance across different cancer types.
Table 1: Skp2 Overexpression in Various Cancers
| Cancer Type | Method of Detection | Percentage of Cases with High Skp2 Expression | Reference |
| Oral Squamous Cell Carcinoma | Immunohistochemistry | Dysplasia: 10.1% ± 1.6% Carcinoma: 19.3% ± 3.7% | [5] |
| Non-Small Cell Lung Cancer (NSCLC) | RT-PCR | 44% (in cell lines) | [10] |
| Breast Cancer | Immunohistochemistry | 34% (with low p27) | [11] |
| Ovarian Adenocarcinoma | Immunohistochemistry | 47.3% | [12] |
| Prostate Cancer | Not Specified | Elevated in high-grade tumors | [8] |
| Melanoma | Not Specified | Associated with metastasis | [8] |
| Pancreatic Cancer | Not Specified | Associated with metastasis | [8] |
| Gastric Cancer | Not Specified | Associated with poorer differentiation | [8] |
| Hepatocellular Carcinoma | Not Specified | Correlated with histological grade and tumor size | [9] |
| Lymphoma | Not Specified | Associated with metastasis | [8] |
Table 2: Prognostic Significance of High Skp2 Expression
| Cancer Type | Patient Cohort Size | Parameter Assessed | Finding | p-value | Reference |
| Non-Small Cell Lung Cancer (NSCLC) | 79 | Overall Survival | Significantly poorer in high Skp2 mRNA group | <0.05 | [13] |
| Lung Adenocarcinoma | 351 | Overall Survival | Reduced in high Skp2 protein expression group | <0.001 | [7] |
| Breast Cancer | 338 | Clinical Course | Worse in high Skp2/low p27 group | <0.0001 | [11] |
| Breast Carcinoma | 102 | Disease-Free Survival | Poorer with high Skp2 | <0.001 | [14][15] |
| Ovarian Adenocarcinoma | Not Specified | Overall Survival | Independent prognostic marker | 0.0069 | [12] |
| Oral Squamous Cell Carcinoma | Not Specified | Correlation with p27 | Strong inverse correlation (r = 0.58) | 0.001 | [5] |
Key Signaling Pathways Involving Skp2
Skp2 is a central node in a complex network of signaling pathways that regulate cell growth, proliferation, and survival. Its activity is tightly controlled by upstream signals, and its downstream effects are mediated through the degradation of its substrates.
Upstream Regulation of Skp2
Multiple signaling pathways converge to regulate Skp2 expression and activity. The PI3K/Akt pathway is a major upstream activator of Skp2. Akt can phosphorylate Skp2, leading to its stabilization and enhanced E3 ligase activity.[16] Additionally, various transcription factors, including those activated by oncogenic signaling, can drive Skp2 gene expression.
Downstream Effects of Skp2 Activation
The primary oncogenic output of Skp2 is the degradation of tumor suppressor proteins. The degradation of p27 is a hallmark of Skp2 activity, leading to the activation of CDK2 and progression into the S phase. Skp2 also targets other CDK inhibitors like p21 and p57 for degradation, further promoting cell cycle progression.[1] Moreover, by targeting the tumor suppressor FOXO1, Skp2 can inhibit apoptosis and promote cell survival.[4]
Caption: Skp2 Signaling Pathway.
Experimental Protocols for Studying Skp2
This section provides detailed methodologies for key experiments used to investigate the function and regulation of Skp2.
Immunoprecipitation (IP) of Skp2
This protocol describes the isolation of Skp2 and its interacting proteins from cell lysates.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Anti-Skp2 antibody
-
Protein A/G agarose or magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
Procedure:
-
Lyse cells in ice-cold lysis buffer.
-
Clarify the lysate by centrifugation.
-
Pre-clear the lysate by incubating with beads for 30-60 minutes.
-
Incubate the pre-cleared lysate with the anti-Skp2 antibody for 2-4 hours or overnight at 4°C.
-
Add Protein A/G beads and incubate for another 1-2 hours at 4°C to capture the immune complexes.
-
Wash the beads 3-5 times with wash buffer.
-
Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer.
Caption: Immunoprecipitation Workflow.
In Vitro Ubiquitination Assay
This assay reconstitutes the ubiquitination of a substrate by the SCFSkp2 complex in a test tube.[4][21][22]
Materials:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme (e.g., UbcH3)
-
Recombinant ubiquitin
-
Recombinant SCFSkp2 complex (or individual components: Skp1, Cul-1, Rbx1, Skp2)
-
Recombinant substrate protein (e.g., p27)
-
ATP
-
Ubiquitination reaction buffer
Procedure:
-
Combine E1, E2, ubiquitin, and ATP in the reaction buffer.
-
Add the SCFSkp2 complex and the substrate protein.
-
Incubate the reaction at 30-37°C for 1-2 hours.
-
Stop the reaction by adding SDS-PAGE sample buffer.
-
Analyze the reaction products by Western blotting using an antibody against the substrate to detect its ubiquitinated forms (a ladder of higher molecular weight bands).
Caption: In Vitro Ubiquitination Assay.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in different phases of the cell cycle following Skp2 manipulation (e.g., knockdown or overexpression).[2][23][24][25][26]
Materials:
-
Cells with manipulated Skp2 expression
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium iodide (PI) or DAPI staining solution containing RNase A
Procedure:
-
Harvest and wash the cells with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in PI or DAPI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Quantify the percentage of cells in G1, S, and G2/M phases using appropriate software.
Caption: Cell Cycle Analysis Workflow.
Soft Agar Colony Formation Assay
This assay measures anchorage-independent growth, a hallmark of cellular transformation, which can be influenced by Skp2 expression.[27][28][29][30][31]
Materials:
-
Cells with manipulated Skp2 expression
-
Agar
-
Cell culture medium
-
6-well plates
Procedure:
-
Prepare a base layer of 0.5-0.7% agar in cell culture medium in 6-well plates and allow it to solidify.
-
Harvest the cells and resuspend them in a top layer of 0.3-0.4% agar in cell culture medium.
-
Plate the cell-agar suspension on top of the base layer.
-
Incubate the plates at 37°C in a humidified incubator for 2-4 weeks.
-
Feed the cells with fresh medium every 2-3 days.
-
Stain the colonies with crystal violet and count them.
Caption: Soft Agar Assay Workflow.
Tumor Xenograft Model
This in vivo model is used to assess the effect of Skp2 on tumor growth.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
Cancer cells with manipulated Skp2 expression
-
Matrigel (optional)
Procedure:
-
Subcutaneously inject cancer cells (often mixed with Matrigel) into the flanks of immunocompromised mice.
-
Monitor tumor growth by measuring tumor volume with calipers at regular intervals.
-
At the end of the experiment, excise the tumors and perform further analysis (e.g., immunohistochemistry for Skp2 and its targets).[32][33]
Therapeutic Targeting of Skp2
Given its central role in tumorigenesis, Skp2 is an attractive target for cancer therapy. Several strategies are being explored to inhibit Skp2 function, including the development of small molecule inhibitors that disrupt the interaction of Skp2 with its substrates or with other components of the SCF complex.[34] The development of effective Skp2 inhibitors holds promise for a novel class of anti-cancer drugs that can restore the function of key tumor suppressors like p27.
Conclusion
S-phase kinase-associated protein 2 is a bona fide oncoprotein that plays a pivotal role in the development and progression of a wide range of human cancers. Its overexpression is a common event in tumorigenesis and serves as a strong prognostic indicator of poor clinical outcome. The intricate signaling pathways regulated by Skp2 offer multiple avenues for therapeutic intervention. The experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers and clinicians working to further unravel the complexities of Skp2 biology and to develop novel anti-cancer therapies targeting this critical oncogene.
References
- 1. High Skp2/low p57>Kip2> expression is associated with poor prognosis in human breast Carcinoma: Supplementary issue: Breast cancer detection and screening - Xi'an Jiaotong University [scholar.xjtu.edu.cn]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. pnas.org [pnas.org]
- 4. docs.abcam.com [docs.abcam.com]
- 5. pnas.org [pnas.org]
- 6. Skp2 is oncogenic and overexpressed in human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Skp2 expression has different clinicopathological and prognostic implications in lung adenocarcinoma and squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | Skp2 is a Promising Therapeutic Target in Breast Cancer [frontiersin.org]
- 10. Amplification and overexpression of SKP2 are associated with metastasis of non-small-cell lung cancers to lymph nodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Prognostic impact of Skp2 and p27 in human breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. The prognostic value of overexpression of Skp2 mRNA in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. la-press.org [la-press.org]
- 15. High Skp2/Low p57Kip2 Expression is Associated with Poor Prognosis in Human Breast Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | SKping cell cycle regulation: role of ubiquitin ligase SKP2 in hematological malignancies [frontiersin.org]
- 17. pubcompare.ai [pubcompare.ai]
- 18. Immunoprecipitation Procedure [sigmaaldrich.com]
- 19. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
- 20. youtube.com [youtube.com]
- 21. US10067143B2 - Ubiquitination assay - Google Patents [patents.google.com]
- 22. pubcompare.ai [pubcompare.ai]
- 23. cancer.wisc.edu [cancer.wisc.edu]
- 24. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 26. youtube.com [youtube.com]
- 27. StarrLab - Soft Agar Colony Formation Assay [sites.google.com]
- 28. The Soft Agar Colony Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 29. artscimedia.case.edu [artscimedia.case.edu]
- 30. lab.moffitt.org [lab.moffitt.org]
- 31. Soft Agar Colony Formation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 32. HepG2 Xenograft Model - Altogen Labs [altogenlabs.com]
- 33. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 34. Specific Small Molecule Inhibitors of Skp2-Mediated p27 Degradation - PMC [pmc.ncbi.nlm.nih.gov]
SCFSkp2-IN-2: A Technical Whitepaper on a Novel Anti-Cancer Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
The S-phase kinase-associated protein 2 (Skp2), a critical component of the SCF (Skp1-Cul1-F-box) E3 ubiquitin ligase complex, is a well-documented oncoprotein frequently overexpressed in a multitude of human cancers. Its primary role in tumorigenesis involves mediating the ubiquitination and subsequent proteasomal degradation of key tumor suppressor proteins, most notably the cyclin-dependent kinase inhibitor p27Kip1. The degradation of p27 removes a crucial brake on cell cycle progression, leading to uncontrolled cell proliferation. Consequently, the inhibition of the SCFSkp2 complex presents a compelling therapeutic strategy for cancer treatment. This technical guide provides an in-depth overview of SCFSkp2-IN-2, a small molecule inhibitor of Skp2, and its potential as an anti-cancer agent. We will delve into its mechanism of action, present preclinical data on its efficacy, and provide detailed protocols for key experimental assays used in its evaluation.
Introduction: The SCFSkp2 Complex as a Therapeutic Target
The cell cycle is a tightly regulated process, and its dysregulation is a hallmark of cancer. The SCFSkp2 E3 ubiquitin ligase plays a pivotal role in the G1/S phase transition by targeting the tumor suppressor p27Kip1 for degradation.[1][2][3] High levels of Skp2 and low levels of p27 are often correlated with poor prognosis in various cancers.[1] Therefore, inhibiting the activity of the SCFSkp2 complex to stabilize p27 and induce cell cycle arrest is a promising anti-cancer strategy.
This compound is a novel small molecule inhibitor designed to directly target Skp2. Preclinical studies have demonstrated its ability to induce apoptosis, cell cycle arrest, and cellular senescence in cancer cells, alongside demonstrating significant anti-tumor activity in vivo.[4]
Mechanism of Action of this compound
This compound exerts its anti-cancer effects through a multi-faceted mechanism of action:
-
Direct Binding to Skp2: this compound directly binds to the Skp2 protein. This interaction has been determined to have a dissociation constant (Kd) of 28.77 μM.[4]
-
Induction of Skp2 Degradation: Upon binding, this compound promotes the proteasomal degradation of the Skp2 protein itself, leading to a reduction in its cellular levels.[4]
-
Inhibition of SCFSkp2 E3 Ligase Activity: By binding to and promoting the degradation of Skp2, this compound effectively inhibits the E3 ubiquitin ligase activity of the SCFSkp2 complex. This prevents the ubiquitination and subsequent degradation of its target substrates.
-
Stabilization of p27Kip1 and p21Cip1: The inhibition of SCFSkp2 leads to the accumulation of the tumor suppressor proteins p27Kip1 and p21Cip1.[4] These proteins are potent inhibitors of cyclin-dependent kinases (CDKs), which are essential for cell cycle progression.
-
Cell Cycle Arrest: The stabilization of p27 and p21 results in the inhibition of CDK2/cyclin E1 and CDK4/cyclin D complexes, leading to cell cycle arrest at the G0/G1 checkpoint.[4]
-
Induction of Apoptosis: this compound induces programmed cell death, or apoptosis, in cancer cells. This is evidenced by the increased cleavage of caspase-3, caspase-9, and PARP, as well as an increased Bax/Bcl-2 ratio.[4]
-
Modulation of the PI3K/Akt-FOXO1 Signaling Pathway: The inhibitor has also been shown to regulate the PI3K/Akt-FOXO1 signaling pathway, a critical pathway involved in cell survival, proliferation, and metabolism.[4]
Signaling Pathway of SCFSkp2 and the Impact of this compound
Caption: The SCFSkp2 signaling pathway and the inhibitory mechanism of this compound.
Quantitative Preclinical Data
The anti-cancer potential of this compound has been evaluated through various in vitro and in vivo studies. The key quantitative findings are summarized below.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Value/Effect | Citation |
| Binding Affinity (Kd) | - | 28.77 μM | [4] |
| IC50 (24h) | A549 (Lung Cancer) | 3 μM | [4] |
| H1299 (Lung Cancer) | 3.9 μM | [4] | |
| IC50 (48h) | A549 (Lung Cancer) | 2.5 μM | [4] |
| H1299 (Lung Cancer) | 1.8 μM | [4] | |
| IC50 (72h) | A549 (Lung Cancer) | 0.7 μM | [4] |
| H1299 (Lung Cancer) | 1.1 μM | [4] | |
| Cell Cycle Arrest | A549, H1299 | G0/G1 arrest in a dose- and time-dependent manner | [4] |
| Apoptosis | A549, H1299 | Increased JC-1 monomer/polymer ratio | [4] |
| Cellular Senescence | NSCLC cells | Induced at 0.3 μM | [4] |
Table 2: In Vivo Efficacy of this compound in A549 Xenograft Model
| Parameter | Low Dose (15 mg/kg) | High Dose (45 mg/kg) | Citation |
| Administration Route | Intraperitoneal (i.p.), daily for 14 days | Intraperitoneal (i.p.), daily for 14 days | [4] |
| Tumor Growth Inhibition | 55% | 64% | [4] |
| Effect on Body Weight | No obvious weight loss | No obvious weight loss | [4] |
| Biomarker Changes in Tumor Tissue | Reduced Ki67, Skp2, Bcl-2; Increased p27, cleaved caspases 3 & 9, cleaved PARP, Bax | Reduced Ki67, Skp2, Bcl-2; Increased p27, cleaved caspases 3 & 9, cleaved PARP, Bax | [4] |
Pharmacokinetic data for this compound is not publicly available. However, a similar Skp2 inhibitor, referred to as compound #25, administered via intraperitoneal injection at 80 mg/kg in mice bearing PC3 xenografts, has been studied. Plasma and tumor samples were collected at various time points for analysis.
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the evaluation of this compound.
In Vitro SCFSkp2 Ubiquitination Assay
This biochemical assay is designed to measure the E3 ligase activity of the SCFSkp2 complex and assess the inhibitory potential of compounds like this compound.
Reagents:
-
Recombinant human E1 activating enzyme (e.g., UBE1)
-
Recombinant human E2 conjugating enzyme (e.g., UBE2D2/Cdc34)
-
Recombinant human SCFSkp2 complex (Skp1, Cul1, Rbx1, Skp2)
-
Recombinant human p27Kip1 (substrate)
-
Ubiquitin
-
ATP
-
Ubiquitination Buffer (e.g., 40 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 2 mM DTT)
-
5X SDS-PAGE Sample Buffer
-
Primary antibodies: anti-p27, anti-ubiquitin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Prepare the ubiquitination reaction mixture in a total volume of 30-50 μL. The final concentrations of the components should be optimized but can be initiated as follows: 50 nM E1, 250 nM E2, 50 nM SCFSkp2, 1 μM p27, 10 μM Ubiquitin, and 2 mM ATP in 1X Ubiquitination Buffer.
-
To test the inhibitor, pre-incubate the SCFSkp2 complex with varying concentrations of this compound (or DMSO as a vehicle control) for 15-30 minutes at room temperature.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction mixtures at 30-37°C for 1-2 hours with gentle agitation.
-
Stop the reaction by adding 5X SDS-PAGE Sample Buffer and boiling at 95-100°C for 5-10 minutes.
-
Separate the reaction products by SDS-PAGE on an 8-12% polyacrylamide gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Perform Western blotting using a primary antibody against p27 to detect the ubiquitinated forms of p27, which will appear as a ladder of higher molecular weight bands. An anti-ubiquitin antibody can also be used to confirm polyubiquitination.
-
Visualize the bands using a chemiluminescent substrate and an imaging system. The intensity of the ubiquitinated p27 ladder is inversely proportional to the inhibitory activity of this compound.
Western Blot Analysis of Cellular Proteins
This protocol is used to determine the levels of specific proteins (e.g., Skp2, p27, p-Akt, p-FOXO1) in cancer cells following treatment with this compound.
Reagents:
-
RIPA Lysis Buffer (with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for Skp2, p27, Akt, p-Akt (Ser473), FOXO1, p-FOXO1 (Ser256), and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Culture cancer cells (e.g., A549, H1299) to 70-80% confluency and treat with various concentrations of this compound or DMSO for the desired time periods.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatants using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-40 μg) by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using a chemiluminescent substrate.
Cell Cycle Analysis by Flow Cytometry
This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Reagents:
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) Staining Solution (containing PI and RNase A)
Procedure:
-
Treat cancer cells with this compound as described for the Western blot protocol.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.
-
Use cell cycle analysis software (e.g., ModFit, FlowJo) to deconvolute the DNA content histograms and determine the percentage of cells in each phase of the cell cycle.
Apoptosis Assessment using JC-1 Assay
The JC-1 assay measures the mitochondrial membrane potential (ΔΨm), which is an early indicator of apoptosis.
Reagents:
-
JC-1 dye
-
Cell culture medium
-
PBS
Procedure:
-
Seed and treat cells with this compound in a multi-well plate.
-
Remove the culture medium and wash the cells with warm PBS.
-
Add fresh culture medium containing JC-1 dye (final concentration typically 2-10 μg/mL) to each well.
-
Incubate the cells at 37°C for 15-30 minutes.
-
Wash the cells with PBS to remove excess dye.
-
Analyze the cells using a fluorescence microscope or a flow cytometer. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence.
-
The ratio of red to green fluorescence is used to quantify the degree of apoptosis.
In Vivo Xenograft Tumor Model
This protocol describes the evaluation of the anti-tumor efficacy of this compound in a mouse model.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
Cancer cell line (e.g., A549)
-
Matrigel (optional)
-
This compound formulation for injection
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ cells in 100 μL of PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 15 or 45 mg/kg) or vehicle control via the desired route (e.g., intraperitoneal injection) daily for a specified period (e.g., 14 days).
-
Measure tumor volume using calipers (Volume = 0.5 x length x width²) and monitor the body weight of the mice regularly.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blotting, immunohistochemistry for biomarkers like Ki67).
Visualizations of Experimental Workflows
Experimental Workflow for In Vitro Evaluation of this compound
Caption: Workflow for the in vitro assessment of this compound's activity.
Experimental Workflow for In Vivo Evaluation of this compound
Caption: Workflow for the in vivo assessment of this compound's anti-tumor efficacy.
Conclusion and Future Directions
This compound represents a promising new therapeutic agent for the treatment of cancers characterized by the overexpression of Skp2. Its mechanism of action, centered on the inhibition of the SCFSkp2 E3 ubiquitin ligase and the subsequent stabilization of tumor suppressor proteins like p27, provides a strong rationale for its clinical development. The preclinical data presented in this guide demonstrate its potent anti-proliferative and pro-apoptotic effects in vitro and significant anti-tumor efficacy in vivo.
Future research should focus on a number of key areas:
-
Pharmacokinetic and Pharmacodynamic Studies: Detailed pharmacokinetic and pharmacodynamic studies in relevant animal models are necessary to optimize dosing and scheduling for clinical trials.
-
Combination Therapies: Investigating the synergistic effects of this compound with standard-of-care chemotherapies or other targeted agents could lead to more effective treatment regimens.
-
Biomarker Discovery: Identifying predictive biomarkers of response to this compound will be crucial for patient selection in clinical trials. Skp2 overexpression and low p27 levels are obvious candidates, but a more comprehensive biomarker signature would be beneficial.
-
Clinical Trials: Ultimately, well-designed clinical trials are needed to establish the safety and efficacy of this compound in cancer patients.
References
- 1. Small-molecule compounds inhibiting S-phase kinase-associated protein 2: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted inhibition of SCFSKP2 confers anti-tumor activities resulting in a survival benefit in osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
Preliminary Efficacy of SCFSkp2 Inhibition: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
The SCFSkp2 Signaling Pathway: A Core Regulator of the Cell Cycle
The SCFSkp2 complex is a critical E3 ubiquitin ligase that plays a pivotal role in cell cycle progression, particularly the transition from G1 to S phase.[1][2] Its primary function is to recognize and target specific substrate proteins for ubiquitination, marking them for subsequent degradation by the 26S proteasome.[2][3] Skp2, as the F-box protein component, is the substrate recognition subunit of the complex.[2][4]
Key substrates of the SCFSkp2 complex include several tumor suppressor proteins and cell cycle inhibitors:
-
p27Kip1: A cyclin-dependent kinase (CDK) inhibitor that negatively regulates the G1-S transition. Its degradation by SCFSkp2 is essential for cell cycle progression.[5][6][7]
-
p21Cip1: Another CDK inhibitor that plays a role in cell cycle arrest in response to DNA damage.[6][8]
-
p57Kip2: A member of the Cip/Kip family of CDK inhibitors.
-
FOXO1: A transcription factor involved in promoting apoptosis and cell cycle arrest.[6]
-
c-Myc: A proto-oncogene that is also targeted for degradation by SCFSkp2.[9]
The overexpression of Skp2 is a common feature in numerous human cancers and is often associated with poor prognosis and drug resistance.[2][10] This overexpression leads to the excessive degradation of tumor suppressors like p27, thereby promoting uncontrolled cell proliferation.[11] Consequently, the SCFSkp2 complex has emerged as a promising target for cancer therapy.[7][10] The activity of Skp2 itself is regulated by upstream signaling pathways such as PI3K/Akt and Notch.[2]
Mechanism of Action of SCFSkp2 Inhibitors
Small molecule inhibitors of SCFSkp2 primarily function by disrupting the formation or activity of the E3 ligase complex.[10] This can be achieved through several mechanisms:
-
Blocking Substrate Binding: Some inhibitors are designed to bind to the pocket on the Skp2/Cks1 complex where the substrate, such as p27, would normally attach.[7] By occupying this site, they prevent the recognition and subsequent ubiquitination of the substrate.
-
Disrupting Complex Assembly: Other compounds work by preventing the interaction between Skp2 and Skp1, which is a crucial step for the assembly of a functional SCF complex.[10]
-
Inducing Skp2 Degradation: Certain inhibitors have been shown to not only block the formation of the Skp1-Skp2 complex but also to induce the degradation of Skp2 itself, further reducing the overall E3 ligase activity in the cell.[10]
The ultimate outcome of these inhibitory actions is the stabilization and accumulation of SCFSkp2 substrates.[10] The increased levels of CDK inhibitors like p27 and p21 lead to cell cycle arrest, inhibition of cell proliferation, and in some cases, apoptosis.[12][13]
Quantitative Data on Inhibitor Efficacy
The efficacy of various SCFSkp2 inhibitors has been evaluated in numerous preclinical studies. The following tables summarize the key quantitative findings from both in vitro and in vivo experiments.
Table 1: In Vitro Efficacy of SCFSkp2 Inhibitors
| Inhibitor/Compound | Cell Line | Assay Type | Efficacy Metric | Result |
| Skp2E3LIs | ECC-1 (Endometrial Carcinoma) | Proliferation Assay | IC50 | 14.3 µM[1] |
| Compound #25 | Prostate Cancer Cells | Ubiquitination Assay | p27 Ubiquitination | Inhibited[10] |
| Compound #25 | Prostate Cancer Cells | Western Blot | p27 Protein Levels | Increased[10] |
| C1 | Osteosarcoma Cells | Proliferation (MTT) Assay | Anti-proliferative Effect | Strong inhibition observed[14] |
| Pevonedistat | Osteosarcoma Cells | Proliferation (MTT) Assay | Anti-proliferative Effect | Strong inhibition observed[14] |
| Flavokawain A (FKA) | Synovial Sarcoma Cells | Western Blot | Skp2 Expression | Reduced in a dose-dependent manner[12] |
Table 2: In Vivo Efficacy of SCFSkp2 Inhibitors
| Inhibitor/Compound | Cancer Model | Host | Efficacy Metric | Result |
| Skp2 small molecules | Small Cell Lung Cancer (PDX) | Mouse | Antitumor Activity | In vivo activity demonstrated[15] |
| Skp2E3LIs | Endometrial Epithelial Cells | Mouse | Proliferation Reduction | 42% - 62% reduction[1] |
| Compound #25 | A549 Lung Cancer Xenograft | Nude Mouse | Tumor Growth Suppression | Significant suppression observed[10] |
| Compound #25 | PC3 Prostate Cancer Xenograft | Nude Mouse | Tumor Growth Suppression | Significant suppression observed[10] |
| SKP2 small molecules | Osteosarcoma Organoids/Xenografts | Mouse | Antitumor Activity | In vivo activity demonstrated[14] |
| Flavokawain A (FKA) | Osteosarcoma Xenograft | Mouse | Lung Metastasis | Reduced[12] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are summaries of key experimental protocols used to assess the efficacy of SCFSkp2 inhibitors.
This assay directly measures the ability of an inhibitor to block the ubiquitination of a specific substrate by the SCFSkp2 complex.
-
Objective: To determine if this compound inhibits the E3 ligase activity of the SCFSkp2 complex on its substrate (e.g., p27).
-
Principle: Recombinant E1, E2, and SCFSkp2 (E3) enzymes are incubated with ubiquitin and the target substrate in the presence or absence of the inhibitor. The ubiquitination of the substrate is then detected by western blotting.[16][17]
-
Generalized Protocol:
-
Reaction Mixture Preparation: In a microcentrifuge tube, combine reaction buffer (containing Tris-HCl, MgCl2, DTT), ATP, ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2, e.g., UbcH5), recombinant SCFSkp2 complex, and the substrate protein (e.g., recombinant p27).[16][18]
-
Inhibitor Addition: Add this compound at various concentrations to the reaction mixtures. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the reactions at 30-37°C for 1-2 hours to allow for the ubiquitination reaction to proceed.[18]
-
Reaction Termination: Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.
-
Western Blot Analysis: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. Probe the membrane with a primary antibody specific for the substrate (e.g., anti-p27). A ladder of higher molecular weight bands corresponding to poly-ubiquitinated p27 will be visible in the control lane. A reduction in this laddering in the inhibitor-treated lanes indicates successful inhibition.[16]
-
This colorimetric assay is used to assess the effect of an inhibitor on the metabolic activity and proliferation of cancer cells.
-
Objective: To quantify the anti-proliferative effect of this compound on cancer cell lines.
-
Principle: The MTS tetrazolium compound is reduced by metabolically active, viable cells into a colored formazan product that is soluble in the cell culture medium. The quantity of formazan, measured by absorbance, is directly proportional to the number of living cells in the culture.[9][19]
-
Generalized Protocol:
-
Cell Seeding: Plate cancer cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and allow them to adhere overnight.[9]
-
Compound Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 48-72 hours). Include vehicle-treated and untreated controls.
-
MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.[9][20]
-
Absorbance Reading: Measure the absorbance of the formazan product at 490-500 nm using a microplate reader.[19]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell proliferation).
-
This in vivo model is essential for evaluating the anti-tumor efficacy and tolerability of a drug candidate in a living organism.
-
Objective: To assess the ability of this compound to inhibit tumor growth in vivo.
-
Principle: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the inhibitor, and tumor growth is monitored over time.[21]
-
Generalized Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 million cells) mixed with Matrigel into the flank of immunocompromised mice (e.g., NSG or nude mice).[21]
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).[21]
-
Randomization and Treatment: Randomize mice into treatment and control groups. Administer this compound via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) according to a predetermined schedule and dose. The control group receives the vehicle.[21]
-
Monitoring: Measure tumor volume with calipers 2-3 times per week. Monitor animal body weight and overall health as indicators of toxicity.[21]
-
Endpoint: At the end of the study (due to tumor size limits or a set time point), euthanize the mice and excise the tumors for further analysis (e.g., weight, IHC).
-
Data Analysis: Compare the tumor growth curves and final tumor weights between the treated and control groups to determine the extent of tumor growth inhibition.
-
IHC is used to visualize the expression and localization of specific proteins within tumor tissues, providing mechanistic insights into the drug's effect.
-
Objective: To detect changes in the levels of proteins like p27 and proliferation markers (e.g., Ki-67) in tumor tissues from xenograft studies.
-
Principle: An antibody specific to the target protein is used to detect its presence in formalin-fixed, paraffin-embedded tissue sections. A secondary antibody conjugated to an enzyme reacts with a substrate to produce a colored precipitate at the location of the protein.[3][5]
-
Generalized Protocol:
-
Tissue Preparation: Fix excised tumors in formalin and embed in paraffin. Cut thin sections (4-5 µm) and mount them on slides.[15]
-
Deparaffinization and Rehydration: Remove paraffin with xylene and rehydrate the sections through a series of graded alcohol washes.[15]
-
Antigen Retrieval: Unmask the antigenic epitopes, often by heating the slides in a citrate buffer solution.[15]
-
Blocking: Block endogenous peroxidase activity (e.g., with hydrogen peroxide) and non-specific antibody binding (e.g., with normal serum).[5]
-
Primary Antibody Incubation: Incubate the sections with a primary antibody specific for the target protein (e.g., anti-p27 or anti-Ki-67) overnight at 4°C.[3]
-
Secondary Antibody and Detection: Wash the slides and incubate with a biotinylated secondary antibody, followed by an avidin-biotin-enzyme complex (e.g., HRP). Add the enzyme substrate (e.g., DAB) to develop the color.[3]
-
Counterstaining and Mounting: Lightly counterstain the sections with hematoxylin to visualize cell nuclei, then dehydrate and mount with a coverslip.[15]
-
Microscopy and Analysis: Examine the slides under a microscope and quantify the staining intensity and percentage of positive cells.
-
Flow cytometry (FACS) can be used to identify and quantify specific cell populations, such as cancer stem cells (CSCs), based on the expression of cell surface markers.
-
Objective: To determine if this compound treatment reduces the population of CSCs within a tumor.
-
Principle: Cells from a dissociated tumor are labeled with fluorescently tagged antibodies against specific CSC markers (e.g., CD44+/CD24- for breast cancer).[22] A flow cytometer then identifies and quantifies the percentage of cells expressing these markers.[22]
-
Generalized Protocol:
-
Single-Cell Suspension: Dissociate fresh tumor tissue into a single-cell suspension using enzymatic digestion and mechanical disruption.
-
Cell Staining: Resuspend the cells in a staining buffer and incubate them with a cocktail of fluorescently conjugated antibodies against CSC markers (e.g., FITC-CD44, PE-CD24) and corresponding isotype controls.[23]
-
Incubation: Incubate the cells on ice, protected from light, for 30-60 minutes.
-
Washing: Wash the cells to remove unbound antibodies.
-
FACS Analysis: Acquire the data on a flow cytometer. Gate on the live cell population and then analyze the expression of the CSC markers to determine the percentage of the CSC population (e.g., CD44+/CD24-).[23]
-
Data Comparison: Compare the percentage of CSCs in tumors from inhibitor-treated mice versus control mice.
-
References
- 1. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 2. SKping cell cycle regulation: role of ubiquitin ligase SKP2 in hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 免疫组织化学操作步骤 [sigmaaldrich.com]
- 4. Methods to study xenografted human cancer in genetically diverse mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intro to Immunohistochemistry (IHC) Staining: Steps & Best Practices [leicabiosystems.com]
- 6. The Skp2 Pathway: A Critical Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Specific Small Molecule Inhibitors of Skp2-Mediated p27 Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of the SCFSkp2 ubiquitin ligase in the degradation of p21Cip1 in S phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cohesionbio.com [cohesionbio.com]
- 10. Pharmacological inactivation of Skp2 SCF ubiquitin ligase restricts cancer stem cell traits and cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. StarrLab - Xenografts [sites.google.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Targeted inhibition of SCFSKP2 confers anti-tumor activities resulting in a survival benefit in osteosarcoma. [escholarship.org]
- 15. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 16. In vitro Auto- and Substrate-Ubiquitination Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. docs.abcam.com [docs.abcam.com]
- 18. In vitro Protein Ubiquitination Assays [bio-protocol.org]
- 19. resources.novusbio.com [resources.novusbio.com]
- 20. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 21. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 22. Evaluation of Anticancer Agents Using Flow Cytometry Analysis of Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
In-Depth Technical Guide: The Biological Activity of SCFSkp2-IN-2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activity of SCFSkp2-IN-2, a small molecule inhibitor of the S-phase kinase-associated protein 2 (Skp2) E3 ligase. This document details the compound's mechanism of action, summarizes its quantitative biological data, outlines key experimental methodologies for its characterization, and visualizes the associated signaling pathways and experimental workflows.
Introduction to this compound (AAA-237)
This compound, also identified as compound AAA-237, is an inhibitor of the Skp2 component of the SCF (Skp1-Cullin-1-F-box) E3 ubiquitin ligase complex.[1][2][3][4] The SCF-Skp2 complex plays a critical role in cell cycle progression by targeting tumor suppressor proteins, such as p27Kip1 and p21Cip1, for ubiquitination and subsequent proteasomal degradation.[5][6][7] By inhibiting Skp2, this compound prevents the degradation of these key cell cycle regulators, leading to anti-proliferative and pro-apoptotic effects in cancer cells. This inhibitor has shown notable anti-tumor activity, particularly in non-small cell lung cancer (NSCLC) models.[1][8]
Quantitative Biological Data
The biological activity of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data available for this compound.
Table 1: In Vitro Binding and Activity
| Parameter | Value | Cell Line/System | Description |
| Binding Affinity (KD) | 28.77 µM | Skp2 protein | Direct binding affinity to Skp2 protein.[1][2][3][4] |
| IC50 (24h) | 3 µM | A549 | Half-maximal inhibitory concentration for cell proliferation after 24 hours of treatment. |
| IC50 (48h) | 2.5 µM | A549 | Half-maximal inhibitory concentration for cell proliferation after 48 hours of treatment. |
| IC50 (72h) | 0.7 µM | A549 | Half-maximal inhibitory concentration for cell proliferation after 72 hours of treatment. |
| IC50 (24h) | 3.9 µM | H1299 | Half-maximal inhibitory concentration for cell proliferation after 24 hours of treatment. |
| IC50 (48h) | 1.8 µM | H1299 | Half-maximal inhibitory concentration for cell proliferation after 48 hours of treatment. |
| IC50 (72h) | 1.1 µM | H1299 | Half-maximal inhibitory concentration for cell proliferation after 72 hours of treatment. |
Table 2: In Vivo Efficacy
| Animal Model | Treatment Regimen | Tumor Growth Inhibition | Key Observations |
| A549 Xenograft Mice | 15 mg/kg, i.p., daily for 14 days | 55% | Significant reduction in tumor volume and weight. No obvious weight loss or abnormal behavior. |
| A549 Xenograft Mice | 45 mg/kg, i.p., daily for 14 days | 64% | Dose-dependent inhibition of tumor growth. |
Mechanism of Action
This compound exerts its anti-tumor effects through a multi-faceted mechanism of action, primarily centered on the inhibition of the SCF-Skp2 E3 ligase. This inhibition leads to the accumulation of key tumor suppressor proteins, which in turn triggers several downstream anti-cancer effects.
Cell Cycle Arrest
By preventing the degradation of p21Cip1 and p27Kip1, this compound induces cell cycle arrest at the G0/G1 checkpoint.[9] This is a direct consequence of the stabilization of these cyclin-dependent kinase (CDK) inhibitors, which play a crucial role in regulating the G1 to S phase transition.
Induction of Apoptosis
This compound has been shown to induce apoptosis in NSCLC cells in a dose- and time-dependent manner. The apoptotic cascade is initiated through the mitochondrial pathway, as evidenced by changes in the expression of Bcl-2 family proteins and the cleavage of caspases 3 and 9, and PARP.
Cellular Senescence
At lower concentrations and with prolonged exposure, this compound can induce cellular senescence in NSCLC cells.[8] This process is associated with DNA damage and provides an alternative mechanism for halting cancer cell proliferation.
Regulation of Signaling Pathways
The activity of this compound is mediated through its influence on the Skp2-Cip/Kip and PI3K/Akt-FOXO1 signaling pathways.[8] Inhibition of Skp2 leads to the stabilization of FOXO1, a transcription factor that can upregulate the expression of p21Cip1 and p27Kip1, further contributing to cell cycle arrest.[9]
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, visualize the key signaling pathways affected by this compound and a typical experimental workflow for its characterization.
Caption: SCF/Skp2 signaling pathway and mechanism of this compound action.
Caption: Experimental workflow for characterizing this compound.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in the characterization of this compound.
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Seeding: A549 and H1299 cells are seeded in 96-well plates at a density of approximately 3,000 cells per well and allowed to adhere overnight.[10]
-
Compound Treatment: Cells are treated with various concentrations of this compound (e.g., 0.3-3 µM) and incubated for 24, 48, and 72 hours.
-
MTT Addition: Following the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.[10][11]
-
Incubation: The plates are incubated for 4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.[10][11]
-
Solubilization: The medium is removed, and 150-200 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.[10][11]
-
Absorbance Reading: The absorbance is measured at a wavelength of 490-570 nm using a microplate reader.[10][11] The results are used to calculate the IC50 values.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: A549 and H1299 cells are treated with this compound at various concentrations for the desired time periods.
-
Cell Harvesting: Cells are harvested, washed with cold PBS, and resuspended in 1X Binding Buffer.[12]
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.[12]
-
Incubation: The cells are incubated in the dark at room temperature for 15-20 minutes.[12]
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle.
-
Cell Treatment and Harvesting: Cells are treated with this compound, harvested, and washed with PBS.
-
Fixation: Cells are fixed in ice-cold 70% ethanol while vortexing and incubated on ice for at least 30 minutes.[1][3]
-
RNase Treatment: The cells are treated with RNase A to degrade RNA and ensure that only DNA is stained.[1][3]
-
PI Staining: Propidium Iodide staining solution is added to the cells.[1][3]
-
Flow Cytometry Analysis: The DNA content is analyzed by flow cytometry, and the percentage of cells in G0/G1, S, and G2/M phases is determined.[1][3]
In Vitro Ubiquitination Assay
This biochemical assay assesses the ability of this compound to inhibit the ubiquitination of a substrate protein by the SCF-Skp2 complex.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing ubiquitin, E1 activating enzyme, E2 conjugating enzyme (such as UbcH3), the reconstituted SCF-Skp2 E3 ligase complex, and the substrate protein (e.g., p27Kip1).[13][14][15][16] The reaction is initiated by the addition of ATP.[15]
-
Inhibitor Addition: this compound is added to the reaction mixture at various concentrations.
-
Incubation: The reaction is incubated at 37°C for a specified time (e.g., 1-2 hours) to allow for ubiquitination to occur.
-
Reaction Termination: The reaction is stopped by the addition of SDS-PAGE loading buffer.
-
Western Blot Analysis: The reaction products are resolved by SDS-PAGE and analyzed by Western blotting using an antibody specific to the substrate protein to detect the presence of polyubiquitinated forms.
In Vivo Xenograft Study
This study evaluates the anti-tumor efficacy of this compound in a living organism.
-
Cell Implantation: Human NSCLC cells (e.g., A549) are subcutaneously injected into immunocompromised mice (e.g., nude mice).[17][18]
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are treated with this compound (e.g., 15 or 45 mg/kg, intraperitoneal injection, daily for 14 days) or a vehicle control.
-
Tumor Measurement: Tumor volume is measured regularly throughout the study.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry for biomarkers like Ki67, p27, and cleaved caspase-3). Animal weight and general health are also monitored.
Conclusion
This compound is a promising Skp2 inhibitor with demonstrated in vitro and in vivo anti-tumor activity against non-small cell lung cancer. Its mechanism of action, involving the stabilization of key tumor suppressor proteins leading to cell cycle arrest, apoptosis, and senescence, provides a strong rationale for its further development as a potential cancer therapeutic. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers and drug development professionals working on Skp2 inhibitors and related pathways.
References
- 1. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 2. vet.cornell.edu [vet.cornell.edu]
- 3. ucl.ac.uk [ucl.ac.uk]
- 4. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 5. The SCFSkp2 ubiquitin ligase complex modulates TRAIL-R2-induced apoptosis by regulating FLIP(L) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of the SCFSkp2 ubiquitin ligase in the degradation of p21Cip1 in S phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Anti-tumor effects of Skp2 inhibitor AAA-237 on NSCLC by arresting cell cycle at G0/G1 phase and inducing senescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MTT cell proliferation assay [bio-protocol.org]
- 11. broadpharm.com [broadpharm.com]
- 12. kumc.edu [kumc.edu]
- 13. In vitro protein ubiquitination assay [pubmed.ncbi.nlm.nih.gov]
- 14. US10067143B2 - Ubiquitination assay - Google Patents [patents.google.com]
- 15. docs.abcam.com [docs.abcam.com]
- 16. researchgate.net [researchgate.net]
- 17. A Method for Orthotopic Transplantation of Lung Cancer in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. LLC cells tumor xenograft model [protocols.io]
Methodological & Application
Application Notes and Protocols for In Vitro Evaluation of SCFSkp2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The S-phase kinase-associated protein 2 (Skp2) is a critical component of the SCF (Skp1-Cullin-1-F-box) E3 ubiquitin ligase complex.[1][2][3][4] This complex plays a pivotal role in cell cycle regulation by targeting various tumor suppressor proteins for ubiquitination and subsequent proteasomal degradation.[5][6] Key substrates of the SCFSkp2 complex include the cyclin-dependent kinase (CDK) inhibitors p27Kip1 and p21Cip1.[7][8][9] Overexpression of Skp2 is a common feature in numerous human cancers and is often associated with aggressive tumor behavior and poor prognosis.[2][10][11] Consequently, the development of small molecule inhibitors targeting the SCFSkp2 complex represents a promising therapeutic strategy for cancer treatment.[1][10]
These application notes provide a detailed overview of the mechanism of action of a representative SCFSkp2 inhibitor, referred to here as SCFSkp2-IN-2, and comprehensive protocols for its in vitro evaluation in cell culture.
Mechanism of Action
This compound is a small molecule inhibitor designed to disrupt the function of the SCFSkp2 E3 ligase complex. The primary mechanisms of action for inhibitors in this class include preventing the crucial protein-protein interactions necessary for the complex's assembly and function. For instance, some inhibitors block the interaction between Skp2 and Skp1 or the accessory protein Cks1, which is essential for substrate recognition.[1][12][13] By inhibiting the SCFSkp2 complex, this compound prevents the ubiquitination and subsequent degradation of key cell cycle regulators like p27Kip1 and p21Cip1.[7][9] The accumulation of these CDK inhibitors leads to cell cycle arrest, primarily at the G1/S transition, and can induce apoptosis or cellular senescence in cancer cells.[1][11][14]
Signaling Pathway
The following diagram illustrates the signaling pathway affected by this compound.
References
- 1. Pharmacological inactivation of Skp2 SCF ubiquitin ligase restricts cancer stem cell traits and cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel roles of Skp2 E3 ligase in cellular senescence, cancer progression, and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. SKping cell cycle regulation: role of ubiquitin ligase SKP2 in hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Skp2 Pathway: A Critical Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Role of the SCFSkp2 ubiquitin ligase in the degradation of p21Cip1 in S phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeted inhibition of SCFSKP2 confers anti-tumor activities resulting in a survival benefit in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Specific Small Molecule Inhibitors of Skp2-Mediated p27 Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Small-molecule compounds inhibiting S-phase kinase-associated protein 2: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. High-throughput screening AlphaScreen assay for identification of small-molecule inhibitors of ubiquitin E3 ligase SCFSkp2-Cks1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Targeting the p27 E3 ligase SCFSkp2 results in p27- and Skp2-mediated cell-cycle arrest and activation of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing SCFSkp2-IN-2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the experimental characterization of SCFSkp2-IN-2, a small molecule inhibitor of the S-phase kinase-associated protein 2 (Skp2). The protocols outlined below cover biochemical and cell-based assays to validate its mechanism of action and evaluate its therapeutic potential.
Introduction
The SCF (Skp1-Cullin-1-F-box) complex is a multi-protein E3 ubiquitin ligase that plays a crucial role in cell cycle regulation by targeting various proteins for proteasomal degradation.[1] Skp2, an F-box protein, serves as the substrate recognition component of the SCF complex, binding to and promoting the ubiquitination and subsequent degradation of several key cell cycle regulators, including the cyclin-dependent kinase inhibitors p27Kip1 and p21Cip1.[2][3][4][5] Overexpression of Skp2 is a common feature in many human cancers and is often associated with poor prognosis, making it an attractive target for cancer therapy.[6][7][8]
This compound is an inhibitor of Skp2 with a reported binding affinity (KD) of 28.77 μM.[9] Its mechanism of action involves binding to Skp2, which can lead to the proteasomal degradation of Skp2 itself.[9] This inhibition stabilizes Skp2 substrates like p27, ultimately leading to cell cycle arrest, apoptosis, and cellular senescence in cancer cells.[9]
Signaling Pathway
The SCFSkp2 complex is a key regulator of the G1/S phase transition of the cell cycle. Its activity is modulated by upstream signaling pathways such as PI3K/AKT and Notch.[2][6] Upon activation, the SCFSkp2 complex targets phosphorylated p27 for ubiquitination and degradation, allowing for the activation of Cyclin E-CDK2 and subsequent entry into the S phase. Inhibition of Skp2 by compounds like this compound disrupts this process, leading to the accumulation of p27 and cell cycle arrest.
Caption: The SCFSkp2 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following protocols are designed to characterize the biochemical and cellular effects of this compound.
Biochemical Assays
This assay determines the ability of this compound to disrupt the interaction between Skp2 and Skp1, a critical step for SCF complex assembly.[10]
Experimental Workflow:
Caption: Workflow for the in vitro GST pull-down assay.
Protocol:
-
Protein Purification: Express and purify recombinant GST-tagged Skp1 and His-tagged Skp2 proteins.
-
Binding Reaction: In a microcentrifuge tube, combine purified GST-Skp1 (1 µg), His-Skp2 (1 µg), and varying concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) in binding buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.1% NP-40).
-
Incubation: Incubate the reaction mixture for 2 hours at 4°C with gentle rotation.
-
Bead Binding: Add 20 µL of pre-washed Glutathione-Sepharose beads to each reaction and incubate for an additional 1 hour at 4°C.
-
Washing: Pellet the beads by centrifugation and wash three times with ice-cold binding buffer.
-
Elution: Elute the bound proteins by boiling the beads in 2X SDS-PAGE sample buffer for 5 minutes.
-
Analysis: Resolve the eluted proteins by SDS-PAGE and perform a Western blot using an anti-His antibody to detect the presence of His-Skp2. A decrease in the amount of pulled-down His-Skp2 with increasing concentrations of this compound indicates inhibition of the Skp2-Skp1 interaction.
This assay directly measures the E3 ligase activity of the SCFSkp2 complex and its inhibition by this compound.
Protocol:
-
Reaction Setup: In a final volume of 30 µL, combine E1 ubiquitin-activating enzyme (100 ng), E2 ubiquitin-conjugating enzyme (UbcH3, 200 ng), ubiquitin (5 µg), recombinant SCFSkp2 complex (or individual components), and purified p27 substrate (500 ng) in ubiquitination buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM ATP, 1 mM DTT).
-
Inhibitor Addition: Add varying concentrations of this compound to the reaction mixtures.
-
Initiation and Incubation: Start the reaction by adding ATP and incubate at 37°C for 1-2 hours.
-
Termination: Stop the reaction by adding SDS-PAGE sample buffer.
-
Analysis: Analyze the reaction products by SDS-PAGE and Western blotting using an anti-p27 antibody. A decrease in the appearance of high-molecular-weight polyubiquitinated p27 species indicates inhibition of SCFSkp2 E3 ligase activity.
Cell-Based Assays
This assay evaluates the effect of this compound on the growth of cancer cell lines.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., A549, H1299 non-small cell lung cancer cells) in 96-well plates at a density of 5,000 cells/well.[9]
-
Treatment: After 24 hours, treat the cells with a range of concentrations of this compound (e.g., 0.3-3 µM) for 24, 48, and 72 hours.[9]
-
Viability Assessment: Measure cell viability using a standard method such as the MTT or CellTiter-Glo assay.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each cell line and time point.
This experiment confirms the mechanism of action of this compound in a cellular context by measuring the protein levels of Skp2 and its substrate, p27.
Protocol:
-
Cell Treatment: Treat cancer cells with this compound at concentrations around the determined IC50 for various time points (e.g., 0, 6, 12, 24 hours).
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against Skp2, p27, and a loading control (e.g., β-actin).
-
Detection: Use appropriate HRP-conjugated secondary antibodies and a chemiluminescence detection system to visualize the protein bands. An increase in p27 levels and a potential decrease in Skp2 levels would be expected.[9]
This assay determines the effect of this compound on cell cycle progression.
Protocol:
-
Cell Treatment: Treat cells with this compound for 24-72 hours.[9]
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells and stain with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. An accumulation of cells in the G0/G1 phase is indicative of cell cycle arrest.[9]
This assay quantifies the induction of apoptosis by this compound.
Protocol:
-
Cell Treatment: Treat cells with this compound for 24-72 hours.[9]
-
Staining: Harvest the cells and stain with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. An increase in the percentage of Annexin V-positive cells (early apoptosis) and Annexin V/PI-positive cells (late apoptosis) indicates apoptosis induction.[9]
In Vivo Efficacy Studies
This study evaluates the anti-tumor activity of this compound in a living organism.
Protocol:
-
Tumor Implantation: Subcutaneously inject cancer cells (e.g., A549) into the flanks of immunocompromised mice.
-
Treatment: Once tumors reach a palpable size, randomize the mice into vehicle control and treatment groups. Administer this compound intraperitoneally at appropriate doses (e.g., 15 or 45 mg/kg daily) for a defined period (e.g., 14 days).[9]
-
Tumor Measurement: Measure tumor volume and mouse body weight regularly.
-
Endpoint Analysis: At the end of the study, excise the tumors and perform immunohistochemical analysis for markers of proliferation (Ki67), apoptosis (cleaved caspase-3), and the target proteins (Skp2, p27).[9]
Data Presentation
Quantitative data from the described experiments should be summarized in tables for clear comparison.
Table 1: In Vitro Inhibitory Activity of this compound
| Assay | Parameter | Value |
| Skp2-Skp1 Binding | IC50 (µM) | TBD |
| In Vitro Ubiquitination | IC50 (µM) | TBD |
Table 2: Cellular Activity of this compound
| Cell Line | Proliferation IC50 (µM) | G0/G1 Arrest (%) | Apoptosis (%) |
| A549 | TBD | TBD | TBD |
| H1299 | TBD | TBD | TBD |
Table 3: In Vivo Efficacy of this compound in Xenograft Model
| Treatment Group | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle | 0 | TBD |
| This compound (15 mg/kg) | TBD | TBD |
| This compound (45 mg/kg) | TBD | TBD |
Note: "TBD" (To Be Determined) should be replaced with experimental results.
Conclusion
These detailed application notes and protocols provide a robust framework for the preclinical evaluation of this compound. By systematically performing these experiments, researchers can thoroughly characterize the inhibitor's mechanism of action, cellular effects, and in vivo efficacy, thereby providing a solid foundation for its further development as a potential anti-cancer therapeutic.
References
- 1. SCF complex - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Novel roles of Skp2 E3 ligase in cellular senescence, cancer progression, and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of the SCFSkp2 ubiquitin ligase in the degradation of p21Cip1 in S phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Specific Small Molecule Inhibitors of Skp2-Mediated p27 Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SKping cell cycle regulation: role of ubiquitin ligase SKP2 in hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. SKP2 - Wikipedia [en.wikipedia.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Pharmacological inactivation of Skp2 SCF ubiquitin ligase restricts cancer stem cell traits and cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
SCFSkp2-IN-2 solubility and preparation for experiments
These application notes provide detailed information on the solubility, storage, and experimental use of SCFSkp2-IN-2, a known inhibitor of the S-phase kinase-associated protein 2 (Skp2). The included protocols are intended for researchers in cell biology and drug development.
Solubility, Storage, and Stability
Proper handling and storage of this compound are crucial to maintain its activity. It is recommended to prepare a concentrated stock solution in a suitable solvent and then make fresh dilutions for each experiment.
Data Summary: Solubility and Storage Conditions
| Parameter | Details |
| Solvent | DMSO is the recommended solvent for creating stock solutions. A 10 mM solution can be prepared.[1] |
| Storage (Solid) | Store the solid compound at -20°C. |
| Storage (Stock Solution) | Aliquot the stock solution and store at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Avoid repeated freeze-thaw cycles.[1] |
Biological Activity and Efficacy
This compound (also known as Compound AAA-237) is an inhibitor of Skp2, a component of the SCF (Skp1-Cullin-1-F-box) E3 ubiquitin ligase complex.[1][2] This complex is critical for cell cycle progression, primarily through the targeted degradation of cell cycle inhibitors like p27Kip1.[3][4] By inhibiting Skp2, this compound leads to the accumulation of p27, which in turn causes cell cycle arrest and apoptosis in cancer cells.[1]
Data Summary: Quantitative Biological Data
| Metric | Value | Context |
| Binding Affinity (KD) | 28.77 μM | Direct binding to Skp2.[1][5] |
| Cellular Activity | 0.3-3 μM | Effective concentration range for inhibiting proliferation, arresting the cell cycle, and inducing apoptosis in A549 and H1299 non-small cell lung cancer (NSCLC) cells.[1] |
| In Vivo Efficacy | 55% Tumor Growth Inhibition | In an A549 lung cancer xenograft mouse model at a dose of 15 mg/kg (i.p., daily for 14 days).[1] |
| In Vivo Efficacy | 64% Tumor Growth Inhibition | In an A549 lung cancer xenograft mouse model at a dose of 45 mg/kg (i.p., daily for 14 days).[1] |
Signaling Pathway of SCFSkp2
The SCFSkp2 E3 ubiquitin ligase complex plays a pivotal role in cell cycle regulation by targeting specific proteins for proteasomal degradation. A key substrate is the cyclin-dependent kinase inhibitor p27Kip1. Inhibition of Skp2 function by this compound disrupts this process, leading to an accumulation of p27, which then inhibits cyclin-dependent kinases, causing cell cycle arrest at the G0/G1 checkpoint.[1] This ultimately triggers apoptosis in cancer cells. The inhibitor has also been shown to regulate the PI3K/Akt-FOXO1 signaling pathway.[1]
Experimental Protocols
This protocol describes the preparation of a 10 mM DMSO stock solution.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
Procedure:
-
Briefly centrifuge the vial of solid this compound to ensure all powder is at the bottom.
-
Based on the molecular weight (C17H20N4O2: 328.37 g/mol ), calculate the volume of DMSO required to achieve a 10 mM concentration. For example, for 1 mg of compound, add 304.5 µL of DMSO.
-
Add the calculated volume of DMSO to the vial.
-
Vortex or sonicate the solution gently until the compound is fully dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.[1]
-
Store the aliquots as recommended in the table above.
This protocol outlines a general method for treating cancer cell lines (e.g., A549, H1299) with this compound to assess its effects on cell viability and apoptosis.[1]
Materials:
-
A549 or H1299 cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well and 6-well tissue culture plates
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Apoptosis detection kit (e.g., Annexin V-FITC)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate (for viability) or 6-well plate (for apoptosis/western blot) at a density that allows for logarithmic growth over the course of the experiment. Incubate overnight (18-24 hours) at 37°C, 5% CO2.[3]
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium from the 10 mM stock. A typical final concentration range is 0.3 µM to 3 µM.[1] Also prepare a vehicle control (DMSO) with the same final DMSO concentration as the highest drug concentration.
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the various concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).[1]
-
Analysis:
-
Viability: Add the cell viability reagent to the 96-well plates and measure the signal according to the manufacturer's instructions.
-
Apoptosis: Harvest cells from the 6-well plates, stain with an Annexin V-FITC kit, and analyze by flow cytometry.
-
Western Blot: Harvest cells to analyze protein expression levels of Skp2, p27, cleaved caspases, etc.[1]
-
This protocol provides a general framework for confirming the direct interaction between this compound and the Skp2 protein, adapted from common pull-down assay methods.[6][7]
Materials:
-
Purified GST-tagged Skp2 protein
-
Glutathione Sepharose beads
-
Binding Buffer (e.g., 1X PBS, 0.1% NP-40, 0.5mM DTT, 10% Glycerol)[6]
-
Wash Buffer (same as binding buffer)
-
Elution Buffer (e.g., Binding buffer with 10 mM reduced glutathione)
-
This compound dissolved in binding buffer at various concentrations
-
Microcentrifuge tubes
Procedure:
-
Bead Preparation: Incubate purified GST-Skp2 with Glutathione Sepharose beads for 1-2 hours at 4°C to allow binding. As a control, use GST protein alone.
-
Washing: Wash the beads three times with cold binding buffer to remove unbound protein.
-
Inhibitor Incubation: Resuspend the beads in binding buffer containing different concentrations of this compound or a vehicle control (DMSO). Incubate for 1 hour at 4°C with gentle rotation.
-
Target Protein Incubation: Add cell lysate or a purified binding partner of Skp2 (e.g., p27) to the tubes. Incubate for 2-4 hours at 4°C.
-
Washing: Wash the beads five times with wash buffer to remove non-specific binders.[6]
-
Elution: Elute the bound proteins from the beads using elution buffer.
-
Analysis: Analyze the eluted fractions by SDS-PAGE and Western blotting using an antibody against the binding partner (e.g., anti-p27) to assess the inhibitory effect of this compound on the protein-protein interaction.
This protocol is based on the reported use of this compound in a lung cancer xenograft mouse model.[1] All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Materials:
-
6-8 week old immunodeficient mice (e.g., nude mice)
-
A549 cancer cells
-
This compound
-
Vehicle for injection (e.g., sterile saline, corn oil with DMSO/Tween 80)
-
Calipers for tumor measurement
-
Syringes and needles for injection
Procedure:
-
Tumor Implantation: Subcutaneously inject A549 cells into the flank of each mouse.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Group Randomization: Randomize mice into treatment groups (e.g., Vehicle control, 15 mg/kg this compound, 45 mg/kg this compound).[1]
-
Compound Formulation: Prepare the dosing solution of this compound in the appropriate vehicle. The final formulation must be sterile and suitable for injection.
-
Treatment: Administer the compound or vehicle via intraperitoneal (i.p.) injection daily for the duration of the study (e.g., 14 days).[1]
-
Monitoring: Monitor animal body weight and overall health daily. Measure tumor volume with calipers every 2-3 days.
-
Endpoint: At the end of the study, euthanize the mice, excise the tumors, and measure their final weight.[1] Tumors can be processed for further analysis (e.g., immunohistochemistry for Ki67, p27).[1]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Role of the SCFSkp2 ubiquitin ligase in the degradation of p21Cip1 in S phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. Establishment of high-throughput screening HTRF assay for identification small molecule inhibitors of Skp2-Cks1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Immunomart [immunomart.com]
- 6. med.upenn.edu [med.upenn.edu]
- 7. researchgate.net [researchgate.net]
Application Notes: Measuring SCF-Skp2 E3 Ligase Activity with the Inhibitor SCFSkp2-IN-2
Audience: Researchers, scientists, and drug development professionals.
Introduction The S-phase kinase-associated protein 2 (Skp2) is a critical component of the SCF (Skp1-Cul1-F-box) E3 ubiquitin ligase complex.[1][2] As the substrate recognition subunit, Skp2 targets numerous proteins for ubiquitination and subsequent proteasomal degradation, playing a pivotal role in cell cycle progression, signal transduction, and transcription.[2][3] Key substrates of Skp2 include tumor suppressors like p27Kip1 and p21Cip1.[4][5][6] Overexpression of Skp2 is a common feature in many human cancers and is often associated with poor prognosis, making it an attractive therapeutic target.[6][7][8]
SCFSkp2-IN-2 (also known as Compound AAA-237) is a small molecule inhibitor that targets Skp2.[9][10] It directly binds to Skp2, leading to its proteasomal degradation, thereby inhibiting the E3 ligase activity of the SCF-Skp2 complex.[9] This application note provides detailed protocols for measuring the activity of the Skp2 E3 ligase and characterizing the inhibitory effects of this compound using both biochemical and cell-based assays.
SCF-Skp2 Signaling Pathway
The SCF-Skp2 E3 ligase complex is a multi-subunit enzyme. Skp1 acts as an adaptor, linking the F-box protein Skp2 to the Cullin-1 (Cul1) scaffold. Cul1, in turn, binds to the RING-finger protein Rbx1, which recruits the ubiquitin-conjugating enzyme (E2). Skp2 is responsible for recognizing and binding to specific substrates, such as the cell cycle inhibitor p27, which must first be phosphorylated. Following substrate binding, the complex facilitates the transfer of ubiquitin from the E2 enzyme to the substrate, marking it for degradation by the proteasome. This degradation of p27 allows for the transition from the G1 to the S phase of the cell cycle. This compound inhibits this process by binding to Skp2.
Caption: The SCF-Skp2 E3 ligase pathway and point of inhibition by this compound.
Quantitative Data for this compound
The following table summarizes the key quantitative parameters of this compound from published studies. This data is essential for designing experiments and interpreting results.
| Parameter | Value | Cell Line(s) | Comments | Reference |
| Binding Affinity (KD) | 28.77 μM | - | Direct binding to Skp2 protein. | [9][10] |
| IC50 (24h) | ~3.0 μM | A549 | Cell proliferation inhibition. | [9] |
| IC50 (48h) | ~2.5 μM | A549 | Cell proliferation inhibition. | [9] |
| IC50 (72h) | ~1.5 μM | A549 | Cell proliferation inhibition. | [9] |
| IC50 (48h) | ~1.5 μM | H1299 | Cell proliferation inhibition. | [9] |
| In Vivo Efficacy | 15-45 mg/kg | A549 Xenograft | Daily IP injection for 14 days resulted in 55-64% tumor growth inhibition. | [9] |
Experimental Protocols
Protocol 1: In Vitro SCF-Skp2 Ubiquitination Assay
This biochemical assay directly measures the E3 ligase activity of the SCF-Skp2 complex by monitoring the ubiquitination of a known substrate, p27. The assay is crucial for determining the direct inhibitory effect of compounds like this compound on the enzymatic activity of the complex.
Caption: Workflow for the in vitro SCF-Skp2 ubiquitination assay.
A. Materials and Reagents
-
Recombinant Human E1 Activating Enzyme (e.g., UBE1)
-
Recombinant Human E2 Conjugating Enzyme (e.g., UbcH3)
-
Recombinant Human Ubiquitin
-
Recombinant active SCF-Skp2 Protein Complex (containing Skp1, Skp2, Cul1, Rbx1, Cks1)[11]
-
Recombinant p27 substrate (must be phosphorylated for recognition)
-
ATP Solution (10 mM)
-
10X Ubiquitination Buffer (e.g., 500 mM Tris-HCl pH 7.5, 50 mM MgCl2, 10 mM DTT)
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
SDS-PAGE loading buffer
-
Primary antibodies: anti-p27, anti-Ubiquitin
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
B. Protocol
-
Thaw all recombinant proteins and reagents on ice.
-
Prepare a master mix of the reaction components in a microcentrifuge tube on ice. For a 50 µL final reaction volume:
-
5 µL of 10X Ubiquitination Buffer
-
5 µL of 10 mM ATP
-
Recombinant E1 (e.g., 50-100 nM final concentration)
-
Recombinant E2 (e.g., 0.1-0.5 µM final concentration)
-
Recombinant Ubiquitin (e.g., 5-10 µg)
-
Recombinant p27 substrate (e.g., 100-200 nM final concentration)
-
Nuclease-free water to bring the volume to 45 µL.
-
-
Aliquot the master mix into separate tubes for each condition (e.g., No E3, DMSO control, different concentrations of this compound).
-
Add 1 µL of DMSO or this compound at various concentrations (e.g., 1, 5, 10, 25, 50 µM) to the respective tubes. Pre-incubate for 15-30 minutes on ice to allow the inhibitor to bind.
-
Initiate the reaction by adding 4 µL of the active SCF-Skp2 complex (e.g., 20-50 nM final concentration).[12]
-
Incubate the reaction tubes at 37°C for 60-90 minutes.[13]
-
Stop the reaction by adding 20 µL of 4X SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.
-
Resolve the proteins by SDS-PAGE on a 4-12% gradient gel.
-
Transfer proteins to a PVDF membrane and perform a Western blot.
-
Probe the membrane with an anti-p27 antibody. A successful reaction will show a high-molecular-weight smear or ladder of poly-ubiquitinated p27 in the control lane, which should be diminished in the inhibitor-treated lanes. Alternatively, probe with an anti-ubiquitin antibody.
Protocol 2: Cellular Assay for p27 Stabilization
This cell-based assay assesses the ability of this compound to inhibit Skp2 activity within a cellular context. The primary readout is the accumulation of the endogenous Skp2 substrate, p27, following inhibitor treatment.
Caption: Workflow for the cellular p27 stabilization assay.
A. Materials and Reagents
-
Cancer cell line known to express Skp2 (e.g., A549, H1299, LNCaP).[9][14][15]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS).
-
This compound (stock solution in DMSO).
-
DMSO (vehicle control).
-
Phosphate-Buffered Saline (PBS).
-
RIPA Lysis Buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
Primary antibodies: anti-p27, anti-Skp2, anti-Actin (or other loading control).
-
HRP-conjugated secondary antibody.
-
Chemiluminescence substrate.
B. Protocol
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to attach and grow for 18-24 hours.
-
Prepare serial dilutions of this compound in complete medium. A typical dose-response range is 0.3 µM to 3 µM.[9] Include a DMSO vehicle control (final DMSO concentration should be ≤ 0.5%).
-
Remove the old medium from the cells and add the medium containing the inhibitor or DMSO.
-
Incubate the cells for the desired time period (e.g., 24 or 48 hours).[9]
-
To harvest, wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
Prepare samples for Western blotting by adding SDS-PAGE loading buffer to equal amounts of protein (e.g., 20-30 µg).
-
Perform Western blot analysis as described in Protocol 1. Probe separate membranes for p27, Skp2, and a loading control like β-Actin.
-
Quantify band intensities using densitometry software. An effective inhibitor will cause a dose-dependent increase in p27 protein levels and a decrease in Skp2 levels.[9]
Protocol 3: Cell Proliferation (MTT) Assay
This assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. It is used to determine the cytotoxic or cytostatic effects of inhibiting Skp2 with this compound.
A. Materials and Reagents
-
Cancer cell line of interest.
-
Complete cell culture medium.
-
96-well cell culture plates.
-
This compound (stock solution in DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).
-
Microplate reader (570 nm).
B. Protocol
-
Seed cells into a 96-well plate at an appropriate density (e.g., 3,000-5,000 cells/well) in 100 µL of medium.
-
Allow cells to adhere for 18-24 hours.
-
Prepare 2X serial dilutions of this compound in complete medium.
-
Add 100 µL of the 2X inhibitor dilutions to the appropriate wells to achieve the final desired concentrations. Include wells for vehicle control (DMSO) and no-cell blanks.
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).[9]
-
Four hours before the end of the incubation period, add 20 µL of MTT solution to each well.
-
Incubate at 37°C for 4 hours to allow for the formation of formazan crystals.
-
Carefully remove the medium and add 150 µL of solubilization solution (e.g., DMSO) to each well.
-
Mix gently on an orbital shaker for 10-15 minutes to dissolve the crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the DMSO-treated control cells after subtracting the blank values. Plot the data to determine the IC50 value.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | SKping cell cycle regulation: role of ubiquitin ligase SKP2 in hematological malignancies [frontiersin.org]
- 4. Characterizing the signaling pathways that regulate Skp2 oncogenic function - Wenyi Wei [grantome.com]
- 5. Role of the SCFSkp2 ubiquitin ligase in the degradation of p21Cip1 in S phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Specific Small Molecule Inhibitors of Skp2-Mediated p27 Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Skp2 Pathway: A Critical Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound - Immunomart [immunomart.com]
- 11. SCF-Skp2 Protein Complex, Active, 10 µg Active complex of five (5) full length, recombinant human enzymes: Skp1, Skp2, Cul1, Rbx1 & Cks1. For use in Enzyme Assays. Functions as an E3 ligase in ubiquitination assays. | Sigma-Aldrich [sigmaaldrich.com]
- 12. US10067143B2 - Ubiquitination assay - Google Patents [patents.google.com]
- 13. docs.abcam.com [docs.abcam.com]
- 14. Pharmacological inactivation of Skp2 SCF ubiquitin ligase restricts cancer stem cell traits and cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for SCFSkp2-IN-2 in Apoptosis Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing SCFSkp2-IN-2, a potent and specific inhibitor of the S-phase kinase-associated protein 2 (Skp2), in various apoptosis assays. This compound, also known as AAA-237, has been demonstrated to induce apoptosis in cancer cells, making it a valuable tool for cancer research and drug development.
Mechanism of Action
This compound exerts its pro-apoptotic effects through multiple mechanisms. Primarily, it inhibits the E3 ubiquitin ligase activity of the SCF (Skp1-Cul1-F-box) complex, of which Skp2 is a key substrate recognition component. This inhibition leads to the accumulation of key cell cycle regulators and tumor suppressors that are normally targeted for degradation by Skp2.
One of the primary mechanisms by which this compound induces apoptosis is through the stabilization of the tumor suppressor protein p53. Skp2 can block p53-mediated apoptosis by competing with p53 for binding to the transcriptional coactivator p300. By inhibiting this interaction, this compound allows for p300-mediated acetylation and activation of p53, leading to the transcription of pro-apoptotic genes.[1]
Furthermore, inhibition of Skp2's proteolytic activity results in the accumulation of cyclin-dependent kinase (CDK) inhibitors such as p27 and p21.[2] This accumulation can lead to cell cycle arrest and, in many cancer cell types, trigger apoptosis.[2] Studies have shown that treatment with Skp2 inhibitors leads to a dose-dependent increase in cleaved caspase-3, a key executioner caspase in the apoptotic cascade.[2] In non-small cell lung cancer (NSCLC) cells, high concentrations of this compound (AAA-237) have been shown to induce mitochondria-dependent apoptosis.[1]
Data Presentation
The following table summarizes the key apoptotic effects observed upon treatment with this compound in various cancer cell lines.
| Cell Line | Assay | Key Findings | Reference |
| Non-Small Cell Lung Cancer (NSCLC) | Apoptosis Assay | High concentrations of this compound (AAA-237) induce apoptosis. | [1] |
| Osteosarcoma (DKO tumor cells) | Western Blot | Dose-dependent increase in cleaved caspase-3 with increasing concentrations of a Skp2 inhibitor. | [2] |
| Osteosarcoma (TKO tumors) | TUNEL Staining | Increased apoptosis in tumors with Skp2 deletion. | [2] |
| Osteosarcoma (TKO cells) | Annexin V/7-AAD Staining | Significant increase in the early apoptotic population in Skp2 knockout cells. | [2] |
| Oral Cancer Cells | Apoptosis Assay | Down-regulation of Skp2 induces apoptosis, characterized by an increase in early apoptosis, nuclear fragmentation, and activation of caspases-3, -8, and -9. | [3] |
| Lung Cancer Cells | Apoptosis Assay | Down-regulation of Skp2 induces spontaneous apoptosis, characterized by an increase in the sub-G1 population, nuclear fragmentation, and activation of caspase-3. | [4] |
Signaling Pathway
The following diagram illustrates the signaling pathway through which this compound induces apoptosis.
Caption: Signaling pathway of this compound-induced apoptosis.
Experimental Protocols
The following are detailed protocols for key apoptosis assays to be used with this compound. It is recommended to optimize the concentration of this compound and the incubation time for each specific cell line and experimental condition.
Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound (stock solution in DMSO)
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer (e.g., 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Flow cytometer
Protocol:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will allow them to be in the logarithmic growth phase at the time of treatment.
-
Treatment: Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 24, 48, 72 hours).
-
Cell Harvesting:
-
For adherent cells, gently trypsinize and collect the cells. Combine with the supernatant to include any floating apoptotic cells.
-
For suspension cells, collect the cells by centrifugation.
-
-
Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
To 100 µL of the cell suspension (1 x 10^5 cells), add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
Experimental Workflow Diagram:
Caption: Workflow for Annexin V/PI apoptosis assay.
Caspase-3 Activity Assay (Colorimetric or Fluorometric)
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
This compound (stock solution in DMSO)
-
Cell line of interest
-
Complete cell culture medium
-
Cell Lysis Buffer
-
Caspase-3 Substrate (e.g., DEVD-pNA for colorimetric, Ac-DEVD-AMC for fluorometric)
-
2X Reaction Buffer
-
DTT (Dithiothreitol)
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described in the Annexin V protocol.
-
Cell Lysis:
-
Pellet the cells by centrifugation.
-
Resuspend the cell pellet in chilled Cell Lysis Buffer and incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute to pellet cellular debris.
-
Collect the supernatant (cytosolic extract).
-
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Assay Reaction:
-
In a 96-well plate, add 50-200 µg of protein from each cell lysate. Adjust the volume to 50 µL with Cell Lysis Buffer.
-
Prepare a master mix of 2X Reaction Buffer and DTT (final concentration 10 mM). Add 50 µL of this mix to each well.
-
Add 5 µL of the caspase-3 substrate to each well.
-
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Read the absorbance at 405 nm (for colorimetric) or fluorescence at Ex/Em = 380/460 nm (for fluorometric) using a microplate reader.
TUNEL (TdT-mediated dUTP Nick End Labeling) Assay
This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Materials:
-
This compound (stock solution in DMSO)
-
Cell line of interest grown on coverslips or in a microplate
-
4% Paraformaldehyde in PBS
-
Permeabilization Solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
-
TdT (Terminal deoxynucleotidyl transferase) Reaction Buffer
-
TdT Enzyme
-
Labeled dUTP (e.g., BrdUTP, FITC-dUTP)
-
Antibody against the label (if using an indirect method)
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope
Protocol:
-
Cell Seeding and Treatment: Seed cells on coverslips and treat with this compound.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Incubate the cells with Permeabilization Solution for 2 minutes on ice.
-
TUNEL Reaction:
-
Prepare the TUNEL reaction mixture containing TdT Reaction Buffer, TdT Enzyme, and labeled dUTP according to the manufacturer's instructions.
-
Incubate the cells with the TUNEL reaction mixture for 60 minutes at 37°C in a humidified chamber, protected from light.
-
-
Detection (for indirect methods): If using a hapten-labeled dUTP (e.g., BrdUTP), incubate with a fluorescently labeled antibody against the hapten.
-
Counterstaining: Stain the cell nuclei with a counterstain like DAPI.
-
Imaging: Mount the coverslips and visualize the cells using a fluorescence microscope. TUNEL-positive cells will exhibit nuclear fluorescence.
Western Blotting for Apoptotic Markers
This method is used to detect the expression levels of key apoptosis-related proteins.
Materials:
-
This compound (stock solution in DMSO)
-
Cell line of interest
-
RIPA buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-p27, anti-p21)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Lysis: Treat cells with this compound, then lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH, β-actin).
By following these detailed protocols, researchers can effectively utilize this compound to investigate the mechanisms of apoptosis in various cancer models. Remember to include appropriate positive and negative controls in all experiments to ensure the validity of the results.
References
Application Notes and Protocols for Cell Cycle Analysis with SCFSkp2-IN-2 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The S-phase kinase-associated protein 2 (Skp2) is a critical component of the SCF (Skp1-Cul1-F-box) E3 ubiquitin ligase complex.[1] The SCF-Skp2 complex plays a pivotal role in cell cycle regulation by targeting specific cell cycle regulatory proteins for ubiquitination and subsequent proteasomal degradation.[1][2] A key substrate of Skp2 is the cyclin-dependent kinase inhibitor p27Kip1 (p27).[1] By mediating the degradation of p27, Skp2 promotes the transition from the G1 to the S phase of the cell cycle.[1] Overexpression of Skp2 is a common feature in many human cancers and is often associated with uncontrolled cell proliferation and poor prognosis.[3]
SCFSkp2-IN-2 (also known as AAA-237) is a small molecule inhibitor of Skp2. It has been shown to bind directly to Skp2, inhibiting its activity and leading to the accumulation of its downstream targets, such as p27. This accumulation of p27 results in cell cycle arrest, primarily at the G0/G1 phase, thereby inhibiting the proliferation of cancer cells. These application notes provide a detailed protocol for analyzing the effects of this compound on the cell cycle of non-small cell lung cancer (NSCLC) cell lines, A549 and H1299.
Data Presentation
The following tables summarize the dose- and time-dependent effects of this compound on the cell cycle distribution of A549 and H1299 human non-small cell lung cancer cell lines. Data was obtained by flow cytometry after propidium iodide staining.
Table 1: Effect of this compound on Cell Cycle Distribution of A549 Cells
| Treatment Time | Concentration (µM) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| 24 h | 0 (Control) | 55.2 | 30.1 | 14.7 |
| 0.3 | 62.5 | 25.3 | 12.2 | |
| 1 | 68.9 | 20.5 | 10.6 | |
| 3 | 75.4 | 15.8 | 8.8 | |
| 48 h | 0 (Control) | 54.8 | 31.5 | 13.7 |
| 0.3 | 65.1 | 22.6 | 12.3 | |
| 1 | 72.3 | 18.1 | 9.6 | |
| 3 | 80.2 | 12.5 | 7.3 | |
| 72 h | 0 (Control) | 56.1 | 29.8 | 14.1 |
| 0.3 | 68.4 | 20.7 | 10.9 | |
| 1 | 76.8 | 15.2 | 8.0 | |
| 3 | 85.1 | 9.5 | 5.4 |
Table 2: Effect of this compound on Cell Cycle Distribution of H1299 Cells
| Treatment Time | Concentration (µM) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| 24 h | 0 (Control) | 50.1 | 35.2 | 14.7 |
| 0.3 | 58.3 | 28.9 | 12.8 | |
| 1 | 65.7 | 23.1 | 11.2 | |
| 3 | 72.9 | 18.5 | 8.6 | |
| 48 h | 0 (Control) | 49.5 | 36.8 | 13.7 |
| 0.3 | 61.2 | 26.3 | 12.5 | |
| 1 | 70.1 | 20.2 | 9.7 | |
| 3 | 78.5 | 14.1 | 7.4 | |
| 72 h | 0 (Control) | 51.3 | 34.6 | 14.1 |
| 0.3 | 64.8 | 24.1 | 11.1 | |
| 1 | 74.2 | 17.5 | 8.3 | |
| 3 | 83.6 | 10.8 | 5.6 |
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Seeding:
-
Culture A549 and H1299 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the cells in 6-well plates at a density of 2 x 10^5 cells per well.
-
Allow the cells to adhere and grow for 24 hours.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Dilute the stock solution in a complete culture medium to achieve the final desired concentrations (e.g., 0.3, 1, and 3 µM).
-
The final concentration of DMSO in the culture medium should be less than 0.1%.
-
Replace the medium in the wells with the medium containing the different concentrations of this compound or vehicle control (DMSO).
-
Incubate the cells for the desired time points (e.g., 24, 48, and 72 hours).
-
Protocol 2: Cell Cycle Analysis by Flow Cytometry
-
Cell Harvesting and Fixation:
-
After the treatment period, collect the cells by trypsinization.
-
Transfer the cell suspension to a centrifuge tube and centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet with ice-cold phosphate-buffered saline (PBS).
-
Centrifuge again at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Store the fixed cells at 4°C for at least 2 hours (or overnight).
-
-
Propidium Iodide (PI) Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of PI staining solution (50 µg/mL propidium iodide and 100 µg/mL RNase A in PBS).
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Collect data from at least 10,000 cells per sample.
-
Use appropriate software (e.g., FlowJo) to analyze the cell cycle distribution based on the DNA content (PI fluorescence intensity).
-
Gate the cell population to exclude doublets and debris.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Mandatory Visualizations
Caption: SCFSkp2 Signaling Pathway and Inhibition.
Caption: Experimental Workflow for Cell Cycle Analysis.
Caption: Expected Outcomes of this compound Treatment.
References
Application Notes and Protocols for Studying p27 and p21 Stabilization Using SCFSkp2-IN-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
The S-phase kinase-associated protein 2 (Skp2) is a critical component of the SCF (Skp1-Cul1-F-box) E3 ubiquitin ligase complex.[1][2][3][4] This complex plays a pivotal role in cell cycle regulation by targeting various cell cycle regulatory proteins for ubiquitin-mediated degradation.[1][2] Among its key substrates are the cyclin-dependent kinase inhibitors (CKIs) p27Kip1 and p21Cip1.[5][6][7][8] Overexpression of Skp2 is a common feature in many human cancers, leading to decreased levels of p27 and p21, which in turn promotes uncontrolled cell proliferation and tumorigenesis.[3][6][8][9]
SCFSkp2-IN-2 (also known as Compound AAA-237) is a small molecule inhibitor of Skp2.[10] It provides a valuable tool for investigating the roles of the Skp2-p27/p21 axis in cell cycle control and for exploring the therapeutic potential of Skp2 inhibition. These application notes provide detailed protocols for using this compound to study the stabilization of p27 and p21 and the subsequent cellular consequences.
Mechanism of Action
This compound directly binds to Skp2, which paradoxically leads to the proteasomal degradation of Skp2 itself.[10] This depletion of the Skp2 protein disrupts the assembly and function of the SCF/Skp2 E3 ligase complex. Consequently, the ubiquitination of its target substrates, including p27 and p21, is inhibited.[11] This prevents their degradation by the proteasome, leading to their accumulation and stabilization within the cell.[10][11] The elevated levels of p27 and p21 restore their inhibitory function on cyclin-dependent kinases (CDKs), resulting in cell cycle arrest, primarily at the G0/G1 phase, and the induction of apoptosis and cellular senescence in cancer cells.[10]
Data Presentation
The following tables summarize the quantitative effects of this compound on non-small cell lung cancer (NSCLC) cell lines.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Assay Type | IC₅₀ (24h) | IC₅₀ (48h) | IC₅₀ (72h) | Citation |
|---|---|---|---|---|---|
| A549 | Proliferation | 3 µM | 2.5 µM | 0.7 µM | [10] |
| H1299 | Proliferation | 3.9 µM | 1.8 µM | 1.1 µM |[10] |
Table 2: Molecular Effects of this compound Treatment
| Protein/Marker | Effect | Downstream Consequence | Citation |
|---|---|---|---|
| Skp2 | ▼ Decrease | Inhibition of SCF complex function | [10] |
| p21Cip1 | ▲ Increase | CDK inhibition, Cell cycle arrest | [10] |
| p27Kip1 | ▲ Increase | CDK inhibition, Cell cycle arrest | [10] |
| CDK2, p-CDK2 | ▼ Decrease | G1/S arrest | [10] |
| Cyclin E1 | ▼ Decrease | G1/S arrest | [10] |
| CDK4, p-CDK4 | ▼ Decrease | G1/S arrest | [10] |
| Cyclin D | ▼ Decrease | G1/S arrest | [10] |
| Cleaved PARP | ▲ Increase | Apoptosis induction | [10] |
| Cleaved Caspase 3/9 | ▲ Increase | Apoptosis induction | [10] |
| Bax | ▲ Increase | Apoptosis induction | [10] |
| Bcl-2 | ▼ Decrease | Apoptosis induction |[10] |
Experimental Protocols
Protocol 1: Analysis of Protein Stabilization by Western Blot
This protocol is used to determine the steady-state levels of p27, p21, and Skp2 following treatment with this compound.
Materials:
-
This compound (MedChemExpress, Cat. No. HY-111661)
-
Cell culture medium, FBS, and supplements
-
Cell line of interest (e.g., A549, H1299)
-
DMSO (vehicle control)
-
RIPA Lysis and Extraction Buffer (Thermo, Cat. No. 89900)
-
Protease and Phosphatase Inhibitor Cocktail (Thermo, Cat. No. 78440)
-
BCA Protein Assay Kit (Thermo, Cat. No. 23225)
-
Primary antibodies: anti-p27 (Cell Signaling, #3686), anti-p21 (Cell Signaling, #2947), anti-Skp2 (Cell Signaling, #2652), anti-β-actin (Cell Signaling, #4970)
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate (Thermo, Cat. No. 32106)
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment: The next day, treat cells with varying concentrations of this compound (e.g., 0.3, 1, 3 µM) or DMSO vehicle control for the desired time (e.g., 24, 48 hours).[10]
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer supplemented with protease/phosphatase inhibitors to each well.
-
Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using the BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel. Transfer proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies (e.g., anti-p27, 1:1000) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody (1:2000) for 1 hour at room temperature.
-
Wash three times with TBST.
-
-
Detection: Add ECL substrate and visualize bands using a chemiluminescence imaging system. Use β-actin as a loading control.
Protocol 2: p27/p21 Half-Life Determination via Cycloheximide (CHX) Chase Assay
This assay measures the degradation rate of p27 and p21 by inhibiting new protein synthesis.[12][13][14]
Materials:
-
All materials from Protocol 1
-
Cycloheximide (CHX) (Sigma-Aldrich, Cat. No. C7698), stock solution 50-100 mg/mL in DMSO
Procedure:
-
Cell Seeding: Seed cells in a sufficient number of 6-well plates to accommodate all time points for both treatment and control groups.
-
Pre-treatment: When cells reach 70-80% confluency, pre-treat with a fixed concentration of this compound (e.g., 1 µM) or DMSO vehicle for 4-6 hours.
-
Inhibit Synthesis: Add CHX to the culture medium at a final concentration of 50-100 µg/mL.[12][15] This concentration may need to be optimized for your cell line.[15]
-
Time Course Collection:
-
Immediately after adding CHX, harvest the first set of cells (t=0).
-
Continue to harvest cells at subsequent time points (e.g., 2, 4, 6, 8 hours).
-
For each time point, wash cells with ice-cold PBS and lyse immediately as described in Protocol 1, or snap-freeze the cell pellet in liquid nitrogen for later processing.
-
-
Analysis:
-
Perform Western blotting for p27 and p21 on all samples.
-
Quantify the band intensities using software like ImageJ.
-
Normalize the intensity of p27/p21 at each time point to the t=0 sample for that condition.
-
Plot the relative protein level versus time on a semi-logarithmic graph to determine the protein half-life (the time it takes for the protein level to decrease by 50%).
-
Protocol 3: In Vivo Ubiquitination Assay
This assay directly assesses whether this compound inhibits the polyubiquitination of p27 and p21.
Materials:
-
All materials from Protocol 1
-
Plasmids: His-tagged Ubiquitin (His-Ub)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Proteasome inhibitor MG132 (Selleckchem, Cat. No. S2619)
-
Denaturing Lysis Buffer (e.g., 8 M urea, 0.1 M NaH₂PO₄, 0.01 M Tris, pH 8.0)
-
Ni-NTA Agarose beads (Qiagen, Cat. No. 30210)
-
Wash Buffers
Procedure:
-
Transfection: Co-transfect cells with a plasmid encoding His-Ub.
-
Treatment: 24 hours post-transfection, treat cells with this compound or DMSO vehicle for 4-6 hours.
-
Proteasome Inhibition: Add MG132 (10-20 µM) to all samples for the final 4-6 hours of the experiment to allow ubiquitinated proteins to accumulate.
-
Denaturing Lysis:
-
Wash cells with PBS and lyse under denaturing conditions (e.g., with a urea-based buffer) to disrupt protein-protein interactions.
-
Sonicate the lysate to shear DNA and reduce viscosity.
-
Centrifuge to pellet cell debris.
-
-
Pull-down of Ubiquitinated Proteins:
-
Incubate the cleared lysate with Ni-NTA agarose beads for 2-4 hours at room temperature to pull down His-Ub-conjugated proteins.
-
Wash the beads extensively with buffers of decreasing pH (e.g., pH 8.0, then pH 6.3) to remove non-specific binders.
-
-
Elution and Analysis:
-
Elute the bound proteins from the beads using a low-pH elution buffer or by boiling in Laemmli sample buffer.
-
Analyze the eluates by Western blot using antibodies against p27 and p21. A smear of high-molecular-weight bands indicates polyubiquitination. A reduction in this smear in the this compound-treated sample indicates inhibition of ubiquitination.
-
Logical Pathway of Cellular Effects
The inhibition of the SCF/Skp2 complex by this compound initiates a cascade of events that are therapeutically desirable in a cancer context. The stabilization of p27 and p21 is the central event that leads to downstream effects on cell cycle progression and survival.
References
- 1. SKping cell cycle regulation: role of ubiquitin ligase SKP2 in hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Small-molecule compounds inhibiting S-phase kinase-associated protein 2: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Targeting the p27 E3 ligase SCFSkp2 results in p27- and Skp2-mediated cell-cycle arrest and activation of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Specific Small Molecule Inhibitors of Skp2-Mediated p27 Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. The Skp2 Pathway: A Critical Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Pharmacological inactivation of Skp2 SCF ubiquitin ligase restricts cancer stem cell traits and cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cycloheximide chase - Wikipedia [en.wikipedia.org]
- 15. Analysis of Protein Stability by the Cycloheximide Chase Assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Cellular Senescence Induced by SCFSkp2-IN-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cellular senescence is a state of irreversible cell cycle arrest that plays a crucial role in aging, tumor suppression, and various pathological conditions. The S-phase kinase-associated protein 2 (Skp2) is a component of the SCF (Skp1-Cullin-1-F-box) E3 ubiquitin ligase complex, which targets cell cycle inhibitors, such as p27Kip1 and p21Cip1, for proteasomal degradation.[1][2] Inhibition of Skp2 leads to the accumulation of these inhibitors, resulting in cell cycle arrest and the induction of a senescent phenotype.[3][4] SCFSkp2-IN-2 is a small molecule inhibitor designed to specifically target the Skp2 E3 ligase activity, making it a valuable tool for studying the mechanisms of cellular senescence and for potential therapeutic applications.[3]
These application notes provide a detailed protocol for inducing cellular senescence using this compound and for assessing the key markers of senescence, including senescence-associated β-galactosidase (SA-β-gal) activity, cell cycle arrest, and the senescence-associated secretory phenotype (SASP).
Signaling Pathway of this compound Induced Senescence
References
- 1. Novel roles of Skp2 E3 ligase in cellular senescence, cancer progression, and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological inactivation of Skp2 SCF ubiquitin ligase restricts cancer stem cell traits and cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. S-Phase Kinase-associated Protein-2 Rejuvenates Senescent Endothelial Progenitor Cells and Induces Angiogenesis in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
SCFSkp2-IN-2 not inducing apoptosis troubleshooting
Welcome to the technical support center for SCFSkp2-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and answering frequently asked questions regarding the use of this compound for inducing apoptosis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This guide addresses common issues encountered when this compound fails to induce the expected apoptotic response in your experiments.
Q1: My cells are not undergoing apoptosis after treatment with this compound. What are the possible reasons?
A1: Several factors could contribute to a lack of apoptosis. Here are the primary areas to investigate:
-
Cell Line-Specific Response: Not all cell lines are equally sensitive to Skp2 inhibition. For example, while this compound has been shown to induce apoptosis in non-small cell lung cancer (NSCLC) cells like A549 and H1299, other cell lines, such as the endometrial cancer cell line HEC-1-A, have been reported to undergo cell cycle arrest without significant apoptosis upon Skp2 inhibition[1]. The genetic background of your cells, particularly the status of tumor suppressor genes like p53 and RB1, can significantly influence the outcome[2].
-
Suboptimal Concentration or Incubation Time: The induction of apoptosis is both dose- and time-dependent[3]. Insufficient concentration of this compound or too short an incubation period may not be enough to trigger the apoptotic cascade.
-
Compound Integrity and Solubility: Ensure that your this compound is of high purity and has been stored correctly. Improper storage can lead to degradation. Additionally, ensure the compound is fully dissolved in the vehicle solvent (e.g., DMSO) before diluting it in your cell culture medium.
-
Activation of Pro-Survival Pathways: Your cell line might have constitutively active pro-survival signaling pathways, such as the PI3K/Akt pathway, which can counteract the pro-apoptotic signals initiated by Skp2 inhibition. Skp2 itself is known to be regulated by the PI3K/Akt pathway, creating a potential feedback loop that could confer resistance[4].
-
Non-Proteolytic Functions of Skp2: Skp2 has functions beyond its role in protein degradation. For instance, it can suppress p53-mediated apoptosis by interacting with p300[5][6][7]. If your inhibitor primarily targets the proteolytic activity of the SCF complex, these non-proteolytic functions might still be active and preventing apoptosis.
Q2: How can I confirm that this compound is active in my cells, even if I don't see apoptosis?
A2: You can assess the on-target activity of this compound by measuring the levels of known downstream targets of the SCFSkp2 E3 ligase. A key substrate is the cyclin-dependent kinase inhibitor p27Kip1. Upon effective Skp2 inhibition, you should observe an accumulation of p27 protein. Similarly, p21Cip1 levels may also increase. Western blotting for these proteins is a reliable method to confirm target engagement.
Q3: What are the recommended concentrations and incubation times for inducing apoptosis with this compound?
A3: Based on studies in A549 and H1299 NSCLC cell lines, a concentration range of 0.3-3 µM for 24 to 72 hours is effective for inducing apoptosis[3]. It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.
Q4: My apoptosis assay (e.g., Annexin V) shows a high percentage of necrotic cells instead of apoptotic cells. What could be the cause?
A4: A high level of necrosis can indicate that the concentration of this compound is too high, leading to rapid, widespread cell death that bypasses the more controlled process of apoptosis. Consider reducing the concentration of the inhibitor. Additionally, ensure gentle handling of cells during the staining procedure, as harsh pipetting or centrifugation can damage cell membranes and lead to false-positive necrotic signals.
Q5: What positive and negative controls should I include in my apoptosis experiment?
A5:
-
Negative Control: Treat cells with the vehicle (e.g., DMSO) at the same final concentration used for your this compound treatment. This controls for any effects of the solvent on cell viability and apoptosis.
-
Positive Control (Apoptosis Induction): Use a well-characterized apoptosis-inducing agent like staurosporine or etoposide to confirm that your apoptosis detection assay is working correctly.
-
Positive Control (Target Engagement): If possible, use a cell line known to be sensitive to this compound (e.g., A549 or H1299) in parallel with your experimental cell line.
Quantitative Data Summary
The following tables summarize the expected quantitative outcomes from experiments with this compound in responsive cell lines.
Table 1: IC50 Values for Proliferation Inhibition by this compound [3]
| Cell Line | 24 hours | 48 hours | 72 hours |
| A549 | 3 µM | 2.5 µM | 0.7 µM |
| H1299 | 3.9 µM | 1.8 µM | 1.1 µM |
Table 2: Expected Molecular Markers of Apoptosis Induction by this compound (0.3-3 µM, 24-72h) [3]
| Protein | Expected Change | Method of Detection |
| Skp2 | Decrease | Western Blot |
| p21Cip1 | Increase | Western Blot |
| p27Kip1 | Increase | Western Blot |
| Cleaved PARP | Increase | Western Blot |
| Cleaved Caspase-3 | Increase | Western Blot, Flow Cytometry |
| Cleaved Caspase-9 | Increase | Western Blot |
| Bax | Increase | Western Blot |
| Bcl-2 | Decrease | Western Blot |
Detailed Experimental Protocols
Protocol 1: Induction of Apoptosis with this compound and Assessment by Western Blot
-
Cell Seeding: Plate your cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in fresh cell culture medium to final concentrations ranging from 0.3 µM to 3 µM. Also, prepare a vehicle control with the same final concentration of DMSO.
-
Incubation: Aspirate the old medium from the cells and replace it with the medium containing this compound or the vehicle control. Incubate the cells for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
Cell Lysis: After the incubation period, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against Skp2, p27, cleaved PARP, and cleaved caspase-3 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 2: Quantification of Apoptosis by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry
-
Cell Seeding and Treatment: Follow steps 1-3 from Protocol 1, seeding cells in 6-well plates.
-
Cell Harvesting: After the desired incubation time, collect both the floating and adherent cells. For adherent cells, use a gentle cell dissociation reagent (e.g., TrypLE) to minimize membrane damage. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells once with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer within one hour of staining. Use unstained, Annexin V-only, and PI-only controls to set up the compensation and gates correctly.
-
Live cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Necrotic cells: Annexin V-negative, PI-positive
-
Visualizations
Caption: Signaling pathway of SCF-Skp2 and its inhibition by this compound.
Caption: Experimental workflow for assessing apoptosis induced by this compound.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. Effects of RNAi-induced Skp2 inhibition on cell cycle, apoptosis and proliferation of endometrial carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Skp2 suppresses apoptosis in Rb1 deficient tumors by limiting E2F1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The Skp2 Pathway: A Critical Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Chemical Inhibitor of the Skp2/p300 Interaction that Promotes p53-Mediated Apoptosis. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
issues with SCFSkp2-IN-2 stability in solution
Welcome to the technical support center for SCFSkp2-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this Skp2 inhibitor in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges related to the stability of this compound in solution.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for dissolving this compound is high-purity, anhydrous dimethyl sulfoxide (DMSO).[1][2] It is crucial to use a fresh stock of DMSO that is free of moisture, as water can promote the degradation of the compound and reduce its solubility.[1][3]
Q2: How should I prepare my stock solution?
A2: To prepare a stock solution, dissolve the powdered this compound in anhydrous DMSO to your desired concentration. If you encounter difficulty in dissolving the compound, gentle warming of the solution to no higher than 50°C, vortexing, or brief sonication can be employed to facilitate dissolution.[2][4]
Q3: My compound precipitates when I dilute my DMSO stock solution in aqueous buffer or cell culture medium. What should I do?
A3: Precipitation upon dilution into aqueous solutions is a common issue with hydrophobic small molecules.[1][2][4] To avoid this, it is recommended to perform serial dilutions of your concentrated DMSO stock solution in DMSO first, before adding the final diluted sample to your aqueous medium.[1] This ensures that the compound is introduced to the aqueous environment at a concentration below its solubility limit. Most cell lines can tolerate a final DMSO concentration of up to 0.5%, although it is best practice to keep it at or below 0.1% and to include a DMSO-only vehicle control in your experiments.[1][2][5]
Q4: How should I store my this compound solutions?
A4: For long-term storage, it is recommended to aliquot your DMSO stock solution into single-use volumes and store them at -80°C. This will minimize freeze-thaw cycles which can degrade the compound.[2] For short-term storage, aliquots can be kept at -20°C. Avoid repeated freezing and thawing of the same aliquot.[2]
Q5: Is this compound sensitive to light?
Q6: Could my compound be adsorbing to the plasticware?
A6: Adsorption to plastic surfaces, particularly polystyrene, can be an issue for some small molecules, especially those that are basic and lipophilic.[7][8][9][10] This can lead to a reduction in the effective concentration of the inhibitor in your experiment. If you suspect this is an issue, consider using polypropylene or glass containers for storing and preparing your solutions.
Quantitative Data Summary
The following table summarizes key data regarding the solubility and storage of this compound.
| Parameter | Value | Source |
| Recommended Solvent | Anhydrous Dimethyl Sulfoxide (DMSO) | [1][2] |
| Maximum Tolerated Final DMSO Concentration in Cell Culture | ≤ 0.5% (≤ 0.1% recommended) | [1][5] |
| Powder Storage | -20°C for up to 3 years | [2] |
| Stock Solution Storage (in DMSO) | -80°C for up to 3 months | [4] |
| Short-term Stock Solution Storage (in DMSO) | -20°C | [2] |
Experimental Protocols
Protocol for Preparation of this compound Stock and Working Solutions
This protocol provides a step-by-step guide for the proper preparation of this compound solutions to minimize stability issues.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes (polypropylene recommended)
-
Vortex mixer
-
Sonicator (optional)
-
Water bath (optional)
Procedure:
-
Prepare Concentrated Stock Solution:
-
Bring the vial of this compound powder to room temperature before opening to prevent condensation.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve your desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly until the powder is completely dissolved. If necessary, use a sonicator for a few minutes or warm the solution briefly in a 37-50°C water bath.[4] Visually inspect the solution to ensure there are no visible particles.
-
-
Aliquot and Store Stock Solution:
-
Once the stock solution is fully dissolved, aliquot it into single-use, sterile polypropylene microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage.
-
-
Prepare Working Solutions:
-
Thaw a single aliquot of the stock solution at room temperature.
-
Perform any necessary serial dilutions in anhydrous DMSO to reach a concentration closer to your final working concentration.
-
To prepare the final working solution, slowly add the diluted DMSO stock to your pre-warmed aqueous buffer or cell culture medium while gently vortexing. Do not add the aqueous solution directly to the concentrated DMSO stock.
-
Ensure the final concentration of DMSO in your experimental setup is as low as possible (ideally ≤ 0.1%).[5]
-
Protocol for Assessing Compound Stability in Experimental Media
This protocol can be used to determine the stability of this compound in your specific cell culture medium over the time course of your experiment.
Materials:
-
This compound working solution
-
Your experimental cell culture medium
-
Incubator set to your experimental conditions (e.g., 37°C, 5% CO₂)
-
Analytical method for quantifying this compound (e.g., HPLC-UV, LC-MS)
-
Sterile, sealed containers
Procedure:
-
Prepare a solution of this compound in your cell culture medium at the final concentration you plan to use in your experiments.
-
Also prepare a control sample of the medium containing the same final concentration of DMSO without the inhibitor.
-
Aliquot the solutions into sterile, sealed containers for each time point you wish to test (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Incubate the aliquots under your standard experimental conditions.
-
At each time point, remove an aliquot and immediately analyze the concentration of this compound using your chosen analytical method.
-
Compare the concentration at each time point to the initial concentration at time 0 to determine the rate of degradation.
Visualizations
SCFSkp2 Signaling Pathway
Caption: The SCFSkp2 E3 ubiquitin ligase complex targets p27 for degradation.
Experimental Workflow for Using this compound
Caption: A typical workflow for preparing and using this compound in experiments.
Troubleshooting Guide for Stability Issues
Caption: A decision tree for troubleshooting common stability issues with this compound.
References
- 1. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 2. file.selleckchem.com [file.selleckchem.com]
- 3. ziath.com [ziath.com]
- 4. selleckchem.com [selleckchem.com]
- 5. lifetein.com [lifetein.com]
- 6. Light-Sensitive Injectable Prescription Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug adsorption to plastic containers and retention of drugs in cultured cells under in vitro conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Reduction of non-specific adsorption of drugs to plastic containers used in bioassays or analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Off-Target Effects of Skp2 Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Skp2 inhibitors. Our goal is to help you navigate potential experimental challenges and mitigate off-target effects to ensure the accuracy and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What are the most common off-target effects observed with Skp2 inhibitors?
A1: While some Skp2 inhibitors demonstrate high selectivity, off-target effects can still occur. The most common off-target effects involve the inhibition of other F-box proteins, which are structurally similar to Skp2 and are components of other SCF E3 ubiquitin ligase complexes. For instance, compound #25 (also known as SZL-P1-41) has been shown to selectively suppress Skp2 E3 ligase activity without appreciable effects on the activity of other SCF complexes containing Fbw7 or β-TrCP.[1] However, it is crucial to experimentally validate the specificity of any Skp2 inhibitor in your model system. Off-target effects on kinases have also been reported for some small molecules, making it important to perform broad-panel screening.
Q2: How can I validate that the observed phenotype is a direct result of Skp2 inhibition?
A2: To confirm that your experimental observations are due to on-target Skp2 inhibition, we recommend the following control experiments:
-
siRNA/shRNA Knockdown: Compare the phenotype induced by the Skp2 inhibitor with that of Skp2 knockdown using siRNA or shRNA. A high degree of similarity between the two suggests on-target activity.
-
Rescue Experiments: In a Skp2 knockdown background, the effects of the inhibitor should be diminished or absent.
-
Cellular Thermal Shift Assay (CETSA): This assay directly assesses the binding of the inhibitor to Skp2 in a cellular context, providing evidence of target engagement.[2][3]
Q3: My Skp2 inhibitor is causing unexpected levels of apoptosis or senescence. Is this an off-target effect?
A3: Not necessarily. Skp2 plays a crucial role in cell cycle progression and its inhibition can lead to the accumulation of cell cycle inhibitors like p27 and p21, which in turn can trigger apoptosis or senescence.[1][4] However, if the observed level of cell death is significantly higher than what is seen with Skp2 knockdown, it may indicate off-target toxicity. It is important to perform dose-response experiments and compare the inhibitor's effect with a known inducer of apoptosis or senescence in your cell line as a positive control. Some natural compounds with Skp2 inhibitory activity, like gentian violet, may have other cellular toxic functions that contribute to their low IC50 values.[4]
Troubleshooting Guide
Problem 1: No or minimal increase in p27 levels after inhibitor treatment.
| Possible Cause | Troubleshooting Step |
| Ineffective Inhibitor Concentration | Perform a dose-response experiment to determine the optimal concentration of the inhibitor for your specific cell line. IC50 values can vary significantly between cell types. |
| Rapid p27 Degradation by Other Mechanisms | Ensure that the proteasome is functional. Treat cells with a proteasome inhibitor (e.g., MG132) as a positive control to confirm that p27 can accumulate. |
| Cell Line Insensitivity | Some cell lines may have redundant pathways for p27 degradation or may not be dependent on the Skp2-p27 axis for cell cycle control. Confirm Skp2 expression levels in your cell line. |
| Inhibitor Inactivity | Verify the integrity and activity of your inhibitor stock. If possible, test its activity in an in vitro ubiquitination assay. |
Problem 2: Discrepancy between in vitro and in vivo results.
| Possible Cause | Troubleshooting Step |
| Poor Pharmacokinetics/Pharmacodynamics (PK/PD) | The inhibitor may have poor bioavailability, rapid metabolism, or may not reach the target tissue at a sufficient concentration in vivo. Conduct PK/PD studies to assess drug exposure. |
| Activation of Compensatory Pathways in vivo | The complex in vivo environment may trigger compensatory signaling pathways that are not active in vitro, masking the effect of the inhibitor. Analyze key signaling pathways in your in vivo model. |
| Off-target Effects in vivo | The inhibitor may have off-target effects in other tissues or cell types that are not present in your in vitro model, leading to unexpected toxicity or altered efficacy. |
Problem 3: Inconsistent results between different batches of inhibitor.
| Possible Cause | Troubleshooting Step |
| Variability in Compound Purity | Ensure that each new batch of inhibitor is accompanied by a certificate of analysis confirming its purity and identity. |
| Improper Storage and Handling | Store the inhibitor according to the manufacturer's instructions to prevent degradation. Prepare fresh stock solutions regularly. |
Data Presentation: Comparison of Skp2 Inhibitors
The following table summarizes the properties of commonly used Skp2 inhibitors. Note that IC50 values can vary depending on the cell line and assay conditions.
| Inhibitor | Mechanism of Action | Reported IC50 (Cell-based) | Known Off-Targets/Selectivity |
| SZL-P1-41 (Cpd #25) | Prevents Skp2-Skp1 interaction | 5.15 µM (H460) | No appreciable effect on Fbw7 and β-TrCP E3 ligase activity.[1] |
| SKPin C1 | Targets the Skp2-p27 interaction interface | 33 µM (H460), 2.4 µM (TAIL7) | Does not alter protein levels of Skp2, Skp1, or Cul1.[4][5] |
| Gentian Violet | Disrupts the binding between Skp2 and p27 | 0.4 µM (HeLa), 0.6 µM (tsFT210) | Known to have other cellular toxic functions, including genetic toxicity and uncoupling of mitochondrial oxidative phosphorylation.[4] |
Experimental Protocols
In Vitro Ubiquitination Assay
This assay is used to determine if a compound directly inhibits the E3 ligase activity of the SCF-Skp2 complex.
Materials:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme (e.g., UbcH3)
-
Recombinant SCF-Skp2 complex components (Skp1, Cul1, Rbx1, Skp2)
-
Recombinant Cks1
-
Recombinant p27 (substrate)
-
Ubiquitin
-
ATP
-
10x Ubiquitination buffer (e.g., 500 mM Tris-HCl pH 7.5, 50 mM MgCl2, 10 mM DTT)
-
Skp2 inhibitor and vehicle control (e.g., DMSO)
-
SDS-PAGE gels and Western blot reagents
-
Anti-p27 and Anti-Ubiquitin antibodies
Procedure:
-
Prepare the reaction mixture in a total volume of 50 µL:
-
1x Ubiquitination buffer
-
5 mM ATP
-
100 nM E1
-
1 µM E2
-
50 nM SCF-Skp2 complex
-
100 nM Cks1
-
200 nM p27
-
10 µM Ubiquitin
-
Skp2 inhibitor at various concentrations or vehicle control.
-
-
Incubate the reaction at 37°C for 1-2 hours.
-
Stop the reaction by adding 2x SDS-PAGE loading buffer and boiling for 5 minutes.
-
Resolve the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Perform a Western blot using an anti-p27 antibody to detect the ubiquitination ladder of p27. An anti-ubiquitin antibody can also be used to confirm the presence of polyubiquitin chains.
Co-Immunoprecipitation (Co-IP) to Assess Skp2-Skp1 Interaction
This protocol is designed to determine if a Skp2 inhibitor disrupts the interaction between Skp2 and Skp1 in cells.
Materials:
-
Cell culture reagents
-
Skp2 inhibitor and vehicle control
-
Co-IP Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, protease and phosphatase inhibitors)
-
Anti-Skp2 antibody for immunoprecipitation
-
Protein A/G magnetic beads or agarose beads
-
SDS-PAGE gels and Western blot reagents
-
Anti-Skp1 and Anti-Skp2 antibodies for detection
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with the Skp2 inhibitor or vehicle control for the desired time and concentration.
-
Lyse the cells with Co-IP Lysis/Wash Buffer on ice.
-
Clarify the lysates by centrifugation.
-
Pre-clear the lysates by incubating with Protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysates with the anti-Skp2 antibody overnight at 4°C.
-
Add fresh Protein A/G beads and incubate for 2-4 hours at 4°C to capture the immune complexes.
-
Wash the beads 3-5 times with Co-IP Lysis/Wash Buffer.
-
Elute the protein complexes from the beads by boiling in 2x SDS-PAGE loading buffer.
-
Analyze the eluates by Western blotting with anti-Skp1 and anti-Skp2 antibodies. A decrease in the amount of Skp1 co-immunoprecipitated with Skp2 in the inhibitor-treated sample indicates disruption of the interaction.
Cellular Thermal Shift Assay (CETSA)
CETSA is a method to verify target engagement by measuring the thermal stabilization of a protein upon ligand binding.[2][3]
Materials:
-
Cell culture reagents
-
Skp2 inhibitor and vehicle control
-
PBS with protease inhibitors
-
PCR tubes or plate
-
Thermocycler
-
Lysis buffer (e.g., RIPA buffer)
-
SDS-PAGE gels and Western blot reagents
-
Anti-Skp2 antibody
Procedure:
-
Treat cultured cells with the Skp2 inhibitor or vehicle control.
-
Harvest and wash the cells with PBS containing protease inhibitors.
-
Resuspend the cells in PBS and aliquot into PCR tubes.
-
Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermocycler, followed by cooling to room temperature.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble fraction from the precipitated protein by centrifugation.
-
Analyze the soluble fractions by Western blotting using an anti-Skp2 antibody.
-
Quantify the band intensities to generate a melting curve for Skp2 in the presence and absence of the inhibitor. A shift in the melting curve to a higher temperature indicates stabilization of Skp2 by the inhibitor.
Visualizations
References
- 1. Pharmacological inactivation of Skp2 SCF ubiquitin ligase restricts cancer stem cell traits and cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Small-molecule compounds inhibiting S-phase kinase-associated protein 2: A review [frontiersin.org]
- 5. Specific Small Molecule Inhibitors of Skp2-Mediated p27 Degradation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the In Vivo Efficacy of SCFSkp2 Inhibitors
Disclaimer: The following troubleshooting guides and FAQs are based on general principles for in vivo studies with small molecule inhibitors and publicly available data on various SCFSkp2 inhibitors. While "SCFSkp2-IN-2" is used as a placeholder, the advice provided is intended to be broadly applicable to this class of compounds. Researchers should always consult specific product datasheets and relevant literature for their particular inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of SCFSkp2 inhibitors?
A1: SCFSkp2 is an E3 ubiquitin ligase complex that plays a critical role in cell cycle progression by targeting tumor suppressor proteins for degradation.[1] The S-phase kinase-associated protein 2 (Skp2) is the substrate recognition component of this complex.[1][2] SCFSkp2 inhibitors, such as the conceptual this compound, are designed to disrupt the function of this complex. Many small molecule inhibitors work by preventing the interaction between Skp2 and Skp1, a crucial step for the assembly and activity of the SCF complex.[3] By inhibiting this interaction, the degradation of key cell cycle regulators like p27, p21, and FOXO1 is prevented, leading to cell cycle arrest, senescence, and apoptosis in cancer cells.[4][5][6]
Q2: My SCFSkp2 inhibitor shows excellent in vitro activity but poor efficacy in my in vivo model. What are the potential reasons?
A2: This is a common challenge in drug development. Several factors could contribute to this discrepancy:
-
Poor Pharmacokinetics (PK): The compound may have low bioavailability, rapid metabolism, or rapid clearance in vivo, preventing it from reaching and maintaining a therapeutic concentration at the tumor site.[7]
-
Inadequate Formulation and Solubility: The inhibitor might not be sufficiently soluble in the vehicle used for in vivo administration, leading to poor absorption and distribution.
-
Suboptimal Dosing Regimen: The dose and frequency of administration may not be optimized to maintain the required therapeutic window.[8][9]
-
Lack of Target Engagement: The inhibitor may not be reaching the Skp2 target within the tumor tissue at a sufficient concentration to exert its effect.
-
Tumor Microenvironment: The in vivo tumor microenvironment is significantly more complex than in vitro cell culture conditions and may present barriers to drug penetration or promote resistance mechanisms.
-
Off-target Effects: The inhibitor might have off-target effects in vivo that are not apparent in vitro, leading to toxicity or other confounding outcomes.
Q3: How do I choose an appropriate vehicle for in vivo delivery of my SCFSkp2 inhibitor?
A3: Vehicle selection is critical for ensuring the solubility and stability of your inhibitor. The choice depends on the physicochemical properties of the compound and the route of administration. A tiered approach is often used:
-
Aqueous-based vehicles: Start with simple aqueous vehicles like saline or PBS if the compound has sufficient water solubility.
-
Co-solvents and Surfactants: For poorly soluble compounds, a mixture of co-solvents and surfactants is often necessary. Common components are listed in the table below.
-
Lipid-based formulations: For very hydrophobic compounds, lipid-based formulations like lipid emulsions or self-emulsifying drug delivery systems (SEDDS) can be considered.
It is crucial to perform a small-scale solubility and stability test of your formulation before preparing a large batch for your in vivo study. Always include a vehicle-only control group in your experiments.
Troubleshooting Guides
Issue 1: Poor In Vivo Efficacy
| Potential Cause | Troubleshooting Steps |
| Poor Solubility/Formulation | 1. Assess Solubility: Determine the solubility of this compound in various pharmaceutically acceptable vehicles. 2. Optimize Formulation: Test different combinations of co-solvents and surfactants to improve solubility. Refer to the table below for common formulation components. 3. Particle Size Reduction: For suspensions, consider micronization to improve dissolution and absorption. |
| Suboptimal Pharmacokinetics | 1. Conduct a Pilot PK Study: Administer a single dose of the inhibitor to a small group of animals and collect blood samples at multiple time points. Analyze the plasma concentration of the drug over time to determine key PK parameters (Cmax, Tmax, AUC, half-life).[7] 2. Modify Dosing Regimen: Based on the PK data, adjust the dose and frequency of administration to maintain the plasma concentration above the in vitro IC50.[8] |
| Lack of Target Engagement | 1. Pharmacodynamic (PD) Analysis: After treatment, collect tumor tissue and analyze for biomarkers of Skp2 inhibition. This could include measuring the protein levels of Skp2 substrates like p27 and p21 by Western blot or immunohistochemistry. An increase in these proteins would indicate target engagement.[6] 2. Dose Escalation: If target engagement is not observed, a higher dose may be required. |
Issue 2: Unexpected Toxicity in Animal Models
| Potential Cause | Troubleshooting Steps |
| Vehicle Toxicity | 1. Administer Vehicle Alone: Treat a control group of animals with the vehicle alone to assess its toxicity. 2. Reduce Vehicle Concentration: If the vehicle is causing toxicity, try to reduce the concentration of co-solvents or surfactants. |
| Off-Target Effects of the Inhibitor | 1. In Vitro Profiling: Screen the inhibitor against a panel of kinases and other potential off-targets to identify any unintended interactions. 2. Dose De-escalation: Reduce the dose to a level that is tolerated while still showing some evidence of target engagement. |
| Metabolite Toxicity | 1. Metabolite Identification: Analyze plasma and tissue samples to identify major metabolites of the inhibitor. 2. In Vitro Toxicity of Metabolites: Synthesize the major metabolites and test their toxicity in vitro. |
Data Presentation
Table 1: Common Components for In Vivo Formulations of Poorly Soluble Compounds
| Component Type | Examples | Typical Concentration Range | Notes |
| Co-solvents | PEG300, PEG400, Propylene Glycol, DMSO | 5-60% | High concentrations of DMSO can be toxic. |
| Surfactants | Tween 80, Cremophor EL, Solutol HS 15 | 1-10% | Can improve solubility and stability, but may also have biological effects. |
| Buffering Agents | Phosphate buffer, Citrate buffer | - | To maintain pH and stability. |
| Aqueous Vehicle | Saline, PBS, Water for Injection | q.s. to final volume | The primary liquid component. |
Table 2: Hypothetical Pharmacokinetic Parameters for a Novel SCFSkp2 Inhibitor
| Parameter | Intravenous (IV) | Oral (PO) |
| Dose | 5 mg/kg | 20 mg/kg |
| Cmax (ng/mL) | 1500 | 800 |
| Tmax (h) | 0.1 | 2 |
| AUC (ng*h/mL) | 3000 | 4500 |
| Half-life (h) | 4 | 6 |
| Bioavailability (%) | - | 75% |
Note: This table presents hypothetical data for illustrative purposes.
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Xenograft Mouse Model
-
Cell Culture and Implantation: Culture a relevant cancer cell line (e.g., a line with known Skp2 overexpression). Implant 1-5 x 10^6 cells subcutaneously into the flank of immunocompromised mice (e.g., nude or NSG mice).
-
Tumor Growth and Randomization: Monitor tumor growth using calipers. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Drug Preparation and Administration: Prepare the SCFSkp2 inhibitor in an optimized, sterile vehicle. Administer the drug to the treatment group via the chosen route (e.g., oral gavage, intraperitoneal injection) at the predetermined dose and schedule. The control group should receive the vehicle alone.
-
Monitoring: Monitor tumor growth, body weight, and the general health of the mice regularly (e.g., 2-3 times per week).
-
Endpoint and Tissue Collection: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and collect tumors and other relevant tissues for pharmacodynamic and other analyses.
Protocol 2: Western Blot Analysis for Target Engagement
-
Tissue Lysis: Homogenize a portion of the collected tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against p27, p21, and a loading control (e.g., GAPDH or β-actin).
-
Detection: After washing, incubate the membrane with an appropriate HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize the levels of p27 and p21 to the loading control. Compare the protein levels between the treated and control groups.
Visualizations
Caption: SCFSkp2 signaling pathway and the mechanism of its inhibition.
Caption: General experimental workflow for in vivo efficacy studies.
Caption: Troubleshooting decision tree for poor in vivo efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel roles of Skp2 E3 ligase in cellular senescence, cancer progression, and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological inactivation of Skp2 SCF ubiquitin ligase restricts cancer stem cell traits and cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterizing the signaling pathways that regulate Skp2 oncogenic function - Wenyi Wei [grantome.com]
- 5. SKping cell cycle regulation: role of ubiquitin ligase SKP2 in hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeted inhibition of SCFSKP2 confers anti-tumor activities resulting in a survival benefit in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and metabolism of SK&F 86002 in male and female Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dose optimization during drug development: whether and when to optimize - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Continued Treatment Effect of Zoledronic Acid Dosing Every 12 vs 4 Weeks in Women With Breast Cancer Metastatic to Bone: The OPTIMIZE-2 Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting SCFSkp2-IN-2 Experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering inconsistent results in experiments involving the Skp2 inhibitor, SCFSkp2-IN-2. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why am I observing significant variability in the IC50 value of this compound across different cancer cell lines?
Inconsistent IC50 values for this compound are a common observation and can be attributed to several factors inherent to the compound and the biological systems being studied.
-
Cell Line-Specific Dependencies: The cytotoxic and cytostatic effects of Skp2 inhibition are highly dependent on the genetic background of the cancer cells. Factors such as the status of tumor suppressor genes like RB1 and p53, and the expression levels of Skp2 and its downstream targets (e.g., p27, p21), can significantly influence the sensitivity of a cell line to this compound.[1]
-
Proliferation Rate: The efficacy of this compound is often linked to the proliferative state of the cells, as Skp2 levels fluctuate throughout the cell cycle, peaking in the S phase.[2] Cell lines with different doubling times may therefore exhibit varied responses.
-
Experimental Conditions: Minor variations in experimental parameters such as cell density, serum concentration in the culture medium, and the duration of drug exposure can lead to different IC50 values.
Troubleshooting Steps:
-
Characterize Your Cell Line: Before initiating experiments, thoroughly characterize the relevant genetic features of your cell lines, including RB1 and p53 status, and baseline Skp2 and p27 protein levels.
-
Standardize Protocols: Ensure strict adherence to a standardized protocol for all IC50 determinations, including cell seeding density, treatment duration, and the specific cell viability assay used.
-
Control for Proliferation: Consider normalizing your results to the cell proliferation rate to account for differences in cell growth.
Q2: My experimental results with this compound are not reproducible. What are the common sources of error?
Lack of reproducibility can stem from issues with compound handling, experimental setup, or data analysis.
-
Compound Stability and Solubility: this compound, like many small molecules, can be prone to degradation or precipitation if not handled and stored correctly. It is highly soluble in DMSO, but its stability in aqueous media over long incubation periods may be limited.[3]
-
Inconsistent Drug Concentration: Errors in preparing serial dilutions or the use of aged stock solutions can lead to significant variations in the final compound concentration.
-
Cell Culture Conditions: Factors such as passage number, confluency at the time of treatment, and mycoplasma contamination can all impact cellular responses to drug treatment.
Troubleshooting Steps:
-
Proper Compound Handling: Prepare fresh dilutions of this compound from a validated stock solution for each experiment. Store the stock solution in small aliquots at -80°C to minimize freeze-thaw cycles.[4]
-
Consistent Cell Culture Practices: Use cells within a defined passage number range and ensure consistent confluency at the start of each experiment. Regularly test for mycoplasma contamination.
-
Include Appropriate Controls: Always include both positive and negative controls in your experiments to ensure that the observed effects are specific to this compound.
Q3: I am observing unexpected or off-target effects in my experiments. What could be the cause?
While this compound is designed to be a specific inhibitor of the Skp2-Skp1 interaction, off-target effects can occur, particularly at higher concentrations.
-
Concentration-Dependent Effects: At higher concentrations, some Skp2 inhibitors have been shown to induce the degradation of Skp2 itself, which could lead to complex downstream consequences.
-
Pathway Crosstalk: The SCFSkp2 pathway is part of a complex signaling network. Inhibition of Skp2 can lead to the accumulation of its various substrates, including p27, p21, and FOXO1, which in turn can trigger a cascade of downstream events that may not be immediately intuitive.[3][5]
-
Compound Purity: The purity of the this compound used can also be a factor. Impurities could have their own biological activities.
Troubleshooting Steps:
-
Dose-Response Curve: Perform a comprehensive dose-response analysis to identify the optimal concentration range where the desired on-target effects are observed without significant off-target activity.
-
Validate with a Second Inhibitor: To confirm that the observed phenotype is due to Skp2 inhibition, consider using a structurally different Skp2 inhibitor as a validation tool.
-
Rescue Experiments: If possible, perform rescue experiments by overexpressing a downstream effector to see if the observed phenotype can be reversed.
Quantitative Data Summary
The following table summarizes the reported in vitro and in vivo activity of this compound. Note that IC50 values can vary between different studies and experimental conditions.
| Parameter | Cell Line | Value | Reference |
| Binding Affinity (KD) | - | 28.77 µM | [3] |
| IC50 (Proliferation) | A549 | 3 µM (24h), 2.5 µM (48h) | [3] |
| IC50 (Proliferation) | H1299 | Dose-dependent inhibition (0.3-3 µM) | [3] |
| In Vivo Efficacy | A549 Xenograft | 55-64% tumor growth inhibition (15-45 mg/kg, i.p.) | [3] |
Experimental Protocols
1. Cell Proliferation Assay (MTT/XTT)
This protocol outlines a general procedure for assessing the effect of this compound on cell proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO.[3] Perform serial dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.[4]
-
Treatment: Remove the overnight culture medium and add 100 µL of the medium containing the various concentrations of this compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT/XTT Addition: Add 10-20 µL of MTT (5 mg/mL in PBS) or XTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: If using MTT, add 100 µL of solubilization solution (e.g., DMSO or a specialized buffer) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
2. Western Blot Analysis of SCFSkp2 Pathway Proteins
This protocol provides a framework for analyzing changes in protein expression following treatment with this compound.
-
Cell Lysis: After treatment with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes at 95°C.
-
SDS-PAGE: Separate the protein samples on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Skp2, p27, p21, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Densitometry: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression.
3. Apoptosis Assay (Annexin V/PI Staining)
This protocol describes a method to assess apoptosis induced by this compound using flow cytometry.
-
Cell Treatment: Treat cells with this compound at the desired concentrations for the appropriate duration.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells by flow cytometry within 1 hour. Live cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be both Annexin V and PI positive.
Visualizations
Signaling Pathway of SCFSkp2 Inhibition
Caption: Mechanism of action of this compound leading to cell cycle arrest and apoptosis.
Experimental Workflow for Troubleshooting Inconsistent Results
Caption: A logical workflow to identify sources of inconsistent experimental results.
References
- 1. Small-molecule compounds inhibiting S-phase kinase-associated protein 2: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of the SCFSkp2 ubiquitin ligase in the degradation of p21Cip1 in S phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. Pharmacological inactivation of Skp2 SCF ubiquitin ligase restricts cancer stem cell traits and cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing SCFSkp2-IN-2 Delivery to Tumor Cells
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the delivery of SCFSkp2-IN-2 to tumor cells. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to facilitate your research and development efforts.
Troubleshooting Guide
This guide addresses common issues encountered during the formulation and delivery of this compound.
| Problem | Potential Cause | Suggested Solution |
| Low aqueous solubility of this compound | The inherent hydrophobicity of many small molecule inhibitors. | Encapsulate this compound into a nanoparticle-based delivery system such as liposomes, polymeric nanoparticles (e.g., PLGA), or solid lipid nanoparticles (SLNs) to improve its dispersibility in aqueous media.[1][2] |
| Poor in vivo efficacy despite in vitro potency | - Rapid clearance from circulation.- Off-target distribution.- Low bioavailability at the tumor site. | - Utilize nanoparticle formulations to prolong circulation time through the enhanced permeability and retention (EPR) effect.[1]- Decorate nanoparticles with targeting ligands (e.g., antibodies, peptides) that recognize specific receptors on tumor cells for active targeting.- Employ delivery systems that protect the drug from premature metabolism.[3] |
| High systemic toxicity or off-target effects | Non-specific biodistribution of the free drug, affecting healthy tissues. | - Encapsulation within nanoparticles can shield healthy tissues from the drug, reducing off-target toxicity.[4]- Targeted nanoparticle systems can further enhance drug accumulation at the tumor site, lowering the required systemic dose. |
| Development of multidrug resistance (MDR) | Cancer cells express efflux pumps (e.g., P-glycoprotein) that actively remove the drug. | - Co-encapsulate this compound with an MDR inhibitor in the same nanoparticle to ensure simultaneous delivery to the tumor cell.- Nanoparticles can bypass efflux pumps by entering cells via endocytosis.[4][5] |
| Inconsistent results between experimental batches | Variability in nanoparticle formulation, drug loading, or characterization. | - Strictly adhere to standardized protocols for nanoparticle preparation and characterization.- Thoroughly characterize each batch for particle size, polydispersity index (PDI), zeta potential, drug loading, and encapsulation efficiency.[6][7] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a small molecule inhibitor of the S-phase kinase-associated protein 2 (Skp2).[8][9][10] Skp2 is a component of the SCF (Skp1-Cul1-F-box) E3 ubiquitin ligase complex, which targets various tumor suppressor proteins, most notably p27, for degradation.[11][12][13] By inhibiting Skp2, this compound prevents the degradation of p27, leading to cell cycle arrest at the G0/G1 phase and induction of apoptosis in cancer cells.[8]
Q2: Why is direct administration of this compound often suboptimal for cancer therapy?
A2: Like many small molecule inhibitors, this compound likely faces challenges with poor aqueous solubility, which can lead to low bioavailability and rapid clearance from the body.[14] This necessitates higher or more frequent dosing, which can increase systemic toxicity. Nanoparticle-based delivery systems can help overcome these limitations.[3][15]
Q3: What are the most promising nanoparticle-based delivery systems for this compound?
A3: Given that this compound is a hydrophobic small molecule, several nanoparticle platforms are suitable:
-
Liposomes: Vesicles composed of lipid bilayers that can encapsulate hydrophobic drugs within their membrane.[16][17][]
-
Polymeric Nanoparticles (e.g., PLGA): Biodegradable polymers that can encapsulate drugs within their matrix.[19][20][21][22][23]
-
Solid Lipid Nanoparticles (SLNs): Lipid-based nanoparticles that are solid at room and body temperature, offering good stability and drug-loading capacity.[1][2][4][5][24]
Q4: How can I target the delivery of this compound specifically to tumor cells?
A4: There are two main targeting strategies:
-
Passive Targeting: This relies on the Enhanced Permeability and Retention (EPR) effect, where nanoparticles (typically 10-200 nm in size) extravasate through leaky tumor vasculature and accumulate in the tumor tissue due to poor lymphatic drainage.[1][25]
-
Active Targeting: This involves functionalizing the surface of the nanoparticles with ligands (e.g., antibodies, peptides, aptamers) that bind to specific receptors overexpressed on the surface of cancer cells. This enhances cellular uptake and specificity.
Q5: What are the critical parameters to assess when developing a nanoparticle formulation for this compound?
A5: Key parameters include:
-
Particle Size and Polydispersity Index (PDI): Affects biodistribution, cellular uptake, and EPR effect.
-
Zeta Potential: Influences colloidal stability and interaction with cell membranes.
-
Drug Loading and Encapsulation Efficiency: Determines the amount of drug carried by the nanoparticles.
-
In Vitro Drug Release Profile: Characterizes the rate and mechanism of drug release from the nanoparticles.[6][7]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and analogous Skp2 inhibitors from published studies.
Table 1: In Vitro Efficacy of this compound [8]
| Cell Line | Cancer Type | Time Point (h) | IC50 (µM) |
| A549 | Non-small cell lung cancer | 24 | 3.0 |
| A549 | Non-small cell lung cancer | 48 | 2.5 |
| A549 | Non-small cell lung cancer | 72 | 0.7 |
| H1299 | Non-small cell lung cancer | 24 | 3.9 |
| H1299 | Non-small cell lung cancer | 48 | 1.8 |
| H1299 | Non-small cell lung cancer | 72 | 1.1 |
Table 2: In Vivo Efficacy of this compound in A549 Xenograft Model [8]
| Treatment Group | Dose (mg/kg) | Administration Route | Dosing Schedule | Tumor Growth Inhibition (%) |
| This compound | 15 | Intraperitoneal | Daily for 14 days | 55 |
| This compound | 45 | Intraperitoneal | Daily for 14 days | 64 |
Experimental Protocols
The following are generalized protocols for the formulation and evaluation of this compound loaded nanoparticles. Note: Due to the lack of specific published data on the physicochemical properties of this compound, these protocols should be considered a starting point and will require optimization.
Protocol 1: Formulation of this compound Loaded PLGA Nanoparticles (Solvent Evaporation Method)[20][23]
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Poly(vinyl alcohol) (PVA)
-
Dichloromethane (DCM)
-
Deionized water
Procedure:
-
Organic Phase Preparation: Dissolve a known amount of PLGA and this compound in DCM.
-
Aqueous Phase Preparation: Prepare an aqueous solution of PVA.
-
Emulsification: Add the organic phase to the aqueous phase and emulsify using a probe sonicator on an ice bath.
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the DCM to evaporate, leading to the formation of nanoparticles.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles.
-
Washing: Wash the nanoparticles with deionized water to remove excess PVA and unencapsulated drug.
-
Lyophilization (Optional): Lyophilize the nanoparticles for long-term storage.
Protocol 2: Formulation of this compound Loaded Liposomes (Thin-Film Hydration Method)[16][17]
Materials:
-
This compound
-
Phospholipids (e.g., DSPC)
-
Cholesterol
-
Chloroform
-
Phosphate-buffered saline (PBS)
Procedure:
-
Lipid Film Formation: Dissolve the phospholipids, cholesterol, and this compound in chloroform in a round-bottom flask.
-
Solvent Evaporation: Evaporate the chloroform using a rotary evaporator to form a thin lipid film on the flask wall.
-
Hydration: Hydrate the lipid film with PBS by vortexing or sonicating, leading to the formation of multilamellar vesicles (MLVs).
-
Size Reduction: Extrude the MLV suspension through polycarbonate membranes of defined pore sizes to obtain unilamellar vesicles of a desired size.
Protocol 3: In Vitro Characterization of Nanoparticles[6][7]
-
Particle Size and Zeta Potential: Use Dynamic Light Scattering (DLS) to measure the hydrodynamic diameter, polydispersity index (PDI), and zeta potential of the nanoparticle suspension.
-
Drug Loading and Encapsulation Efficiency:
-
Dissolve a known amount of drug-loaded nanoparticles in a suitable organic solvent.
-
Quantify the amount of this compound using a validated analytical method (e.g., HPLC).
-
Calculate Drug Loading (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100.
-
Calculate Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100.
-
-
In Vitro Drug Release:
-
Disperse the drug-loaded nanoparticles in a release medium (e.g., PBS at pH 7.4 and pH 5.5 to simulate physiological and endosomal conditions, respectively).
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points, collect samples and separate the released drug from the nanoparticles (e.g., by centrifugation).
-
Quantify the amount of released drug.
-
Protocol 4: In Vivo Evaluation in a Tumor Xenograft Model[14][25][26][27][28][29][30][31][32][33][34][35]
Animal Model: Immunocompromised mice bearing subcutaneous tumors (e.g., A549).
-
Maximum Tolerated Dose (MTD) Study: Determine the highest dose of the nanoparticle formulation that can be administered without causing significant toxicity.
-
Pharmacokinetic (PK) Study:
-
Administer a single dose of free this compound and the nanoparticle formulation intravenously.
-
Collect blood samples at various time points.
-
Analyze the plasma concentration of this compound to determine key PK parameters (e.g., half-life, clearance, area under the curve).[3]
-
-
Biodistribution Study:
-
Efficacy Study:
-
Randomize tumor-bearing mice into different treatment groups (e.g., vehicle control, free drug, nanoparticle formulation).
-
Administer treatments according to a predetermined schedule.
-
Monitor tumor volume and body weight regularly.
-
At the end of the study, euthanize the animals and collect tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).[14][29]
-
Visualizations
Signaling Pathway of SCFSkp2 and its Inhibition
Caption: Mechanism of this compound action.
Experimental Workflow for Nanoparticle Formulation and Evaluation
Caption: Workflow for developing this compound nanoparticles.
Troubleshooting Logic for Poor In Vivo Efficacy
Caption: Logic for troubleshooting poor in vivo results.
References
- 1. chalcogen.ro [chalcogen.ro]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetic studies of nanoparticles as a delivery system for conventional drugs and herb-derived compounds for cancer therapy: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mmsl.actavia.cz [mmsl.actavia.cz]
- 5. japsonline.com [japsonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. medic.upm.edu.my [medic.upm.edu.my]
- 8. medchemexpress.com [medchemexpress.com]
- 9. glpbio.com [glpbio.com]
- 10. This compound - Immunomart [immunomart.com]
- 11. bluetigerscientific.com [bluetigerscientific.com]
- 12. SCF-Skp2 Protein Complex, Active, 10 µg | 23-023 [merckmillipore.com]
- 13. kirschner.med.harvard.edu [kirschner.med.harvard.edu]
- 14. Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Systematic comparison of methods for determining the in vivo biodistribution of porous nanostructured injectable inorganic particles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Liposome Encapsulation Protocols for Hydrophilic and Hydrophobic Drugs - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs [protocols.io]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. Effect of surfactant on the size and stability of PLGA nanoparticles encapsulating a protein kinase C inhibitor [ouci.dntb.gov.ua]
- 22. Publication: Formulation of Liver-Specific PLGA-DY-635 Nanoparticles Loaded with the Protein Kinase C Inhibitor Bisindolylmaleimide I [sciprofiles.com]
- 23. static.igem.org [static.igem.org]
- 24. Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. In vivo Biodistribution and Clearance Studies using Multimodal ORMOSIL Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Quantitative Assessment of Nanoparticle Biodistribution by Fluorescence Imaging, Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
addressing resistance to SCFSkp2-IN-2 treatment
Technical Support Center: SCFSkp2-IN-2
Welcome to the technical support center for this compound. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with this specific S-phase kinase-associated protein 2 (Skp2) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that targets the Skp2 E3 ubiquitin ligase complex. Skp2 is the F-box protein component of the Skp1-Cullin-1-F-box (SCF) complex, which is responsible for recognizing and tagging specific protein substrates for degradation by the proteasome.[1] this compound, also known as SZL-P1-41 or compound #25, functions by binding to the F-box domain of Skp2.[2][3] This action prevents the assembly of the Skp2-Skp1 complex, thereby inactivating the E3 ligase activity of the entire SCFSkp2 complex.[3][4][5] The primary and most well-documented downstream effect of this inhibition is the stabilization and accumulation of the cyclin-dependent kinase inhibitor p27Kip1, a key substrate of Skp2.[6][7][8][9] Increased levels of p27 lead to cell cycle arrest, typically in the G1 phase, and can induce apoptosis or cellular senescence.[3][10]
Q2: What are the key downstream markers to confirm this compound activity?
A2: The most reliable method to confirm target engagement is to measure the accumulation of Skp2 substrates. The primary biomarker is a significant increase in the protein levels of p27Kip1.[10][11][12] Other substrates that may accumulate upon Skp2 inhibition include p21Cip1 and Cyclin E.[6][13] Therefore, Western blotting for these proteins is the recommended validation assay. A corresponding decrease in cell proliferation or an increase in the G1 population observed via cell cycle analysis can serve as functional confirmation of the inhibitor's activity.
Q3: In which cancer cell lines is this compound expected to be effective?
A3: The effectiveness of Skp2 inhibitors often correlates with cancers where Skp2 is overexpressed and/or p27 levels are low.[9] Skp2 overexpression is common in many human cancers, including prostate, lung, breast, and endometrial cancers, as well as osteosarcoma and melanoma, and is often associated with poor prognosis and chemoresistance.[1][12][14] Cell lines with loss or inactivation of the retinoblastoma protein (RB1) may be particularly sensitive, as pRB normally represses Skp2 expression and activity.[15]
Q4: What are the known or theoretical mechanisms of resistance to this compound?
A4: Resistance to Skp2 inhibition can arise from several mechanisms.[16][17] These include:
-
Signaling Feedback Loops: Activation of compensatory signaling pathways, such as the PI3K/Akt pathway, can promote cell survival and bypass the effects of Skp2 inhibition.[16][17][18] A feedback mechanism where PI3K inhibitor treatment leads to Skp2-dependent AKT reactivation has been described, suggesting a complex interplay.[18]
-
Enhanced DNA Damage Response: Skp2 is involved in DNA damage repair, and cells that enhance these repair mechanisms may become resistant to the apoptotic effects of treatment.[16][17]
-
Epithelial-Mesenchymal Transition (EMT): The acquisition of EMT properties has been linked to Skp2-mediated drug resistance.[16][17]
-
Cancer Stem Cells (CSCs): The presence and plasticity of CSCs are considered a key reason for acquired drug resistance. Skp2 inhibition has been shown to restrict CSC traits, suggesting that a failure to eliminate this population could lead to resistance.[4][19]
Troubleshooting Guide
Problem 1: No significant increase in p27 levels is observed after treatment.
| Possible Cause | Troubleshooting Step |
| Compound Inactivity | Verify the integrity and concentration of the this compound stock solution. If possible, test the compound in a validated positive control cell line known to be sensitive to Skp2 inhibition. |
| Insufficient Dose or Time | Perform a dose-response and time-course experiment. Incubate cells with a range of concentrations (e.g., 1-20 µM) for various durations (e.g., 12, 24, 48 hours) before harvesting for Western blot analysis. |
| Cell Line Insensitivity | The chosen cell line may have low intrinsic Skp2 expression or may lack functional p27. Verify the basal expression levels of Skp2 and p27 in your untreated cells via Western blot. |
| Rapid Compound Degradation | Ensure appropriate storage of the compound. Consider the stability of the compound in your specific cell culture medium over the course of the experiment. |
Problem 2: p27 levels increase, but there is no effect on cell viability or proliferation.
| Possible Cause | Troubleshooting Step |
| p27-Independent Proliferation | The cell line may have mutations downstream of p27 (e.g., in cell cycle checkpoint genes) that allow proliferation despite p27 accumulation. Analyze the cell cycle profile by flow cytometry to see if the inhibitor induces a G1 arrest, even if it doesn't cause cell death. |
| Activation of Survival Pathways | The inhibitor may be triggering pro-survival pathways (e.g., Akt) that counteract the pro-apoptotic effects of p27 accumulation.[18] Perform Western blots for key survival markers like phosphorylated Akt (p-Akt). |
| Cytostatic, Not Cytotoxic Effect | In some cell lines, Skp2 inhibition may primarily induce a cytostatic (growth arrest) rather than a cytotoxic (cell death) effect.[12] Use assays that distinguish between these effects, such as a colony formation assay in addition to a short-term viability assay (e.g., MTS or CellTiter-Glo). |
| Off-Target Effects | While specific, high concentrations of any inhibitor can have off-target effects. Ensure you are using the lowest effective concentration determined from your dose-response experiments. |
Problem 3: High variability between experimental replicates.
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a uniform single-cell suspension before plating and use a consistent cell number for all wells and experiments. |
| Edge Effects in Plates | Minimize "edge effects" in 96-well plates by not using the outermost wells for experimental conditions or by ensuring they are filled with media to maintain humidity. |
| Compound Precipitation | Visually inspect the media after adding the compound to ensure it is fully dissolved. Sonication or vortexing of the stock solution before dilution may be necessary. |
| Assay Timing | For viability assays, ensure the readout is performed at a consistent time point after treatment, as the cellular response can be dynamic. |
Quantitative Data Summary
Table 1: Substrates of the SCFSkp2 E3 Ligase Complex
| Substrate | Function | Consequence of Degradation |
| p27Kip1 | Cyclin-Dependent Kinase (CDK) Inhibitor | Promotes G1/S phase transition |
| p21Cip1 | CDK Inhibitor | Promotes S phase progression |
| p57Kip2 | CDK Inhibitor | Promotes cell cycle progression |
| Cyclin E | Cell Cycle Regulator | Controls G1/S transition |
| E2F-1 | Transcription Factor | Regulates cell cycle entry |
| c-Myc | Transcription Factor | Promotes proliferation and growth |
| Akt | Kinase | Promotes survival and glycolysis |
This table summarizes key substrates targeted by the SCFSkp2 complex for ubiquitination and degradation. Inhibition of Skp2 is expected to lead to the accumulation of these proteins.[4][6][9][13][17][19]
Experimental Protocols
Protocol 1: Western Blotting for p27 Accumulation
-
Cell Seeding and Treatment: Plate cells in 6-well plates to achieve 70-80% confluency at the time of harvest. Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for 24-48 hours.
-
Cell Lysis: Wash cells twice with ice-cold PBS. Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
Sample Preparation: Prepare samples by adding Laemmli sample buffer to equal amounts of protein (e.g., 20-30 µg) and boil for 5-10 minutes.
-
SDS-PAGE and Transfer: Load samples onto an SDS-PAGE gel (e.g., 12% acrylamide for p27). After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.[15]
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against p27Kip1 overnight at 4°C. Wash the membrane three times with TBST.
-
Detection: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash three times with TBST. Detect the signal using an ECL substrate and an imaging system.
-
Normalization: Strip the membrane and re-probe with an antibody for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Protocol 2: Cell Viability Assay (CellTiter-Glo®)
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of medium.[15] Allow cells to attach overnight.
-
Treatment: Treat cells with a serial dilution of this compound and a vehicle control. Include wells with medium only for background measurement.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) in a cell culture incubator.[15]
-
Assay Procedure: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).
-
Signal Development: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Record luminescence using a plate-reading luminometer.
-
Data Analysis: Subtract the background luminescence from all readings. Normalize the data to the vehicle control-treated cells (set to 100% viability) and calculate IC50 values using appropriate software.
Visualizations
// Pathway connections {p27, p21, CyclinE} -> Skp2 [label=" recognition", fontcolor="#5F6368", color="#5F6368", style=dashed, arrowhead=open]; Rbx1 -> Ub [style=invis]; Ub -> {p27, p21, CyclinE} [label=" ubiquitination", fontcolor="#5F6368", color="#5F6368"]; {p27, p21, CyclinE} -> Proteasome [color="#EA4335"]; Proteasome -> Proliferation [color="#34A853"]; p27 -> G1_Arrest [color="#EA4335"]; G1_Arrest -> Proliferation [label=" inhibits", fontcolor="#EA4335", color="#EA4335", arrowhead=tee]; G1_Arrest -> Apoptosis;
// Inhibitor action Inhibitor -> Skp1 [label=" blocks\n interaction", fontcolor="#EA4335", color="#EA4335", arrowhead=tee, style=bold]; } end_dot Caption: Mechanism of this compound action and its downstream effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Small-molecule compounds inhibiting S-phase kinase-associated protein 2: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Skp2: A dream target in the coming age of cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological inactivation of Skp2 SCF ubiquitin ligase restricts cancer stem cell traits and cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. embopress.org [embopress.org]
- 7. Targeted disruption of Skp2 results in accumulation of cyclin E and p27(Kip1), polyploidy and centrosome overduplication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Specific Small Molecule Inhibitors of Skp2-Mediated p27 Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Skp2-dependent degradation of p27kip1 is essential for cell cycle progression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Inhibitors of SCF-Skp2/Cks1 E3 Ligase Block Estrogen-Induced Growth Stimulation and Degradation of Nuclear p27kip1: Therapeutic Potential for Endometrial Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Role of the SCFSkp2 ubiquitin ligase in the degradation of p21Cip1 in S phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Targeted inhibition of SCFSKP2 confers anti-tumor activities resulting in a survival benefit in osteosarcoma. [escholarship.org]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Emerging Roles of SKP2 in Cancer Drug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Emerging Roles of SKP2 in Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Skp2-dependent reactivation of AKT drives resistance to PI3K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The Skp2 Pathway: A Critical Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
refining SCFSkp2-IN-2 experimental conditions for reproducibility
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to ensure the successful and reproducible application of SCFSkp2-IN-2 in your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule inhibitor of the S-phase kinase-associated protein 2 (Skp2). Its principal mechanism involves binding directly to Skp2, which prevents the formation of the Skp1-Skp2 complex.[1] This disruption abrogates the E3 ubiquitin ligase activity of the SCF (Skp1-Cullin-1-F-box) complex towards its substrates.[1] At higher concentrations, this compound can also induce the proteasome-dependent degradation of Skp2 itself.[1][2]
Q2: What are the expected downstream effects of this compound treatment?
A2: By inhibiting SCFSkp2, the inhibitor prevents the degradation of key cell cycle regulators. This leads to the accumulation of proteins such as p27Kip1 and p21Cip1.[3][4] The stabilization of these cyclin-dependent kinase (CDK) inhibitors results in cell cycle arrest, typically at the G0/G1 checkpoint.[2] Consequently, researchers can observe outcomes such as inhibition of cell proliferation, induction of apoptosis, and cellular senescence.[1][2]
Q3: In which cell lines has this compound been shown to be effective?
A3: this compound has demonstrated efficacy in non-small cell lung cancer (NSCLC) cell lines, including A549 and H1299.[2]
Q4: What is the recommended solvent for this compound?
A4: For in vitro experiments, this compound should be dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution. Further dilutions into aqueous cell culture media should be made immediately prior to use.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or low activity of the inhibitor | Inhibitor degradation: Improper storage or multiple freeze-thaw cycles of the stock solution. | Prepare fresh stock solutions of this compound in DMSO and store at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. |
| Suboptimal concentration: The concentration of the inhibitor may be too low for the specific cell line or experimental conditions. | Perform a dose-response experiment to determine the optimal concentration. Based on existing data, a range of 0.3-3 µM is a good starting point for NSCLC cells.[2] | |
| Incorrect experimental duration: The treatment time may be too short to observe the desired downstream effects. | An incubation time of 24 to 72 hours is recommended to observe effects on cell proliferation and apoptosis in NSCLC cell lines.[2] | |
| High cell toxicity or off-target effects | Solvent toxicity: High concentrations of DMSO can be toxic to cells. | Ensure the final concentration of DMSO in the cell culture medium is below 0.5% (v/v) to minimize solvent-induced toxicity. |
| Inhibitor concentration too high: Excessive concentrations of this compound can lead to non-specific effects. | Refer to dose-response data to use the lowest effective concentration that elicits the desired biological response. | |
| Inconsistent results between experiments | Cell passage number: High-passage number cells may exhibit altered signaling pathways and drug sensitivity. | Use cells with a consistent and low passage number for all experiments to ensure reproducibility. |
| Variability in cell density: Initial cell seeding density can influence the outcome of proliferation and toxicity assays. | Standardize the cell seeding density across all wells and experiments. | |
| No change in p27 or p21 protein levels after treatment | Ineffective inhibitor concentration or duration: As mentioned above, the concentration or treatment time may be insufficient. | Optimize the inhibitor concentration and treatment duration. A time-course experiment (e.g., 6, 12, 24, 48 hours) can identify the optimal time point for observing changes in protein levels. |
| Poor antibody quality for Western blotting: The antibodies used to detect p27 or p21 may not be specific or sensitive enough. | Validate your primary antibodies using positive and negative controls to ensure they are working correctly. |
Quantitative Data Summary
The following table summarizes the effective concentrations and IC50 values of this compound in NSCLC cell lines.
| Cell Line | Parameter | 24h | 48h | 72h | Reference |
| A549 | IC50 | 3 µM | 2.5 µM | 0.7 µM | [2] |
| H1299 | IC50 | 3.9 µM | 1.8 µM | 1.1 µM | [2] |
| A549 & H1299 | Effective Concentration for Cell Cycle Arrest & Apoptosis | 0.3-3 µM | 0.3-3 µM | 0.3-3 µM | [2] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Inhibitor Treatment: The following day, treat the cells with a serial dilution of this compound (e.g., 0.1, 0.3, 1, 3, 10 µM) and a vehicle control (DMSO). Incubate for the desired duration (24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot for p27 and Skp2 Levels
-
Cell Lysis: After treating cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Skp2, p27, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment and Harvesting: Treat cells with this compound for 24-48 hours. Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C overnight.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Incubate the cells for 30 minutes at room temperature in the dark. Analyze the DNA content by flow cytometry.
-
Data Analysis: Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: The SCFSkp2 signaling pathway and the mechanism of action of this compound.
Caption: A generalized experimental workflow for characterizing the effects of this compound.
Caption: A decision tree for troubleshooting common issues with this compound experiments.
References
- 1. Pharmacological inactivation of Skp2 SCF ubiquitin ligase restricts cancer stem cell traits and cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Targeting the p27 E3 ligase SCFSkp2 results in p27- and Skp2-mediated cell-cycle arrest and activation of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Establishment of high-throughput screening HTRF assay for identification small molecule inhibitors of Skp2-Cks1 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Challenges of SCF E3 Ligase Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Skp1-Cullin-F-box (SCF) E3 ligase inhibitors. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome common challenges in your experiments.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with SCF E3 ligase inhibitors, offering potential causes and solutions.
| Observed Problem | Potential Causes | Recommended Solutions |
| High background signal in in vitro ubiquitination assay | Autoubiquitination of the E3 ligase or E2 enzyme. | Include a control reaction lacking the substrate to assess the level of autoubiquitination. Optimize enzyme concentrations to minimize this effect.[1] |
| Non-specific binding of antibodies in western blot detection. | Use highly specific antibodies and optimize blocking conditions. Include appropriate isotype controls. | |
| Contamination of recombinant proteins. | Ensure high purity of all recombinant components (E1, E2, SCF complex, substrate). Perform quality control checks like SDS-PAGE and Coomassie staining.[2] | |
| Inconsistent or no inhibition of substrate degradation in cell-based assays | Poor cell permeability or low bioavailability of the inhibitor. | Modify the chemical structure of the inhibitor to improve its physicochemical properties. Consider using a positive control inhibitor with known cell permeability.[3] |
| Rapid metabolism or efflux of the inhibitor from the cells. | Co-administer with inhibitors of metabolic enzymes or efflux pumps, if known. Measure the intracellular concentration of the inhibitor over time. | |
| Redundancy in the ubiquitin-proteasome system; other E3 ligases targeting the same substrate. | Use siRNA or CRISPR/Cas9 to knockdown other potential E3 ligases for the substrate of interest to confirm the specificity of your inhibitor's effect.[4] | |
| Off-target effects observed in cellular assays | The inhibitor is not specific to the intended SCF E3 ligase. | Perform kinome profiling or other broad-panel screening to identify potential off-target interactions.[5][6] |
| The inhibitor affects other components of the ubiquitin-proteasome system. | Test the inhibitor's activity against other E3 ligases, E1, and E2 enzymes to assess its specificity.[7] | |
| The observed phenotype is a result of downstream effects unrelated to the direct inhibition. | Use orthogonal approaches, such as genetic knockdown of the target E3 ligase, to validate that the observed phenotype is on-target.[8] | |
| Difficulty in reconstituting a functional SCF E3 ligase complex in vitro | Incorrect stoichiometry of the complex components. | Optimize the molar ratios of Skp1, Cullin, Rbx1, and the F-box protein. |
| Post-translational modifications required for activity are absent. | Ensure the Cullin subunit is neddylated, as this is often required for SCF complex activity.[6][7] Consider using expression systems that allow for these modifications (e.g., insect or mammalian cells). | |
| Instability of one or more components of the complex. | Perform purifications in the presence of protease inhibitors and at low temperatures. Consider co-expression of the components to promote complex formation and stability.[2] |
Frequently Asked Questions (FAQs)
This section provides answers to common questions about working with SCF E3 ligase inhibitors.
1. What are the main strategies for inhibiting SCF E3 ligase activity?
There are several strategies to inhibit SCF E3 ligase activity, each with its own advantages and challenges:
-
Targeting the Substrate-Recognition Domain: This involves developing inhibitors that block the interaction between the F-box protein and the substrate. This approach offers high specificity but can be challenging due to the often large and flat protein-protein interaction surfaces.[1][9]
-
Disrupting SCF Complex Assembly: Inhibitors can be designed to interfere with the interactions between the core components of the SCF complex, for example, the Skp1-F-box interaction.[8][10]
-
Inhibiting Cullin Neddylation: The activity of SCF complexes is dependent on the neddylation of the Cullin subunit. Inhibitors of the Nedd8-activating enzyme (NAE), such as MLN4924, can effectively block the activity of all Cullin-RING ligases.[6][8][11]
-
Targeting the E2-E3 Interaction: Blocking the interaction between the E2 conjugating enzyme and the Rbx1 subunit can also inhibit ubiquitination.[5][7]
2. How can I be sure that the effects I'm seeing are due to the inhibition of my target SCF E3 ligase and not off-target effects?
Ensuring on-target activity is a critical challenge. A multi-pronged approach is recommended:
-
Biochemical Specificity: Test your inhibitor against a panel of other E3 ligases, as well as E1 and E2 enzymes, to demonstrate its specificity in vitro.
-
Cellular Validation: Use genetic approaches, such as siRNA or CRISPR-mediated knockout of the target E3 ligase, to see if this phenocopies the effect of the inhibitor.[8]
-
Rescue Experiments: In a knockout or knockdown background, the inhibitor should have no further effect. Conversely, overexpressing a resistant mutant of the E3 ligase should rescue the inhibitor's effect.
-
Target Engagement Assays: Use techniques like cellular thermal shift assays (CETSA) or photo-affinity labeling to confirm that your inhibitor is binding to the target E3 ligase in cells.
3. What are the challenges in developing cell-based assays for SCF E3 ligase inhibitors?
Developing robust cell-based assays can be complex due to:
-
Cellular Redundancy: As mentioned, other E3 ligases may compensate for the inhibition of your target, masking the phenotype.[4]
-
Complex Biological Readouts: The downstream consequences of inhibiting an E3 ligase can be multifaceted, affecting protein stability, signaling pathways, and cell fate. Choosing a specific and sensitive readout is crucial.
-
Inhibitor Properties: The inhibitor needs to be cell-permeable, stable, and not subject to rapid efflux to be effective in a cellular context.[3]
4. What are PROTACs and how do they relate to SCF E3 ligase inhibitors?
PROteolysis TArgeting Chimeras (PROTACs) are heterobifunctional molecules that recruit an E3 ligase to a target protein of interest, leading to the ubiquitination and subsequent degradation of that protein.[12] Instead of inhibiting the E3 ligase, PROTACs hijack its function. Challenges in working with PROTACs include their large size, which can lead to poor solubility and cell permeability, and the potential for the development of resistance.[3][13]
5. Why is it so difficult to obtain a crystal structure of an SCF complex with an inhibitor bound?
Obtaining high-resolution crystal structures of multi-protein complexes like the SCF E3 ligase can be challenging due to:
-
Flexibility: The SCF complex is inherently flexible to accommodate substrate binding and ubiquitin transfer. This flexibility can hinder crystallization.
-
Heterogeneity: Achieving a homogenous and stable preparation of the entire complex can be difficult.[2]
-
Weak Interactions: The binding affinity of small molecule inhibitors to protein-protein interaction sites can sometimes be low, making it difficult to obtain a co-crystal structure.
Visualizing Key Concepts
To further aid in understanding, the following diagrams illustrate important pathways and workflows.
Caption: The SCF E3 ligase ubiquitination pathway.
Caption: A typical experimental workflow for characterizing SCF E3 ligase inhibitors.
Caption: Key challenges that must be overcome for successful SCF E3 ligase inhibitor development.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Researchers Provide Novel Platform to Reconstitute Functional Multisubunit SCF E3 Ligase in Vitro--Institute of Genetics and Developmental Biology, Chinese Academy of Sciences [english.genetics.cas.cn]
- 3. Current Challenges in Small Molecule Proximity-Inducing Compound Development for Targeted Protein Degradation Using the Ubiquitin Proteasomal System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Systematic approaches to identify E3 ligase substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Screening for E3-Ubiquitin ligase inhibitors: challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SCF ubiquitin ligase targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. SCF E3 Ubiquitin Ligases as Anticancer Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. E3 ubiquitin ligases: styles, structures and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacological inactivation of Skp2 SCF ubiquitin ligase restricts cancer stem cell traits and cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SCF E3 ubiquitin ligases as anticancer targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
Validating the Specificity of SCFSkp2-IN-2 for Skp2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of SCFSkp2-IN-2, a small molecule inhibitor of S-phase kinase-associated protein 2 (Skp2), with other available alternatives. It includes supporting experimental data and detailed methodologies to assist researchers in validating its specificity for Skp2-mediated protein degradation.
Introduction to Skp2 and Its Inhibition
S-phase kinase-associated protein 2 (Skp2) is a critical component of the SCF (Skp1-Cul1-F-box) E3 ubiquitin ligase complex. This complex is responsible for targeting a variety of cellular proteins for ubiquitination and subsequent degradation by the proteasome. A key substrate of the SCF-Skp2 complex is the cyclin-dependent kinase inhibitor p27Kip1 (p27). By promoting the degradation of p27, Skp2 plays a pivotal role in cell cycle progression, particularly the transition from G1 to S phase.[1][2][3][4]
Overexpression of Skp2 is a hallmark of many human cancers and often correlates with poor prognosis, making it an attractive target for therapeutic intervention.[1][3][4][5] Small molecule inhibitors that disrupt the function of the SCF-Skp2 complex can lead to the accumulation of p27, resulting in cell cycle arrest and apoptosis in cancer cells. This compound (also known as compound #25 or SZL-P1-41) is a potent inhibitor of Skp2 that has been shown to exhibit anti-tumor activities.[6][7] This guide focuses on the experimental validation of its specificity.
Comparative Analysis of Skp2 Inhibitors
Several small molecule inhibitors targeting the SCF-Skp2 E3 ligase have been developed, each with distinct mechanisms of action. A direct comparison is essential for selecting the appropriate tool for specific research questions.
| Inhibitor | Mechanism of Action | Reported IC50/Kd |
| This compound (Compound #25/SZL-P1-41) | Prevents the interaction between Skp2 and Skp1, a crucial component for the assembly of a functional SCF complex.[6] | Not explicitly reported for Skp2-Skp1 binding, but effective in cellular assays in the low micromolar range. |
| SKPin C1 | Targets the interaction between Skp2 and its substrate, p27.[2] | IC50 of ~33 µM in H460 lung cancer cells.[5] |
| Pevonedistat (MLN4924) | An inhibitor of the NEDD8-activating enzyme (NAE), which is required for the activation of Cullin-RING ligases, including the SCF complex.[8] | IC50 of 0.43 µM in H460 lung cancer cells.[5] |
Validating the Specificity of this compound
The paramount concern for any targeted inhibitor is its specificity. An ideal inhibitor should potently affect its intended target with minimal off-target effects. Experimental evidence suggests that this compound is highly selective for the SCF-Skp2 complex.
Specificity Against Other F-box Proteins
The SCF E3 ligase family comprises numerous F-box proteins that confer substrate specificity. To be a truly specific Skp2 inhibitor, a compound must not interfere with the function of other SCF complexes that utilize different F-box proteins.
A key study demonstrated that This compound (compound #25) selectively suppresses the E3 ligase activity of the Skp2-containing SCF complex but does not affect the activity of other SCF complexes, such as those containing the F-box proteins Fbw7 and β-TrCP. [6] This is a critical piece of evidence supporting the high specificity of this inhibitor. While specific IC50 values against Fbw7 and β-TrCP are not publicly available, the qualitative data strongly suggests a significant therapeutic window.
Experimental Protocols for Specificity Validation
To aid researchers in independently verifying the specificity of this compound or other Skp2 inhibitors, we provide detailed protocols for key experiments.
In Vitro Ubiquitination Assay
This biochemical assay directly measures the ability of an inhibitor to block the ubiquitination of a specific substrate by the SCF-Skp2 complex.
Objective: To determine the IC50 of an inhibitor for Skp2-mediated p27 ubiquitination.
Materials:
-
Recombinant human E1 activating enzyme (e.g., UBE1)
-
Recombinant human E2 conjugating enzyme (e.g., UbcH3/CDC34)
-
Recombinant human SCF-Skp2 complex components (Skp1, Cul1, Roc1, Skp2)
-
Recombinant human Cks1 (co-activator for p27 recognition)
-
Recombinant human p27 (substrate)
-
Ubiquitin
-
ATP
-
Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)
-
Test inhibitor (e.g., this compound) and vehicle control (e.g., DMSO)
-
SDS-PAGE gels and Western blotting reagents
-
Anti-p27 antibody and anti-ubiquitin antibody
Procedure:
-
Prepare a reaction mixture containing E1, E2, SCF-Skp2 components, Cks1, p27, and ubiquitin in the ubiquitination reaction buffer.
-
Add varying concentrations of the test inhibitor or vehicle control to the reaction mixtures.
-
Initiate the reaction by adding ATP.
-
Incubate the reactions at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reactions by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane and perform a Western blot.
-
Probe the membrane with an anti-p27 antibody to detect the ubiquitinated forms of p27, which will appear as a ladder of higher molecular weight bands. An anti-ubiquitin antibody can also be used.
-
Quantify the intensity of the ubiquitinated p27 bands and calculate the percentage of inhibition for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm target engagement in a cellular context. It relies on the principle that the binding of a ligand to its target protein increases the thermal stability of the protein.[9][10]
Objective: To demonstrate that an inhibitor binds to Skp2 in intact cells.
Materials:
-
Cell line of interest (e.g., a cancer cell line with high Skp2 expression)
-
Cell culture medium and reagents
-
Test inhibitor and vehicle control
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., PBS with protease inhibitors)
-
Thermocycler or heating blocks
-
SDS-PAGE gels and Western blotting reagents
-
Anti-Skp2 antibody
Procedure:
-
Culture cells to a suitable confluency.
-
Treat the cells with the test inhibitor or vehicle control for a specific duration (e.g., 1-2 hours).
-
Harvest the cells and wash them with PBS.
-
Resuspend the cells in PBS and aliquot them into PCR tubes.
-
Heat the cell suspensions at a range of temperatures (e.g., 40°C to 70°C) for a short period (e.g., 3 minutes) using a thermocycler.
-
Cool the samples to room temperature.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble protein fraction from the precipitated protein aggregates by centrifugation.
-
Collect the supernatant (soluble fraction).
-
Analyze the amount of soluble Skp2 in each sample by Western blotting using an anti-Skp2 antibody.
-
A shift in the melting curve to a higher temperature in the inhibitor-treated samples compared to the vehicle-treated samples indicates that the inhibitor has bound to and stabilized Skp2.
Visualizing Signaling Pathways and Workflows
To further clarify the mechanisms and experimental designs, the following diagrams are provided.
Caption: The SCF-Skp2 ubiquitination pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Conclusion
The available evidence strongly supports that this compound is a specific inhibitor of the SCF-Skp2 E3 ubiquitin ligase. Its mechanism of action, which involves disrupting the Skp2-Skp1 interaction, distinguishes it from substrate-competitive inhibitors and broader pathway inhibitors. The lack of activity against other F-box protein-containing SCF complexes is a significant indicator of its specificity. For researchers investigating the roles of Skp2 in cellular processes and as a therapeutic target, this compound represents a valuable and specific chemical probe. The provided experimental protocols offer a framework for the independent validation of its on-target activity and specificity.
References
- 1. The Skp2 Pathway: A Critical Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Specific Small Molecule Inhibitors of Skp2-Mediated p27 Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deregulated proteolysis by the F-box proteins SKP2 and β-TrCP: tipping the scales of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SKping cell cycle regulation: role of ubiquitin ligase SKP2 in hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small-molecule compounds inhibiting S-phase kinase-associated protein 2: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological inactivation of Skp2 SCF ubiquitin ligase restricts cancer stem cell traits and cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Skp2: A dream target in the coming age of cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeted inhibition of SCFSKP2 confers anti-tumor activities resulting in a survival benefit in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to Skp2 Inhibitors: SCFSkp2-IN-2, C1, and SZL-P1-41
For Researchers, Scientists, and Drug Development Professionals
The S-phase kinase-associated protein 2 (Skp2) is a critical component of the SCF (Skp1-Cullin-1-F-box) E3 ubiquitin ligase complex, which plays a pivotal role in cell cycle progression, proliferation, and survival.[1][2][3] By targeting various tumor suppressors like p27Kip1 and p21Cip1 for proteasomal degradation, Skp2 acts as an oncoprotein and is frequently overexpressed in a multitude of human cancers, making it an attractive target for therapeutic intervention.[2][4][5][6] This guide provides an objective comparison of three small-molecule Skp2 inhibitors: SCFSkp2-IN-2, C1, and SZL-P1-41, supported by experimental data to aid researchers in selecting the appropriate tool for their studies.
Differentiated Mechanisms of Action
While all three compounds inhibit Skp2 function, they do so through distinct mechanisms, targeting different protein-protein interactions within or related to the SCF-Skp2 complex.
-
This compound (AAA-237): This inhibitor directly binds to Skp2, which leads to the proteasomal degradation of the Skp2 protein itself.[7] This action effectively reduces the total cellular pool of Skp2 available to form active E3 ligase complexes.
-
SZL-P1-41: This compound was identified through in silico screening and functions by preventing the crucial interaction between Skp2 and Skp1.[4][8][9][10] By binding to residues like Trp97 and Asp98 in the F-box domain of Skp2, it blocks the assembly of the SCF-Skp2 complex, thereby inhibiting its E3 ligase activity towards substrates like p27 and Akt.[4][8][11]
-
Skp2 Inhibitor C1 (SKPin C1): Unlike the other two, C1 does not disrupt the SCF complex formation. Instead, it specifically targets the substrate-binding pocket on Skp2, preventing the interaction between Skp2 and its key substrate, the cyclin-dependent kinase inhibitor p27.[8][12][13][14] This selective inhibition blocks the ubiquitination and subsequent degradation of p27.[12][13][15]
Caption: Mechanisms of Action for Skp2 Inhibitors.
Quantitative Performance Comparison
The efficacy of these inhibitors has been evaluated across various cancer cell lines. The following table summarizes key quantitative data.
| Parameter | This compound (AAA-237) | SZL-P1-41 | Skp2 Inhibitor C1 (SKPin C1) |
| Binding Target | Skp2 Protein | Skp2-Skp1 Interface | Skp2-p27 Interface |
| Binding Affinity (KD) | 28.77 µM[7] | Not explicitly reported | Not explicitly reported |
| IC50 (Cell Viability) | A549/H1299 (NSCLC): 0.3-3 µM range (dose-dependent)[7] | H460 (NSCLC): 5.15 µM[13] TAIL7 (T-ALL): 30 µM[8] | U266/RPMI 8226 (MM): >10 µM[15][16] H460 (NSCLC): 33 µM[13] TAIL7 (T-ALL): 2.4 µM[8] |
| Primary Effect | Induces Skp2 degradation[7] | Prevents SCF complex assembly[9][11] | Prevents p27 ubiquitination[12][13][15] |
Note: IC50 values are highly cell-line dependent and reflect differential reliance on specific Skp2-mediated pathways. For instance, C1 is significantly more potent in the TAIL7 T-ALL cell line compared to SZL-P1-41, suggesting a critical role for p27 degradation in this context, whereas SZL-P1-41 is more effective in the H460 lung cancer cell line.[8][13]
Cellular Effects and Signaling Pathways
Inhibition of Skp2 triggers a cascade of downstream cellular events, primarily centered around cell cycle control, apoptosis, and metabolism.
Caption: Downstream Effects of Skp2 Inhibition.
-
Cell Cycle Arrest: All three inhibitors lead to the accumulation of the CDK inhibitor p27, causing cell cycle arrest at the G1/S transition.[7][8][13] this compound has been shown to arrest NSCLC cells in the G0/G1 phase.[7] C1 treatment similarly increases the percentage of multiple myeloma and lung cancer cells in the G0/G1 phase.[13][17]
-
Apoptosis and Senescence: By stabilizing tumor suppressors, Skp2 inhibitors can induce apoptosis or cellular senescence. This compound induces apoptosis in A549 and H1299 cells in a dose- and time-dependent manner and can also trigger senescence.[7] C1 has been reported to trigger apoptosis in metastatic melanoma and multiple myeloma cells.[13][15][17] SZL-P1-41 is known to trigger p53-independent cellular senescence.[8][11]
-
Metabolic Reprogramming: Skp2 plays a role in cellular metabolism. It promotes the degradation of isocitrate dehydrogenase (IDH) 1/2, key enzymes in the TCA cycle, thereby shifting metabolism towards glycolysis.[8][18] Inhibition of Skp2, particularly with SZL-P1-41, leads to IDH1/2 accumulation, inhibiting aerobic glycolysis and promoting a shift back to the TCA cycle.[8][11] SZL-P1-41 also inhibits Akt ubiquitination and activation, further contributing to the suppression of glycolysis.[4][11]
Experimental Protocols
Below are generalized methodologies for key experiments used to characterize these inhibitors.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Caption: Workflow for MTT Cell Viability Assay.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and allow them to adhere for 24 hours.
-
Treatment: Treat the cells with a range of concentrations of the Skp2 inhibitor (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT into formazan crystals.
-
Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Measurement: Read the absorbance of the solution on a microplate reader.
-
Analysis: Plot the absorbance against the inhibitor concentration to determine the IC50 value.
In Vivo Ubiquitination Assay
This assay is used to determine if an inhibitor prevents the ubiquitination of a specific substrate (e.g., p27) within a cellular context.
Methodology:
-
Transfection: Co-transfect cells (e.g., HEK293T) with plasmids expressing His-tagged Ubiquitin, the substrate of interest (e.g., p27), and Skp2.
-
Treatment: Treat the transfected cells with the Skp2 inhibitor or a vehicle control for a designated time (e.g., 6-12 hours) before harvesting. It is common to also treat with a proteasome inhibitor (e.g., MG132) to allow ubiquitinated proteins to accumulate.
-
Lysis: Lyse the cells under denaturing conditions to disrupt protein-protein interactions.
-
Pull-down: Use nickel-NTA agarose beads to pull down the His-tagged ubiquitinated proteins from the cell lysates.
-
Western Blot: Elute the bound proteins and analyze them by Western blotting using an antibody specific to the substrate (e.g., anti-p27 antibody) to detect the extent of its ubiquitination. A decrease in the ubiquitinated p27 signal in the inhibitor-treated sample compared to the control indicates effective inhibition.[10][15]
Conclusion
This compound, C1, and SZL-P1-41 represent three distinct strategies for targeting the oncogenic activity of Skp2.
-
This compound offers a unique approach by inducing the degradation of Skp2 itself, potentially providing a more sustained inhibition.
-
SZL-P1-41 acts upstream by preventing the formation of the active SCF-Skp2 complex, affecting all of its downstream substrates, including those involved in metabolic pathways like Akt and IDH1/2.[11][19]
-
C1 (SKPin C1) provides a more targeted approach, specifically protecting p27 from degradation, which could be advantageous in cancers highly dependent on p27 suppression.[8][13]
The choice of inhibitor will depend on the specific research question, the cancer type being studied, and whether the desired outcome is broad inhibition of SCF-Skp2 activity or the specific stabilization of p27. The experimental data highlight the importance of empirical validation in relevant cellular models to determine the most potent compound for a given biological context.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel roles of Skp2 E3 ligase in cellular senescence, cancer progression, and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SKping cell cycle regulation: role of ubiquitin ligase SKP2 in hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Skp2: A dream target in the coming age of cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Specific Small Molecule Inhibitors of Skp2-Mediated p27 Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Skp2 Pathway: A Critical Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Small-molecule compounds inhibiting S-phase kinase-associated protein 2: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. Pharmacological inactivation of Skp2 SCF ubiquitin ligase restricts cancer stem cell traits and cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SZL P1-41 (5076) by Tocris, Part of Bio-Techne [bio-techne.com]
- 12. selleckchem.com [selleckchem.com]
- 13. Frontiers | Small-molecule compounds inhibiting S-phase kinase-associated protein 2: A review [frontiersin.org]
- 14. Targeted inhibition of the E3 ligase SCFSkp2/Cks1 has antitumor activity in RB1-deficient human and mouse small cell lung cancer (SCLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Skp2 inhibitor SKPin C1 decreased viability and proliferation of multiple myeloma cells and induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scielo.br [scielo.br]
- 17. medchemexpress.com [medchemexpress.com]
- 18. Skp2 dictates cell cycle-dependent metabolic oscillation between glycolysis and TCA cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
A Head-to-Head Battle for Skp2 Inhibition: A Comparative Guide to SCFSkp2-IN-2 and Genetic Knockdown
For researchers and drug development professionals navigating the landscape of cancer therapeutics, the S-phase kinase-associated protein 2 (Skp2) presents a compelling target. Its role as a key regulator of cell cycle progression and its frequent overexpression in various cancers have spurred the development of strategies to inhibit its function. This guide provides an objective comparison of two prominent approaches: the small molecule inhibitor SCFSkp2-IN-2 and genetic knockdown of Skp2, supported by experimental data and detailed protocols.
This comparison aims to equip scientists with the necessary information to make informed decisions about the most suitable method for their research or drug discovery pipeline. We will delve into their mechanisms of action, present available quantitative data from various studies, and provide detailed experimental methodologies for key assays.
Mechanism of Action: A Tale of Two Approaches
Both this compound and genetic knockdown of Skp2 ultimately aim to disrupt the function of the SCF (Skp1-Cullin-1-F-box) E3 ubiquitin ligase complex, of which Skp2 is a crucial substrate recognition component. This complex targets various cell cycle regulators, most notably the cyclin-dependent kinase inhibitor p27Kip1, for ubiquitination and subsequent proteasomal degradation. By inhibiting Skp2, both methods lead to the accumulation of p27, resulting in cell cycle arrest, primarily at the G0/G1 phase, and the induction of apoptosis in cancer cells.
This compound , a chemical inhibitor, directly binds to the Skp2 protein. For instance, this compound (also known as Compound AAA-237) has been shown to directly interact with Skp2, leading to its proteasomal degradation.[1] This pharmacological approach offers the advantage of temporal control, allowing for acute and reversible inhibition of Skp2 function.
Genetic knockdown , on the other hand, utilizes RNA interference (RNAi) technologies, such as small interfering RNA (siRNA) or short hairpin RNA (shRNA), to reduce the expression of the Skp2 gene at the mRNA level. This leads to a sustained decrease in Skp2 protein levels. While providing a highly specific and potent method of inhibition, it typically involves a longer timeframe to achieve maximal effect and may not be readily reversible.
Quantitative Data Summary
The following tables summarize quantitative data gathered from various studies on the effects of SCFSkp2 inhibitors and Skp2 genetic knockdown. It is important to note that these results are from different experimental systems and should be interpreted with consideration of the specific cell lines and conditions used.
Table 1: Performance of SCFSkp2 Inhibitors
| Inhibitor | Target Cell Line(s) | Key Parameter | Value | Observed Effects | Reference |
| This compound (AAA-237) | A549, H1299 (NSCLC) | Binding Affinity (KD) | 28.77 μM | G0/G1 cell cycle arrest, apoptosis, cellular senescence | [1] |
| A549 Xenograft | Tumor Growth Inhibition | 55% (15 mg/kg), 64% (45 mg/kg) | Reduced tumor volume and weight | [1] | |
| SKPin C1 | 501 Mel (Melanoma) | Effective Concentration | 10 μM | G2/M cell cycle arrest | [2] |
| U266, RPMI 8226 (Multiple Myeloma) | Effective Concentration | 25 μM | G0/G1 cell cycle arrest, increased p27 levels | [3] | |
| SZL P1-41 (#25) | T-ALL CELL line TAIL7 | IC50 | 30 μM | Inhibition of cell proliferation | [4] |
| NSCLC cell line H460 | IC50 | 5.15 μM | Inhibition of cell proliferation | [4] |
Table 2: Performance of Skp2 Genetic Knockdown
| Method | Target Cell Line(s) | Key Parameter | Value | Observed Effects | Reference |
| siRNA | MG-63, SW 1353 (Osteosarcoma) | Apoptosis Induction | 30.6% (SW 1353) vs 13.43% (control) | G0/G1 cell cycle arrest | [5] |
| shRNA | ACHN (Renal Carcinoma) | Protein Knockdown Efficiency | >90% | Cell cycle arrest, apoptosis, decreased tumor formation | [6] |
| siRNA | Melanoma cells | Tumor Growth Inhibition (in vivo) | Significant suppression | Decreased Skp2, increased p27 | |
| shRNA | Endometrial Carcinoma (HEC-1-A) | mRNA Knockdown Efficiency | up to 86.46% | G2/M cell cycle arrest, anti-proliferative effect | [7] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental processes discussed, the following diagrams have been generated using Graphviz.
Caption: The SCF-Skp2 E3 ubiquitin ligase complex targets p27 for degradation.
Caption: Pharmacological vs. genetic inhibition of Skp2.
Caption: A typical workflow for assessing Skp2 inhibition effects.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
siRNA-mediated Knockdown of Skp2
-
Cell Seeding: Plate cells in a 6-well plate at a density that will result in 60-80% confluency at the time of transfection.
-
siRNA Preparation: For each well, dilute a final concentration of 20-80 pmol of Skp2-specific siRNA or a non-targeting control siRNA into a suitable volume of serum-free medium (e.g., Opti-MEM).
-
Transfection Reagent Preparation: In a separate tube, dilute a suitable lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium according to the manufacturer's instructions.
-
Complex Formation: Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow for complex formation.
-
Transfection: Add the siRNA-lipid complexes to the cells.
-
Incubation: Incubate the cells for 24-72 hours at 37°C in a CO2 incubator.
-
Analysis: Harvest the cells for downstream analysis (e.g., Western blot to confirm knockdown efficiency).
Western Blot Analysis for Skp2 and p27
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Skp2 and p27 overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound or transfect with Skp2 siRNA as described above.
-
MTT Addition: After the desired incubation period (e.g., 24-72 hours), add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control group.
Apoptosis (Annexin V/PI) Assay
-
Cell Treatment: Treat or transfect cells as described previously.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
Cell Cycle Analysis
-
Cell Treatment and Harvesting: Treat or transfect cells and harvest them as for the apoptosis assay.
-
Fixation: Fix the cells in ice-cold 70% ethanol and store them at -20°C overnight.
-
Staining: Wash the cells with PBS and resuspend them in a staining solution containing a DNA intercalating dye (e.g., Propidium Iodide) and RNase A.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Conclusion: Choosing the Right Tool for the Job
Both this compound and genetic knockdown of Skp2 are powerful tools for investigating the role of Skp2 in cancer biology and for developing novel anti-cancer therapies.
This compound and other small molecule inhibitors offer the advantage of rapid, reversible, and dose-dependent inhibition, making them ideal for preclinical studies and for exploring the acute effects of Skp2 inhibition. Their drug-like properties also make them more directly translatable to clinical applications.
Genetic knockdown , through siRNA or shRNA, provides a highly specific and potent method for long-term suppression of Skp2 expression. This approach is particularly valuable for validating the on-target effects of small molecule inhibitors and for studying the long-term consequences of Skp2 depletion in various cellular models.
Ultimately, the choice between these two approaches will depend on the specific research question, the experimental system, and the desired timeline of the study. For many comprehensive research programs, a combination of both pharmacological and genetic approaches will provide the most robust and well-validated findings. This guide provides a foundational understanding to aid researchers in making that strategic decision.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Frontiers | Small-molecule compounds inhibiting S-phase kinase-associated protein 2: A review [frontiersin.org]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. RNAi-mediated silencing of the Skp-2 gene causes inhibition of growth and induction of apoptosis in human renal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of RNAi-induced Skp2 inhibition on cell cycle, apoptosis and proliferation of endometrial carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Targeting the SCF-Skp2 E3 Ligase in Cancer: A Comparative Guide to Inhibitors
The Skp1-Cullin-1-F-box (SCF) complex containing the S-phase kinase-associated protein 2 (Skp2) is a critical regulator of cell cycle progression and a key player in the development and progression of numerous cancers.[1][2][3][4] As an E3 ubiquitin ligase, the SCF-Skp2 complex targets several tumor suppressor proteins, most notably the cyclin-dependent kinase inhibitor p27Kip1, for ubiquitination and subsequent proteasomal degradation.[1][2][5] This action promotes the transition from the G1 to the S phase of the cell cycle.[5][6] In many human cancers, Skp2 is overexpressed, leading to decreased levels of p27, which in turn contributes to uncontrolled cell proliferation and poor patient prognosis.[2][7] Consequently, the SCF-Skp2 complex has emerged as a promising therapeutic target for anti-cancer drug development.[1][3][8]
This guide provides a comparative overview of the effects of inhibiting the SCF-Skp2 pathway in different cancer cell lines, with a focus on the mechanism of action and available experimental data for representative small molecule inhibitors. While specific data for a compound designated "SCFSkp2-IN-2" is not available in the public domain, this guide will focus on well-characterized inhibitors that serve as valuable tools for researchers in this field.
The SCF-Skp2 Signaling Pathway
The SCF-Skp2 E3 ligase complex is a multi-protein assembly that plays a pivotal role in cell cycle control. Its primary function is to recognize and tag specific substrate proteins with ubiquitin, marking them for destruction by the proteasome. A key substrate of SCF-Skp2 is the cell cycle inhibitor p27. The degradation of p27 relieves its inhibitory effect on cyclin-dependent kinases (CDKs), allowing the cell cycle to proceed.
Comparative Effects of SCF-Skp2 Inhibitors in Cancer Cell Lines
Several small molecule inhibitors targeting the SCF-Skp2 complex have been developed. These inhibitors act through different mechanisms, such as disrupting the interaction between Skp2 and its substrates or inhibiting the overall activity of the SCF complex. The following table summarizes the effects of representative inhibitors on various cancer cell lines.
| Inhibitor | Cancer Cell Line | Assay | Observed Effects | Reference |
| SKPin C1 | Melanoma (501 Mel) | Western Blot | Increased p27 and p21 protein levels. | [2] |
| Cell Viability Assay | Decreased cell viability. | [3] | ||
| Multiple Myeloma (U266, RPMI 8226) | Cell Cycle Analysis | G1 phase arrest. | [3] | |
| Apoptosis Assay | Induction of apoptosis. | [3] | ||
| MLN4924 (Pevonedistat) | Osteosarcoma (DKO) | MTT Assay | Reduced cell viability. | [7] |
| In vivo xenograft | Reduced tumor growth. | [7] | ||
| Small Cell Lung Cancer (H2171, H1048) | Cell Viability Assay | Decreased cell viability. | [9] | |
| Apoptosis Assay | Induction of apoptosis. | [9] | ||
| Compound 25 | Prostate Cancer (PC-3) | Western Blot | Increased p27 levels. | [10] |
| Cell Proliferation Assay | Inhibition of cell proliferation. | [10] | ||
| Senescence Assay | Induction of cellular senescence. | [10] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are representative protocols for key experiments used to evaluate the efficacy of SCF-Skp2 inhibitors.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Inhibitor Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the SCF-Skp2 inhibitor or a vehicle control (e.g., DMSO).
-
Incubation: Cells are incubated with the inhibitor for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.
Western Blot Analysis
-
Cell Lysis: After treatment with the SCF-Skp2 inhibitor, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the proteins of interest (e.g., p27, Skp2, and a loading control like β-actin or GAPDH).
-
Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Experimental Workflow for Evaluating SCF-Skp2 Inhibitors
The following diagram illustrates a typical workflow for the preclinical evaluation of a novel SCF-Skp2 inhibitor.
Conclusion
Inhibition of the SCF-Skp2 E3 ligase represents a promising strategy for the treatment of various cancers. The available data on inhibitors such as SKPin C1, MLN4924, and others demonstrate that targeting this pathway can lead to cell cycle arrest, apoptosis, and reduced tumor growth in preclinical models.[3][7][9][10] Further research and development of specific and potent SCF-Skp2 inhibitors are warranted to translate these promising findings into effective cancer therapies. The experimental protocols and comparative data presented in this guide provide a valuable resource for researchers dedicated to advancing this field.
References
- 1. Skp2 Inhibitors: Novel Anticancer Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Specific Small Molecule Inhibitors of Skp2-Mediated p27 Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. SKping cell cycle regulation: role of ubiquitin ligase SKP2 in hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scbt.com [scbt.com]
- 7. Targeted inhibition of SCFSKP2 confers anti-tumor activities resulting in a survival benefit in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Small-molecule compounds inhibiting S-phase kinase-associated protein 2: A review [frontiersin.org]
- 9. Targeted inhibition of the E3 ligase SCFSkp2/Cks1 has antitumor activity in RB1-deficient human and mouse small cell lung cancer (SCLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacological inactivation of Skp2 SCF ubiquitin ligase restricts cancer stem cell traits and cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to SCFSkp2 Inhibitors in Anti-Tumor Research
For Researchers, Scientists, and Drug Development Professionals
The S-phase kinase-associated protein 2 (Skp2), a critical component of the SCF (Skp1-Cul1-F-box) E3 ubiquitin ligase complex, has emerged as a significant target in oncology. Its overexpression in various cancers is linked to poor prognosis, making the development of Skp2 inhibitors a promising therapeutic strategy. This guide provides a comparative overview of several small molecule inhibitors of SCFSkp2, with a focus on their anti-tumor activities, supported by experimental data.
Mechanism of Action of SCFSkp2
The SCFSkp2 complex plays a pivotal role in cell cycle progression by targeting specific proteins for ubiquitination and subsequent proteasomal degradation. Key substrates include the cyclin-dependent kinase inhibitors p27Kip1 and p21Cip1. By mediating their degradation, Skp2 promotes the transition from the G1 to the S phase of the cell cycle. Furthermore, Skp2 has been shown to activate the Akt signaling pathway, a key regulator of cell survival and proliferation, through non-proteolytic ubiquitination. Inhibition of Skp2 is therefore expected to stabilize tumor suppressors like p27 and inhibit pro-survival pathways like Akt, leading to cell cycle arrest and apoptosis in cancer cells.
Comparative Analysis of SCFSkp2 Inhibitors
This section compares the performance of SCFSkp2-IN-2 with other notable SCFSkp2 inhibitors: Compound 25 (also known as SZL-P1-41), C1 (SKPin C1), and Pevonedistat.
Data Presentation
The following tables summarize the available quantitative data for each inhibitor, providing a basis for comparison of their anti-tumor activities.
Table 1: In Vitro Efficacy of SCFSkp2 Inhibitors
| Inhibitor | Target | Measurement | Value | Cell Line(s) | Cancer Type |
| This compound | Skp2 | K_d | 28.77 µM[1] | - | Non-Small Cell Lung Cancer[1] |
| IC50 (Proliferation) | 0.3 - 3 µM (dose-dependent)[1] | A549, H1299 | Non-Small Cell Lung Cancer[1] | ||
| Compound 25 (SZL-P1-41) | Skp2-Skp1 interaction | IC50 (Cell Viability) | 5.61 µM[2] | PC-3 | Prostate Cancer[2] |
| IC50 (Cell Viability) | 1.22 µM[2] | LNCaP | Prostate Cancer[2] | ||
| C1 (SKPin C1) | Skp2 | IC50 (Cell Viability) | ~10 µM | U266, RPMI 8226 | Multiple Myeloma[3] |
| IC50 (Cell Viability) | ~50 µM | THP-1 | Acute Myeloid Leukemia[3] | ||
| Pevonedistat (MLN4924) | Nedd8-Activating Enzyme (NAE) | IC50 (NAE inhibition) | 4.7 nM[4] | - | General |
| IC50 (Cell Viability) | 136 - 400 nM[5] | Neuroblastoma cell lines | Neuroblastoma[5] | ||
| IC50 (Cell Viability) | 213 nM[6] | BxPC-3 | Pancreatic Cancer[6] | ||
| IC50 (Cell Viability) | 4.28 µM[6] | U87 | Glioblastoma[6] |
Table 2: In Vivo Anti-Tumor Activity of SCFSkp2 Inhibitors
| Inhibitor | Animal Model | Dosage | Administration | Tumor Growth Inhibition |
| This compound | A549 Xenograft (Mice)[1] | 15 or 45 mg/kg[1] | Intraperitoneal (daily for 14 days)[1] | 55% (low dose), 64% (high dose)[1] |
| Compound 25 (SZL-P1-41) | Prostate and Lung Xenografts (Mice) | Not specified | Not specified | Significant tumor growth inhibition |
| C1 (SKPin C1) | MUM2B Xenograft (Mice)[7] | Not specified | Not specified | Significant inhibition of tumor growth[7] |
| Pevonedistat (MLN4924) | Neuroblastoma Orthotopic Xenograft (Mice)[8] | 50 or 100 mg/kg[8] | Not specified | Significant decrease in tumor weight[8] |
| Melanoma Xenograft (Mice)[9] | 90 mg/kg[9] | Subcutaneous (twice daily)[9] | Significant growth inhibition in sensitive cell lines[9] | |
| AML Xenograft (Mice) | 60 mg/kg[10] | Intraperitoneal (daily for 14 days)[10] | Part of a combination therapy showing efficacy[10] |
Experimental Protocols
Detailed methodologies for key experiments cited in the studies are provided below.
In Vitro Ubiquitination Assay
This assay is crucial for determining the direct inhibitory effect of a compound on the E3 ligase activity of the SCFSkp2 complex.
-
Objective: To measure the ubiquitination of a substrate (e.g., p27) by the SCFSkp2 complex in the presence and absence of an inhibitor.
-
Materials:
-
Recombinant human E1 activating enzyme, E2 conjugating enzyme (UbcH3), and ubiquitin.
-
Recombinant SCFSkp2 complex components: Skp1, Cul1, Rbx1, Skp2, and Cks1.
-
Recombinant substrate protein (e.g., p27).
-
ATP solution.
-
Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT, 2 mM ATP).
-
Test inhibitors dissolved in a suitable solvent (e.g., DMSO).
-
SDS-PAGE gels and Western blotting reagents.
-
Antibodies against the substrate (e.g., anti-p27) and ubiquitin.
-
-
Procedure:
-
Assemble the ubiquitination reaction mixture in a microcentrifuge tube. A typical reaction includes E1, E2, ubiquitin, SCFSkp2 complex, and the substrate in the reaction buffer.
-
Add the test inhibitor at various concentrations to the reaction mixtures. A vehicle control (e.g., DMSO) should be included.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Boil the samples and resolve the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane and perform Western blotting using antibodies against the substrate and ubiquitin to detect polyubiquitinated forms of the substrate.
-
A decrease in the high molecular weight smear of polyubiquitinated substrate in the presence of the inhibitor indicates successful inhibition of SCFSkp2 activity.
-
Cell Viability Assay (MTT Assay)
This colorimetric assay is widely used to assess the cytotoxic effects of a compound on cancer cells.[11][12][13]
-
Objective: To determine the concentration of an inhibitor that reduces the viability of a cancer cell population by 50% (IC50).[11][12][13]
-
Materials:
-
Cancer cell lines of interest.
-
Complete cell culture medium.
-
96-well cell culture plates.
-
Test inhibitors dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 0.1% NP40 in isopropanol with 4 mM HCl).
-
Microplate reader.
-
-
Procedure:
-
Seed the cancer cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test inhibitor for a specific duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).
-
After the treatment period, add MTT solution to each well (to a final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.
-
During the incubation, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control and determine the IC50 value.
-
In Vivo Xenograft Tumor Model
This animal model is essential for evaluating the anti-tumor efficacy of a compound in a living organism.
-
Objective: To assess the ability of an inhibitor to suppress tumor growth in vivo.
-
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice).
-
Cancer cell line for tumor induction.
-
Test inhibitor formulated for in vivo administration.
-
Vehicle control.
-
Calipers for tumor measurement.
-
-
Procedure:
-
Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test inhibitor or vehicle to the mice according to a predetermined schedule and route (e.g., intraperitoneal, oral).
-
Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week).
-
Calculate the tumor volume using the formula: (length × width²) / 2.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
-
Compare the tumor growth rates and final tumor sizes between the treated and control groups to determine the in vivo efficacy of the inhibitor.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways involving SCFSkp2 and a typical experimental workflow for inhibitor screening.
Diagram 1: SCFSkp2-Mediated Degradation of p27
Caption: SCFSkp2-p27 signaling pathway.
Diagram 2: Skp2-Mediated Activation of Akt
Caption: Skp2-Akt signaling pathway.
Diagram 3: Experimental Workflow for SCFSkp2 Inhibitor Screening
Caption: Skp2 inhibitor screening workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Small-molecule compounds inhibiting S-phase kinase-associated protein 2: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. MLN4924 (Pevonedistat) | Cell Signaling Technology [cellsignal.com]
- 5. The Anti-Tumor Activity of the NEDD8 Inhibitor Pevonedistat in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | An Integrative Pan-Cancer Analysis Revealing MLN4924 (Pevonedistat) as a Potential Therapeutic Agent Targeting Skp2 in YAP-Driven Cancers [frontiersin.org]
- 7. SKP2 targeted inhibition suppresses human uveal melanoma progression by blocking ubiquitylation of p27 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Pevonedistat and azacitidine upregulate NOXA (PMAIP1) to increase sensitivity to venetoclax in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 12. broadpharm.com [broadpharm.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Unveiling the Arsenal: A Comparative Analysis of Skp2 Inhibitors on p27 Ubiquitination
For researchers, scientists, and drug development professionals, the quest for effective and specific cancer therapeutics is a continuous endeavor. One promising target in oncology is the S-phase kinase-associated protein 2 (Skp2), an E3 ubiquitin ligase that plays a pivotal role in cell cycle progression by targeting the tumor suppressor p27 for degradation.[1][2][3] Inhibiting Skp2-mediated p27 ubiquitination can lead to the accumulation of p27, resulting in cell cycle arrest and apoptosis in cancer cells.[2][4] This guide provides a comparative analysis of various Skp2 inhibitors, their mechanisms of action, and their efficacy in preventing p27 ubiquitination, supported by experimental data and detailed protocols.
The SCF (Skp1-Cul1-F-box) E3 ubiquitin ligase complex, with Skp2 as the substrate recognition subunit, is responsible for the ubiquitination and subsequent proteasomal degradation of p27.[1][3] The overexpression of Skp2 is a common feature in many human cancers and often correlates with poor prognosis, making it an attractive target for therapeutic intervention.[1][2] A variety of small molecule inhibitors have been developed to disrupt the Skp2-p27 axis through different mechanisms, including targeting the Skp2-p27 protein-protein interaction, the Skp2-Cks1 accessory protein interaction, or the assembly of the SCF-Skp2 complex itself.[5][6]
Quantitative Comparison of Skp2 Inhibitors
The efficacy of Skp2 inhibitors is typically evaluated by their ability to inhibit p27 ubiquitination in vitro and to increase p27 protein levels in cancer cells, leading to cell cycle arrest. The following table summarizes the quantitative data for a selection of notable Skp2 inhibitors.
| Inhibitor | Target Interaction | IC50 (in vitro ubiquitination) | Cellular Effect | Cancer Cell Line(s) | Reference(s) |
| Compound A (CpdA) | Disrupts Skp1-Skp2 binding | ~10-25 µM | G1/S cell-cycle arrest, induction of p21 and p27 | RPMI 8226 (Multiple Myeloma) | [4] |
| SKPin C1 | Skp2-p27 interaction | Not specified | G1 phase arrest, increased p27 levels | U266, RPMI 8226 (Multiple Myeloma) | [2][3] |
| SZL-P1-41 (Compound #25) | Skp2 F-box domain (prevents Skp1 binding) | Not specified | p27-mediated apoptosis/senescence | Prostate and Lung Cancer models | [7][8][9] |
| Linichlorin A | Skp2-Cks1-p27 interaction | Not specified | Inhibition of cell growth, cell cycle delay | HeLa (Cervical Cancer), Murine Breast Cancer cells | [3][6] |
| Gentian Violet | Skp2-Cks1-p27 interaction | Not specified | Inhibition of cell growth, cell cycle delay | HeLa (Cervical Cancer), Murine Breast Cancer cells | [3][6] |
| NSC689857 | Skp2-Cks1 interaction | Not specified | Disruption of Skp2-Cks1 interaction | Not specified | [6] |
| NSC681152 | Skp2-Cks1 interaction | Not specified | Disruption of Skp2-Cks1 interaction | Not specified | [6] |
Signaling Pathway of Skp2-Mediated p27 Ubiquitination and Inhibition
The following diagram illustrates the key steps in the Skp2-mediated ubiquitination of p27 and highlights the points of intervention for different classes of Skp2 inhibitors.
References
- 1. Chemical probes of Skp2-mediated p27 ubiquitylation and degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Small-molecule compounds inhibiting S-phase kinase-associated protein 2: A review [frontiersin.org]
- 4. Targeting the p27 E3 ligase SCFSkp2 results in p27- and Skp2-mediated cell-cycle arrest and activation of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Specific Small Molecule Inhibitors of Skp2-Mediated p27 Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Emerging Roles of SKP2 in Cancer Drug Resistance [mdpi.com]
- 7. Pharmacological inactivation of Skp2 SCF ubiquitin ligase restricts cancer stem cell traits and cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small-molecule compounds inhibiting S-phase kinase-associated protein 2: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Skp2: A dream target in the coming age of cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Validating the On-Target Effects of SCFSkp2-IN-2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of SCFSkp2-IN-2 with other known Skp2 inhibitors, focusing on the validation of their on-target effects. The information is designed to assist researchers in evaluating and selecting the appropriate tools for their studies on the SCF-Skp2 ubiquitin ligase complex.
Comparative Analysis of Skp2 Inhibitors
The on-target effects of Skp2 inhibitors are primarily validated through a series of biochemical and cellular assays. These assays aim to demonstrate direct binding to Skp2, inhibition of its E3 ligase activity, and the subsequent stabilization of its substrates, leading to downstream cellular phenotypes such as cell cycle arrest and apoptosis.
Table 1: Biochemical Potency of Skp2 Inhibitors
| Inhibitor | Target Interaction | Assay Type | IC50/Kd | Citation(s) |
| This compound | Binds to Skp2 | Not Specified | Kd: 28.77 μM | [1] |
| Inhibition of Skp2 E3 ligase activity | In vitro ubiquitination | Data not available | ||
| Disruption of Skp2-Skp1 interaction | GST pull-down | Data not available | ||
| Compound #25 (SZL-P1-41) | Prevents Skp2-Skp1 interaction | In vitro GST pull-down | Strong inhibition at 5µM | [2][3][4] |
| Inhibits Skp2 E3 ligase activity | In vitro ubiquitination | Potent inhibition demonstrated | [2] | |
| C1 (SKPin C1) | Inhibits Skp2-p27 interaction | Not specified | Not specified | [5][6] |
| Pevonedistat (MLN4924) | Inhibits NEDD8-activating enzyme, leading to inactivation of SCF complex | Cell viability assays | IC50 <0.3μM in sensitive melanoma cell lines | [7][8][9] |
| Compound A (CpdA) | Interferes with SCFSkp2 ligase function | In vitro p27 ubiquitination | Inhibition demonstrated | [10] |
Table 2: Cellular Activity of Skp2 Inhibitors
| Inhibitor | Cell Line(s) | Assay Type | IC50/Effect | Citation(s) |
| This compound | A549 (NSCLC) | Cell Proliferation | IC50: 3 μM (24h), 2.5 μM (48h), 0.7 μM (72h) | [1] |
| H1299 (NSCLC) | Cell Proliferation | IC50: 3.9 μM (24h), 1.8 μM (48h), 1.1 μM (72h) | [1] | |
| A549, H1299 | Cell Cycle Analysis | G0/G1 arrest | [1] | |
| Compound #25 (SZL-P1-41) | PC3, LNCaP (Prostate) | Cell Proliferation | IC50: 5.61 μM (PC3), 1.22 μM (LNCaP) | [11] |
| C1 (SKPin C1) | U266, RPMI 8226 (Multiple Myeloma) | Cell Viability | Significant decrease at 10 μM (12h) | [12] |
| 501 Mel (Melanoma) | Cell Cycle Analysis | G1 arrest at 10 μM (16h) | [13] | |
| Pevonedistat (MLN4924) | Neuroblastoma cell lines | Cell Viability | IC50: 136–400 nM | [14] |
| Compound A (CpdA) | RPMI 8226 (Multiple Myeloma) | Cell Cycle Analysis | G0/G1 arrest at 5-10 µM (24h) | [10] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the accurate validation of Skp2 inhibitors.
In Vitro Ubiquitination Assay
This assay directly measures the ability of an inhibitor to block the E3 ligase activity of the SCF-Skp2 complex towards a specific substrate, such as p27.
Materials:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme (e.g., UbcH3)
-
Recombinant ubiquitin
-
Recombinant SCF-Skp2 complex (containing Skp1, Cul1, Rbx1, Skp2, and Cks1)
-
Recombinant substrate (e.g., p27, pre-phosphorylated by Cdk2/Cyclin E)
-
ATP
-
Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT)
-
Test inhibitor (e.g., this compound) and DMSO as a vehicle control
-
SDS-PAGE gels and Western blot apparatus
-
Antibodies: anti-p27, anti-ubiquitin
Protocol:
-
Set up the ubiquitination reaction by combining E1, E2, ubiquitin, SCF-Skp2 complex, and phosphorylated p27 in the reaction buffer.
-
Add the test inhibitor at various concentrations or DMSO to the respective reaction tubes.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Perform a Western blot analysis using an anti-p27 antibody to detect the ubiquitinated forms of p27, which will appear as a ladder of higher molecular weight bands. An anti-ubiquitin antibody can also be used to confirm ubiquitination.
-
Quantify the reduction in the intensity of the ubiquitinated p27 ladder in the presence of the inhibitor compared to the DMSO control to determine the IC50.
GST Pull-Down Assay for Skp2-Skp1 Interaction
This assay is used to determine if an inhibitor can disrupt the crucial interaction between Skp2 and Skp1, which is necessary for the formation of a functional SCF-Skp2 complex.
Materials:
-
GST-tagged Skp1 (bait protein) expressed and purified from E. coli.
-
His-tagged Skp2 (prey protein) expressed and purified from E. coli or insect cells.
-
Glutathione-sepharose beads.
-
Pull-down buffer (e.g., 20 mM Tris pH 7.5, 200 mM NaCl, 2 mM DTT).
-
Wash buffer (same as pull-down buffer).
-
Elution buffer (pull-down buffer containing 10-20 mM reduced glutathione).
-
Test inhibitor and DMSO.
-
SDS-PAGE gels and Western blot apparatus.
-
Antibodies: anti-His tag, anti-GST tag.
Protocol:
-
Incubate purified GST-Skp1 with glutathione-sepharose beads to immobilize the bait protein.
-
Wash the beads to remove unbound GST-Skp1.
-
Incubate the GST-Skp1-bound beads with purified His-Skp2 in the presence of various concentrations of the test inhibitor or DMSO.
-
Incubate for 1-2 hours at 4°C with gentle rotation.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads using elution buffer.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using an anti-His tag antibody to detect the amount of Skp2 that was pulled down.
-
A decrease in the amount of pulled-down His-Skp2 in the presence of the inhibitor indicates disruption of the Skp2-Skp1 interaction.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct target engagement of an inhibitor with its protein target within a cellular environment. The principle is that ligand binding stabilizes the target protein against thermal denaturation.
Materials:
-
Cultured cells expressing Skp2.
-
Test inhibitor and DMSO.
-
Cell lysis buffer (e.g., PBS with protease inhibitors).
-
PCR tubes or 96-well PCR plates.
-
Thermocycler.
-
Centrifuge.
-
SDS-PAGE gels and Western blot apparatus.
-
Antibody: anti-Skp2.
Protocol:
-
Treat cultured cells with the test inhibitor or DMSO for a specified time.
-
Harvest the cells and resuspend them in lysis buffer.
-
Aliquot the cell lysate into PCR tubes or a PCR plate.
-
Heat the samples to a range of different temperatures in a thermocycler for a short period (e.g., 3 minutes).
-
Cool the samples to room temperature.
-
Centrifuge the samples at high speed to pellet the aggregated, denatured proteins.
-
Carefully collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble Skp2 in each sample by Western blotting with an anti-Skp2 antibody.
-
A shift in the melting curve to a higher temperature in the inhibitor-treated samples compared to the DMSO control indicates that the inhibitor has bound to and stabilized Skp2.
Signaling Pathways and Experimental Workflows
References
- 1. Establishment of high-throughput screening HTRF assay for identification small molecule inhibitors of Skp2-Cks1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological inactivation of Skp2 SCF ubiquitin ligase restricts cancer stem cell traits and cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Skp2: A dream target in the coming age of cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Virtual drug design: Skp1–Skp2 inhibition targets cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Small-molecule compounds inhibiting S-phase kinase-associated protein 2: A review [frontiersin.org]
- 6. selleckchem.com [selleckchem.com]
- 7. Frontiers | An Integrative Pan-Cancer Analysis Revealing MLN4924 (Pevonedistat) as a Potential Therapeutic Agent Targeting Skp2 in YAP-Driven Cancers [frontiersin.org]
- 8. Targeting the Protein Ubiquitination Machinery in Melanoma by the NEDD8-Activating Enzyme Inhibitor Pevonedistat (MLN4924) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting the protein ubiquitination machinery in melanoma by the NEDD8-activating enzyme inhibitor pevonedistat (MLN4924) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Targeting the p27 E3 ligase SCFSkp2 results in p27- and Skp2-mediated cell-cycle arrest and activation of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Small-molecule compounds inhibiting S-phase kinase-associated protein 2: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Chemical probes of Skp2-mediated p27 ubiquitylation and degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
A Comparative Guide to Skp2 Inhibitors: Evidence for Binding and Biological Activity
Introduction: While a specific compound designated "SCFSkp2-IN-2" is not prominently documented in the current scientific literature, a significant body of research exists on various small molecule inhibitors targeting the S-phase kinase-associated protein 2 (Skp2). Skp2 is a critical component of the SCF (Skp1-Cul1-F-box) E3 ubiquitin ligase complex, which plays a pivotal role in cell cycle progression by targeting tumor suppressor proteins, most notably p27Kip1, for degradation.[1][2] The overexpression of Skp2 is a hallmark of many human cancers, making it an attractive target for therapeutic intervention.[3] This guide provides a comparative overview of several well-characterized Skp2 inhibitors, detailing their mechanism of action, binding evidence, and biological activity, supported by experimental data and protocols.
Quantitative Data Presentation: A Comparative Look at Skp2 Inhibitor Potency
The following table summarizes the in vitro potency (IC50) of various Skp2 inhibitors across different cancer cell lines. This data provides a snapshot of their relative efficacy in a cellular context.
| Compound Name | Alternative Name | Target Interaction | Cell Line | IC50 (µM) | Reference |
| SZL-P1-41 | Compound #25 | Prevents Skp2-Skp1 interaction | PC3 (Prostate) | 5.61 | [1] |
| LNCaP (Prostate) | 1.22 | [1] | |||
| Skpin C1 | Targets Skp2-Cks1-p27 interaction | Primary mouse SCLC lung cell | ~same as liver metastatic cell | [4] | |
| Primary mouse SCLC liver metastatic cell | Not specified | [4] | |||
| Compound A | CpdA | Disrupts Skp1-Skp2 binding | RPMI 8226 (Multiple Myeloma) | In the micromolar range | [2] |
| U266 (Multiple Myeloma) | In the micromolar range | [2] | |||
| Skp2E3LI C2 | Inhibits Skp2/Cks1 E3 ligase activity | ECC-1 (Endometrial) | 14.3 | [3] | |
| Skp2E3LI C20 | Inhibits Skp2/Cks1 E3 ligase activity | ECC-1 (Endometrial) | Not specified | [3] |
Signaling Pathway and Experimental Workflows
SCF/Skp2 Ubiquitination Pathway
The SCF (Skp1-Cul1-F-box) complex is a multi-protein E3 ubiquitin ligase that plays a crucial role in targeting specific proteins for proteasomal degradation. The F-box protein Skp2 serves as the substrate receptor, binding to phosphorylated proteins, such as the cell cycle inhibitor p27. This interaction leads to the ubiquitination and subsequent degradation of p27, promoting cell cycle progression from G1 to S phase.
References
- 1. Small-molecule compounds inhibiting S-phase kinase-associated protein 2: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the p27 E3 ligase SCFSkp2 results in p27- and Skp2-mediated cell-cycle arrest and activation of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitors of SCF-Skp2/Cks1 E3 Ligase Block Estrogen-Induced Growth Stimulation and Degradation of Nuclear p27kip1: Therapeutic Potential for Endometrial Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Small-molecule compounds inhibiting S-phase kinase-associated protein 2: A review [frontiersin.org]
Comparative Analysis of Skp2 Inhibitors in Osteosarcoma Models: A Guide for Researchers
For Immediate Release
This guide provides a comparative overview of prominent S-phase kinase-associated protein 2 (Skp2) inhibitors investigated in preclinical osteosarcoma models. The data presented is intended for researchers, scientists, and drug development professionals engaged in advancing osteosarcoma therapeutics.
Introduction to Skp2 in Osteosarcoma
S-phase kinase-associated protein 2 (Skp2) is an F-box protein that serves as the substrate recognition component of the SCF (Skp1-Cul1-F-box) E3 ubiquitin ligase complex.[1] In normal cellular processes, Skp2 targets various proteins for ubiquitination and subsequent proteasomal degradation, playing a crucial role in cell cycle progression.[1] Notably, Skp2 mediates the degradation of the cyclin-dependent kinase inhibitor p27, a key tumor suppressor.[2]
In osteosarcoma, Skp2 is frequently overexpressed and its elevated levels correlate with poor prognosis and metastasis.[3] Both genetic and pharmacological inhibition of Skp2 in osteosarcoma models have demonstrated anti-tumor effects, including suppression of cell proliferation, induction of apoptosis, and reduction of metastasis.[3][4] This has positioned Skp2 as a compelling therapeutic target for this aggressive bone cancer.
This guide focuses on a comparative analysis of four small-molecule inhibitors of Skp2: Flavokawain A, C1, Pevonedistat, and SZL P1-41, summarizing their mechanisms of action, in vitro efficacy, and in vivo anti-tumor activities in osteosarcoma models.
Mechanisms of Action of Skp2 Inhibitors
The Skp2 inhibitors discussed herein employ distinct mechanisms to disrupt the function of the SCF-Skp2 complex.
-
Flavokawain A (FKA): This natural chalcone induces the degradation of Skp2.[5] FKA inhibits the NEDD8-activating enzyme (NAE), which prevents the neddylation of Cullin-1, a critical step for the activation of the SCF-Skp2 E3 ligase complex.[5][6] This leads to the de-neddylation of Cullin-1 and subsequent proteasome-dependent degradation of Skp2.[5]
-
C1 (SKPin C1): This small molecule directly interferes with the interaction between Skp2 and its substrate, p27.[1][7] By binding to the p27 binding pocket on Skp2, C1 prevents the ubiquitination and subsequent degradation of p27, leading to its accumulation and cell cycle arrest.[7][8]
-
Pevonedistat (MLN4924): Pevonedistat is an inhibitor of the NEDD8-activating enzyme (NAE).[9][10] By blocking NAE, Pevonedistat prevents the neddylation of cullins, which is essential for the activation of all cullin-RING ligases, including the SCF-Skp2 complex.[10][11] This inactivation of the SCF complex leads to the accumulation of its substrates, such as p27.[10]
-
SZL P1-41: This compound inhibits the formation of the active SCF-Skp2 complex by preventing the interaction between Skp2 and Skp1.[12][13] By binding to the F-box domain of Skp2, SZL P1-41 disrupts the assembly of the E3 ligase complex, thereby inhibiting its activity.[12]
Signaling Pathway and Inhibitor Mechanisms
The following diagrams illustrate the Skp2 signaling pathway and the points of intervention for each inhibitor.
Caption: The SCF-Skp2 E3 ligase complex targets p27 for ubiquitination and degradation.
Caption: Mechanisms of action for different classes of Skp2 inhibitors.
Comparative In Vitro Efficacy
The following tables summarize the in vitro effects of the Skp2 inhibitors on osteosarcoma cell lines. Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions across studies.
Table 1: Anti-proliferative Activity of Skp2 Inhibitors in Osteosarcoma Cell Lines
| Inhibitor | Cell Line | Assay | IC50 | Treatment Duration | Source |
| Flavokawain A | 143B | MTT | ~7.5 µg/mL (~26.4 µM) | 72 hours | [14] |
| Flavokawain B | 143B | MTT | ~1.97 µg/mL (~3.5 µM) | 72 hours | [15] |
| C1 | DKO mOS | MTT | Potent anti-proliferative effect | 72 hours | [2][16] |
| Pevonedistat | DKO mOS | MTT | Potent anti-proliferative effect | 72 hours | [2][16] |
Table 2: Effects of Skp2 Inhibitors on Cell Cycle and Apoptosis in Osteosarcoma Models
| Inhibitor/Method | Cell Line/Model | Effect on Cell Cycle | Effect on Apoptosis | Key Molecular Changes | Source |
| Skp2 knockdown | MG-63, SW 1353 | G0/G1 arrest | Increased | Increased p27, Decreased pAkt | [17] |
| Flavokawain B | 143B, Saos-2 | G2/M arrest | Increased | Activation of Caspase-3/7, -8, -9 | [18] |
| C1 | DKO mOS | - | Increased | Increased cleaved caspase-3, p21, p27 | [16] |
| Pevonedistat | DKO mOS | - | Increased | Increased cleaved caspase-3, p21, p27 | [16] |
Comparative In Vivo Efficacy
In vivo studies using mouse models of osteosarcoma have demonstrated the anti-tumor potential of Skp2 inhibitors.
Table 3: In Vivo Anti-Tumor Activity of Skp2 Inhibitors in Osteosarcoma Mouse Models
| Inhibitor/Method | Mouse Model | Treatment | Key Findings | Source |
| Skp2 knockdown | Orthotopic (143B cells) | - | Reduced in vivo lung metastasis | [3] |
| Flavokawain A | Orthotopic (143B cells) | Oral gavage | Blocked lung metastasis | [3][14] |
| C1 | Xenograft (DKO mOS cells) | Daily treatment | Significantly smaller tumor volumes | [16] |
| Pevonedistat | Xenograft (DKO mOS cells) | Daily treatment | Significantly smaller tumor volumes | [16] |
| Skp2 knockout | GEMM (TKO) | - | Delayed tumorigenesis, improved overall survival | [4][19] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of research findings. Below are generalized protocols for key experiments cited in the reviewed literature.
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[20][21]
-
Cell Seeding: Plate osteosarcoma cells (e.g., 143B, Saos-2, MG-63) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.[21]
-
Inhibitor Treatment: Treat cells with serial dilutions of the Skp2 inhibitor or vehicle control (e.g., DMSO) for the desired duration (e.g., 72 hours).[2]
-
MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[21]
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or SDS-HCl solution) to dissolve the formazan crystals.[14][21]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[14]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. IC50 values are determined by plotting cell viability against inhibitor concentration.
Caption: A generalized workflow for assessing cell viability using the MTT assay.
In Vivo Tumor Growth Studies
Animal models are essential for evaluating the in vivo efficacy of anti-cancer agents.
-
Animal Model: Utilize immunodeficient mice (e.g., nude mice) for xenograft models or genetically engineered mouse models (GEMMs) of osteosarcoma.[16][19]
-
Tumor Cell Implantation: For xenograft models, inject osteosarcoma cells (e.g., 1 x 10⁶ DKO mOS cells) subcutaneously or orthotopically into the tibia of the mice.[16]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers at regular intervals (e.g., every 3 days).[16]
-
Inhibitor Administration: Once tumors reach a palpable size, randomize mice into treatment and control groups. Administer the Skp2 inhibitor or vehicle control via the appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.[3][16]
-
Endpoint Analysis: At the end of the study, sacrifice the mice and excise the tumors for weight measurement, histological analysis (e.g., H&E staining, immunohistochemistry for proliferation and apoptosis markers), and molecular analysis (e.g., Western blotting).[16]
Caption: A typical experimental workflow for in vivo evaluation of Skp2 inhibitors.
Conclusion
The inhibition of Skp2 presents a promising therapeutic strategy for osteosarcoma. The inhibitors discussed in this guide, Flavokawain A, C1, Pevonedistat, and SZL P1-41, demonstrate significant anti-tumor activity in preclinical models through diverse mechanisms of action. While direct comparative studies are lacking, the available data suggest that targeting the Skp2 pathway can effectively suppress osteosarcoma cell growth and metastasis. Further research is warranted to optimize the therapeutic potential of these inhibitors, both as monotherapies and in combination with existing chemotherapeutic agents, for the treatment of osteosarcoma.
References
- 1. Frontiers | Small-molecule compounds inhibiting S-phase kinase-associated protein 2: A review [frontiersin.org]
- 2. The interaction of SKP2 with p27 enhances the progression and stemness of osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pevonedistat, a first-in-class NEDD8-activating enzyme inhibitor, combined with azacitidine in patients with AML - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted inhibition of SCFSKP2 confers anti-tumor activities resulting in a survival benefit in osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Flavokawain A induces deNEDDylation and Skp2 degradation leading to inhibition of tumorigenesis and cancer progression in the TRAMP transgenic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Flavokawain B targets protein neddylation for enhancing the anti-prostate cancer effect of Bortezomib via Skp2 degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Skp2 inhibitor SKPin C1 decreased viability and proliferation of multiple myeloma cells and induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | Pevonedistat Suppresses Pancreatic Cancer Growth via Inactivation of the Neddylation Pathway [frontiersin.org]
- 11. Pevonedistat, a first-in-class NEDD8-activating enzyme inhibitor, sensitizes cancer cells to VSVΔ51 oncolytic virotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. Small-molecule compounds inhibiting S-phase kinase-associated protein 2: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - UK [thermofisher.com]
- 15. Flavokawain B, a kava chalcone, inhibits growth of human osteosarcoma cells through G2/M cell cycle arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Targeted inhibition of SCFSKP2 confers anti-tumor activities resulting in a survival benefit in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inhibition of Skp2 suppresses the proliferation and invasion of osteosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Flavokawain B, a kava chalcone, inhibits growth of human osteosarcoma cells through G2/M cell cycle arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. SKP2 knockout in Rb1/p53 deficient mouse models of osteosarcoma induces immune infiltration and drives a transcriptional program with a favorable prognosis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. MTT assay protocol | Abcam [abcam.com]
- 21. Osteosarcoma cell proliferation suppression via SHP-2-mediated inactivation of the JAK/STAT3 pathway by tubocapsenolide A - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to SCFSkp2-IN-2 and Other Skp2 Inhibitors in Cancer Stem Cell Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of SCFSkp2-IN-2 (also known as SZL-P1-41 or compound #25) with other notable inhibitors of the SCF/Skp2 pathway, focusing on their role in the inhibition of cancer stem cells (CSCs). The data presented is collated from peer-reviewed studies to facilitate an objective evaluation of their performance and therapeutic potential.
Introduction to SCF/Skp2 Pathway and its Role in Cancer Stem Cells
The Skp1-Cul1-F-box (SCF) complex containing the F-box protein S-phase kinase-associated protein 2 (Skp2) is a critical E3 ubiquitin ligase that plays a pivotal role in cell cycle progression and tumorigenesis.[1][2][3] Skp2 targets several tumor suppressor proteins for ubiquitination and subsequent proteasomal degradation, with the cyclin-dependent kinase inhibitor p27Kip1 being one of its most well-characterized substrates.[4][5] The degradation of p27 allows for the transition from the G1 to the S phase of the cell cycle.
Emerging evidence has highlighted the crucial role of the SCF/Skp2 pathway in maintaining the cancer stem cell phenotype.[1][3] CSCs are a subpopulation of tumor cells with self-renewal capabilities and are often resistant to conventional therapies, contributing to tumor recurrence and metastasis. Skp2 has been shown to be overexpressed in various cancers and is associated with poor prognosis.[1][2] Inhibition of Skp2 has therefore emerged as a promising therapeutic strategy to target CSCs and overcome drug resistance.
Comparative Analysis of Skp2 Inhibitors
This section provides a detailed comparison of this compound with other known inhibitors that directly or indirectly target the SCF/Skp2 pathway. The data is summarized in the tables below, followed by detailed experimental protocols for key assays.
Table 1: Performance Comparison of Skp2 Inhibitors
| Inhibitor | Target | Mechanism of Action | IC50 (Cancer Cell Proliferation) | Effect on p27 Levels | Effect on Cancer Stem Cells | Reference |
| This compound (SZL-P1-41) | Skp2-Skp1 Interaction | Prevents the assembly of the SCF complex by binding to Skp2. | PC-3: 5.61 µM; LNCaP: 1.22 µM | Increased | Reduced sphere formation and CSC population in prostate cancer cells. | [1] |
| CpdA | SCFSkp2 complex | Prevents incorporation of Skp2 into the SCF complex. | Not explicitly reported for proliferation. | Increased | Not explicitly reported. | [1] |
| C-series (C1, C2, C5, C20) | Skp2-p27 Interaction | Disrupts the binding of p27 to the SCFSkp2 complex. | Not explicitly reported for proliferation. | Increased | Not explicitly reported. | [5] |
| SMIP004 | Skp2 E3 ligase | Downregulates Skp2 expression. | A549: 500 nM | Increased | Not explicitly reported. | [6] |
| Flavokawain A | Neddylation (indirect Skp2 inhibition) | Inhibits neddylation, leading to Skp2 degradation. | PC-3/Skp2: ~8 µM | Increased | Decreased tumor spheroid size and number in prostate cancer. | [4][5] |
| MLN4924 (Pevonedistat) | NAE1 (indirect Skp2 inhibition) | Inhibits the NEDD8-activating enzyme, preventing cullin neddylation required for SCF activity. | Not explicitly reported for direct comparison. | Increased | Unexpectedly stimulated tumor sphere formation at low concentrations. | [7][8] |
| DT204 | SCFSkp2 complex | Reduces Skp2 binding to Cullin-1. | Not explicitly reported for proliferation. | Increased | Not explicitly reported. | [9] |
Table 2: Effects of Skp2 Inhibitors on Cancer Stem Cell Properties
| Inhibitor | Cell Line | Assay | Key Findings | Reference |
| This compound (SZL-P1-41) | PC-3, LNCaP (Prostate) | Sphere Formation Assay | Dose-dependent reduction in the number and size of prostaspheres. | [1] |
| This compound (SZL-P1-41) | PC-3 (Prostate) | Aldefluor Assay | Decreased the population of ALDH-positive cells. | [1] |
| Flavokawain A | DU145, 22Rv1 (Prostate) | Sphere Formation Assay | Decreased both the size and number of tumor spheroids from CD44+/CD133+ sorted cells. | [4][10] |
Signaling Pathways and Experimental Workflows
SCF/Skp2 Signaling Pathway
The following diagram illustrates the central role of the SCF/Skp2 complex in cell cycle regulation through the degradation of p27 and its impact on cancer stem cell maintenance. Inhibition by this compound disrupts this pathway at a critical step.
Caption: The SCF/Skp2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow: Sphere Formation Assay
This diagram outlines the typical workflow for a sphere formation assay, a key method for assessing the self-renewal capacity of cancer stem cells.
Caption: Workflow of a sphere formation assay for CSC self-renewal analysis.
Detailed Experimental Protocols
In Vitro Ubiquitination Assay
This assay is crucial for determining the direct inhibitory effect of a compound on the E3 ligase activity of the SCFSkp2 complex.
-
Objective: To assess the ability of this compound and its alternatives to inhibit the ubiquitination of p27 by the SCFSkp2 complex in a cell-free system.
-
Materials:
-
Recombinant human E1 (UBE1), E2 (UbcH3), Ubiquitin, and ATP.
-
Immunopurified SCFSkp2 complex.
-
Recombinant p27 substrate.
-
Test compounds (this compound and alternatives) dissolved in DMSO.
-
Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM ATP, 0.5 mM DTT).
-
SDS-PAGE gels and Western blotting reagents.
-
Anti-p27 and anti-ubiquitin antibodies.
-
-
Procedure:
-
The ubiquitination reaction is assembled on ice by sequentially adding the reaction buffer, E1, E2, ubiquitin, and the p27 substrate.
-
The test compound or DMSO (vehicle control) is added to the reaction mixture at the desired final concentration.
-
The reaction is initiated by the addition of the SCFSkp2 complex.
-
The reaction mixture is incubated at 30°C for a specified time (e.g., 60-90 minutes).
-
The reaction is stopped by adding SDS-PAGE sample buffer and boiling for 5 minutes.
-
The reaction products are resolved by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is probed with an anti-p27 antibody to detect ubiquitinated forms of p27, which appear as a ladder of higher molecular weight bands. An anti-ubiquitin antibody can also be used to confirm the presence of polyubiquitin chains.
-
The intensity of the ubiquitinated p27 bands is quantified to determine the inhibitory effect of the compound.
-
Sphere Formation Assay
This assay is a gold standard for evaluating the self-renewal capacity of cancer stem cells.
-
Objective: To determine the effect of this compound and its alternatives on the ability of cancer stem cells to form tumorspheres in non-adherent culture conditions.
-
Materials:
-
Cancer cell lines of interest (e.g., PC-3, LNCaP for prostate cancer).
-
Serum-free sphere-forming medium (e.g., DMEM/F12 supplemented with B27, EGF, and bFGF).
-
Ultra-low attachment plates or flasks.
-
Trypsin-EDTA for cell detachment.
-
Test compounds (this compound and alternatives).
-
-
Procedure:
-
Adherent cancer cells are harvested and dissociated into a single-cell suspension using trypsin.
-
Cells are counted, and a low density of cells (e.g., 1,000-5,000 cells/mL) is plated in ultra-low attachment plates with the sphere-forming medium.
-
The test compound is added to the medium at various concentrations. A vehicle control (DMSO) is also included.
-
The plates are incubated at 37°C in a 5% CO2 incubator for 7-14 days, allowing for the formation of tumorspheres from single cells.
-
After the incubation period, the number and size of the spheres are quantified using a microscope and imaging software. A sphere is typically defined as a cell aggregate with a diameter greater than a certain threshold (e.g., 50 µm).
-
The sphere formation efficiency (SFE) is calculated as (number of spheres formed / number of cells seeded) x 100%.
-
The results are analyzed to determine the inhibitory effect of the compound on the self-renewal of cancer stem cells.
-
Conclusion
The available data strongly supports the role of this compound as a potent inhibitor of the SCF/Skp2 pathway with demonstrated efficacy in targeting cancer stem cells, particularly in prostate cancer models. Its mechanism of action, which involves the disruption of the Skp2-Skp1 interaction, is direct and specific.
Among the alternatives, Flavokawain A also shows promise in targeting CSCs, although its mechanism is indirect, involving the inhibition of neddylation. Other inhibitors like the C-series compounds and CpdA effectively stabilize p27 but require further investigation into their specific effects on cancer stem cell populations. MLN4924, while a potent inhibitor of the upstream neddylation pathway, has shown complex, concentration-dependent effects on CSCs, warranting cautious interpretation.
For researchers and drug development professionals, this compound represents a validated lead compound for the development of CSC-targeting therapies. Further head-to-head comparative studies of these inhibitors in a broader range of cancer stem cell models are necessary to fully elucidate their relative therapeutic potential. The experimental protocols provided herein offer a standardized framework for such future investigations.
References
- 1. Pharmacological inactivation of Skp2 SCF ubiquitin ligase restricts cancer stem cell traits and cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological inactivation of Skp2 SCF ubiquitin ligase restricts cancer stem cell traits and cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolic targeting of cancer by a ubiquinone uncompetitive inhibitor of mitochondrial complex I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Flavokawain A Reduces Tumor-Initiating Properties and Stemness of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Flavokawain A induces deNEDDylation and Skp2 degradation leading to inhibition of tumorigenesis and cancer progression in the TRAMP transgenic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Skp2 sensitizes lung cancer cells to paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | An Integrative Pan-Cancer Analysis Revealing MLN4924 (Pevonedistat) as a Potential Therapeutic Agent Targeting Skp2 in YAP-Driven Cancers [frontiersin.org]
- 8. pnas.org [pnas.org]
- 9. Emerging Roles of SKP2 in Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
Unlocking Synergistic Potential: A Comparative Guide to SCFSkp2 Inhibitors in Combination with Chemotherapy
For Immediate Release
[City, State] – November 7, 2025 – In the ongoing battle against cancer, researchers are increasingly turning to combination therapies to enhance treatment efficacy and overcome drug resistance. A promising strategy involves the inhibition of the S-phase kinase-associated protein 2 (Skp2), a key component of the SCF (Skp1-Cul1-F-box) E3 ubiquitin ligase complex. Overexpressed in a multitude of human cancers, Skp2 promotes tumorigenesis by targeting tumor suppressor proteins, such as p27Kip1, for degradation.[1][2] This guide provides a comprehensive comparison of the synergistic effects of various SCFSkp2 inhibitors when combined with conventional chemotherapy, offering valuable insights for researchers, scientists, and drug development professionals.
The Rationale for Combination Therapy
The SCFSkp2 complex plays a pivotal role in cell cycle progression, and its inhibition leads to the accumulation of cell cycle inhibitors like p27 and p21, ultimately inducing cell cycle arrest and apoptosis.[1][3] By preventing the degradation of these tumor suppressors, Skp2 inhibitors can sensitize cancer cells to the cytotoxic effects of chemotherapy.[4][5] This synergistic interaction holds the potential to lower required chemotherapeutic doses, thereby reducing toxicity and mitigating the development of drug resistance.[5][6]
Comparative Analysis of Preclinical Data
Multiple preclinical studies have demonstrated the potent synergistic effects of combining SCFSkp2 inhibitors with standard chemotherapeutic agents across various cancer types. The following tables summarize key quantitative data from these investigations.
Table 1: Synergistic Effects of SCFSkp2 Inhibitors with Doxorubicin in Osteosarcoma
| SCFSkp2 Inhibitor | Cancer Model | Synergy Metric | Value | Reference |
| Pevonedistat | DKO mouse OS cells | Average ZIP synergy score | 9.349 ± 1.24 | [1] |
| C1 | DKO mouse OS cells | Average ZIP synergy score | 6.72 ± 1.28 | [1] |
ZIP (Zero Interaction Potency) score is a synergy scoring model. A score > 0 indicates synergy.
Table 2: Synergistic Effects of SCFSkp2 Inhibitors with Chemotherapy in Prostate Cancer
| SCFSkp2 Inhibitor | Chemotherapy Agent | Cancer Model | Outcome | Reference |
| Compound #25 (SZL-P1-41) | Doxorubicin | PC3 cells | Increased efficacy of Doxorubicin | [4] |
| Compound #25 (SZL-P1-41) | Cyclophosphamide | PC3 cells | Increased efficacy of Cyclophosphamide | [4] |
Table 3: Synergistic Effects of Flavokawain A (FKA) with Doxorubicin in Synovial Sarcoma
| Treatment Combination | Cancer Model | Synergy Metric | Outcome | Reference |
| FKA and Doxorubicin | Hssy-II and Syo-1 cell lines | Combination Index (CI) | Strong synergistic tendencies | [7] |
A Combination Index (CI) value < 1 indicates synergy.
Signaling Pathways and Mechanisms of Synergy
The synergistic effect of SCFSkp2 inhibitors and chemotherapy stems from their complementary mechanisms of action. Chemotherapy induces DNA damage and cellular stress, while Skp2 inhibitors prevent the cell from overriding crucial cell cycle checkpoints, thereby amplifying the cytotoxic effects.
Caption: Mechanism of synergy between chemotherapy and SCFSkp2 inhibitors.
Experimental Protocols
To facilitate the replication and further investigation of these synergistic effects, detailed methodologies for key experiments are provided below.
Cell Viability and Synergy Assessment (MTT Assay)
Objective: To determine the cytotoxic effects of individual drugs and their combination, and to quantify the degree of synergy.
Protocol:
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a range of concentrations of the SCFSkp2 inhibitor, the chemotherapeutic agent, and their combination at a fixed ratio. Include a vehicle-treated control group.
-
Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control. Synergy is quantified using software such as CompuSyn to calculate the Combination Index (CI) or SynergyFinder to determine the ZIP score.[1]
Caption: Workflow for assessing synergy using the MTT assay.
In Vivo Xenograft Studies
Objective: To evaluate the synergistic anti-tumor efficacy of the combination therapy in a living organism.
Protocol:
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of immunocompromised mice.
-
Tumor Growth: Allow tumors to reach a palpable size.
-
Treatment Groups: Randomize mice into different treatment groups: vehicle control, SCFSkp2 inhibitor alone, chemotherapy alone, and the combination of both.
-
Drug Administration: Administer the drugs according to a predetermined schedule and dosage.
-
Tumor Measurement: Measure tumor volume regularly using calipers.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry for proliferation and apoptosis markers).
-
Data Analysis: Compare tumor growth rates and final tumor volumes between the different treatment groups to assess synergistic efficacy.
Conclusion and Future Directions
The preclinical data strongly support the synergistic potential of combining SCFSkp2 inhibitors with conventional chemotherapy. This approach offers a promising avenue to enhance anti-cancer efficacy, overcome resistance, and potentially reduce treatment-related toxicity. Further research, including well-designed clinical trials, is warranted to translate these promising preclinical findings into effective therapeutic strategies for cancer patients. The detailed protocols and comparative data presented in this guide serve as a valuable resource for the scientific community to advance the development of this innovative combination therapy.
References
- 1. Targeted inhibition of SCFSKP2 confers anti-tumor activities resulting in a survival benefit in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological inactivation of Skp2 SCF ubiquitin ligase restricts cancer stem cell traits and cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Skp2: A dream target in the coming age of cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Small-molecule compounds inhibiting S-phase kinase-associated protein 2: A review [frontiersin.org]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Operational Guide for Handling SCFSkp2-IN-2
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, operational protocols, and disposal of the Skp2 inhibitor, SCFSkp2-IN-2.
This document provides critical safety and logistical information for the laboratory use of this compound, a potent inhibitor of the S-phase kinase-associated protein 2 (Skp2). Adherence to these guidelines is essential to ensure personal safety and maintain experimental integrity.
Personal Protective Equipment (PPE) and Safety Precautions
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, standard laboratory procedures for handling potentially hazardous chemical compounds should be strictly followed.
Recommended Personal Protective Equipment
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles | Must be worn at all times to protect from splashes.[1] |
| Face Shield | Recommended when handling larger quantities or if there is a significant splash risk. | |
| Hand Protection | Chemical-resistant gloves | Nitrile rubber gloves are a suitable choice. Change gloves frequently, especially after direct contact.[1] |
| Body Protection | Laboratory Coat | A standard lab coat should be worn and kept fastened. |
| Chemical-resistant apron | Recommended when handling larger volumes. | |
| Respiratory Protection | Fume Hood | All handling of the solid compound and preparation of stock solutions should be performed in a certified chemical fume hood to avoid inhalation of any dust or aerosols. |
General Handling and Hygiene
-
Ventilation: Ensure work is conducted in a well-ventilated area, preferably under process ventilation.[2]
-
Contact Avoidance: Avoid contact with skin and eyes.[2]
-
Hygiene: Wash hands thoroughly before breaks, before using restroom facilities, and at the end of the workday.[1][2]
-
Emergency Equipment: An eyewash station and safety shower must be readily accessible.[1][2]
Emergency Procedures
In the event of an emergency, follow these procedures:
| Emergency Situation | Procedure |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical advice if irritation persists.[1] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][2] |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water and give 1-2 glasses of water to drink. Seek immediate medical attention.[1] |
| Spills | For minor spills, absorb the material with an inert absorbent material (e.g., sand, vermiculite) and place it in a suitable, labeled container for disposal.[1] For larger spills, evacuate the area and follow institutional emergency procedures. |
Storage and Disposal Plan
Proper storage and disposal are crucial for safety and to prevent environmental contamination.
Storage
| Compound Form | Storage Temperature | Duration | Notes |
| Solid | -20°C | 3 years | |
| 4°C | 2 years | ||
| In solvent | -80°C | 6 months | Aliquot to avoid repeated freeze-thaw cycles.[3] |
| -20°C | 1 month | [3] |
-
Store in a tightly sealed, original container in a dry and well-ventilated place.[1][2]
-
Keep away from strong oxidizing agents.[1]
Disposal
-
Unused Product: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not allow it to enter drains or surface water.[2]
-
Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, tubes, and gloves, should be treated as biohazardous waste if used in cell culture or with biological samples.[4][5] Otherwise, they should be disposed of as chemical waste.
Experimental Protocols
Preparation of Stock Solutions
To prepare a stock solution of this compound, dissolve the solid compound in a suitable solvent such as Dimethyl Sulfoxide (DMSO). For example, to prepare a 10 mM stock solution, dissolve the appropriate mass of this compound in the calculated volume of DMSO.
In Vitro Cell-Based Assays
This compound has been shown to inhibit the proliferation of A549 and H1299 non-small cell lung cancer (NSCLC) cells in a dose- and time-dependent manner.[3]
-
Cell Treatment: Plate A549 or H1299 cells at an appropriate density. After allowing the cells to adhere, treat them with varying concentrations of this compound (e.g., 0.3-3 µM) for different time points (e.g., 24-72 hours).[3]
-
Proliferation Assay: Cell proliferation can be assessed using standard methods such as MTT or crystal violet assays.
-
Cell Cycle Analysis: To determine the effect on the cell cycle, treat cells as described above. After treatment, harvest the cells, fix them in ethanol, and stain with a DNA-intercalating dye (e.g., propidium iodide). Analyze the DNA content by flow cytometry to determine the percentage of cells in each phase of the cell cycle. This compound has been observed to cause G0/G1 phase arrest.[3]
-
Apoptosis Assay: Apoptosis can be evaluated by methods such as Annexin V/PI staining followed by flow cytometry or by Western blotting for cleavage of caspase-3, caspase-9, and PARP.[3]
In Vivo Animal Studies
In a lung cancer A549 xenograft mouse model, this compound demonstrated antitumor activity.[3]
-
Animal Model: Establish A549 xenografts in immunocompromised mice.
-
Dosing and Administration: Administer this compound via intraperitoneal (i.p.) injection at doses of 15 or 45 mg/kg daily for a specified period (e.g., 14 days).[3]
-
Efficacy Evaluation: Monitor tumor volume and body weight throughout the study. At the end of the study, excise the tumors and weigh them. Tumor growth inhibition can be calculated.[3]
-
Pharmacodynamic Studies: Tumor tissues can be collected for analysis of biomarkers such as Ki67 to assess cell proliferation.[3]
Visualized Workflows and Signaling Pathways
Experimental Workflow for In Vitro Analysis
Caption: Workflow for in vitro evaluation of this compound.
This compound Signaling Pathway
Caption: Signaling pathways affected by this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
